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  • Product: 4-Bromo-2-fluoromandelic acid
  • CAS: 668970-55-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Bromo-2-fluoromandelic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 4-Bromo-2-fluoromandelic acid, a halogenated aromatic a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoromandelic acid, a halogenated aromatic alpha-hydroxy acid of increasing interest in synthetic and medicinal chemistry. This document delves into its chemical properties, plausible synthetic routes, and potential applications, particularly as a building block in drug discovery and development. Given the limited availability of published data on this specific molecule, this guide synthesizes information from supplier data, analogous chemical principles, and data on its key precursor, 4-Bromo-2-fluorobenzaldehyde.

Core Compound Identity and Properties

4-Bromo-2-fluoromandelic acid is a derivative of mandelic acid, featuring both a bromine and a fluorine atom on the phenyl ring. This substitution pattern imparts unique electronic properties and provides multiple reactive sites for further chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules.

CAS Number: 668970-55-6[1][2][3][4]

Molecular Formula: C₈H₆BrFO₃[1][2][4]

Molecular Weight: 249.03 g/mol [4]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Bromo-2-fluoromandelic acid is presented in the table below. It is important to note that some of these values are predicted due to the limited experimental data available in the public domain.

PropertyValueSource
Appearance Solid (form not specified)Supplier Data
Purity ≥ 99% (typical)Supplier Data
Boiling Point 383.9 ± 37.0 °C (Predicted)Supplier Data
Density 1.837 ± 0.06 g/cm³ (Predicted)Supplier Data
pKa 3.03 ± 0.10 (Predicted)Supplier Data

Synthesis of 4-Bromo-2-fluoromandelic Acid: A Plausible Pathway

Step 1: Synthesis of the Precursor, 4-Bromo-2-fluorobenzaldehyde (CAS: 57848-46-1)

The necessary precursor, 4-Bromo-2-fluorobenzaldehyde, is a commercially available compound.[5][6] It is typically synthesized through the bromination of 2-fluorobenzaldehyde or formylation of 1-bromo-3-fluorobenzene. It appears as a light yellow to beige crystalline solid with a melting point of 58-62 °C.[5]

Step 2: Proposed Synthesis of 4-Bromo-2-fluoromandelic Acid

The conversion of 4-Bromo-2-fluorobenzaldehyde to 4-Bromo-2-fluoromandelic acid can be achieved via the formation of a cyanohydrin intermediate, which is then hydrolyzed.

Synthesis_of_4-Bromo-2-fluoromandelic_acid cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis 4-Bromo-2-fluorobenzaldehyde 4-Bromo-2-fluorobenzaldehyde Intermediate 4-Bromo-2-fluoromandelonitrile 4-Bromo-2-fluorobenzaldehyde->Intermediate Nucleophilic Addition Cyanide_Source NaCN or KCN Cyanide_Source->Intermediate Final_Product 4-Bromo-2-fluoromandelic acid Intermediate->Final_Product Hydrolysis Acid_Hydrolysis Strong Acid (e.g., HCl) Acid_Hydrolysis->Final_Product

Caption: Proposed two-step synthesis of 4-Bromo-2-fluoromandelic acid.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of mandelic acids from benzaldehydes.[7][8]

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for purification of the intermediate)

  • Diethyl ether or other suitable organic solvent

  • Deionized water

  • Ice

Procedure:

Part A: Formation of 4-Bromo-2-fluoromandelonitrile

  • In a well-ventilated fume hood, prepare a solution of sodium cyanide in water.

  • In a separate flask, create a mixture of 4-Bromo-2-fluorobenzaldehyde and a saturated solution of sodium bisulfite. Stir vigorously to form the bisulfite addition product.[8]

  • Slowly add the sodium cyanide solution to the aldehyde/bisulfite mixture with continuous stirring and cooling in an ice bath. The reaction is exothermic.

  • After the addition is complete, continue stirring for a set period to ensure the reaction goes to completion. The formation of an oily layer of the mandelonitrile intermediate should be observed.

  • Separate the organic layer (the crude mandelonitrile) using a separatory funnel. The aqueous layer can be extracted with a small amount of an organic solvent like diethyl ether to maximize the yield of the intermediate.

Part B: Hydrolysis to 4-Bromo-2-fluoromandelic Acid

  • Caution: This step should be performed in a highly efficient fume hood as it may release hydrogen cyanide gas.

  • Combine the crude 4-Bromo-2-fluoromandelonitrile with concentrated hydrochloric acid.[7]

  • Heat the mixture under reflux. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture. The product may precipitate out of the solution.

  • The crude 4-Bromo-2-fluoromandelic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Applications in Drug Discovery and Development

While specific drug candidates directly incorporating 4-Bromo-2-fluoromandelic acid are not widely reported in publicly available literature, its structural motifs suggest significant potential as a key intermediate in medicinal chemistry. The applications of its precursor, 4-Bromo-2-fluorobenzaldehyde, in the synthesis of bioactive molecules provide strong evidence for the potential utility of the corresponding mandelic acid.

The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule. The alpha-hydroxy acid moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding interactions with biological targets.

Although no patents directly citing the use of 4-Bromo-2-fluoromandelic acid were identified in the search, a patent for the synthesis of 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid highlights the utility of similarly substituted phenylacetic acid derivatives in medicinal chemistry.[9]

Safety and Handling

Given the limited specific safety data for 4-Bromo-2-fluoromandelic acid, it is prudent to handle it with the care afforded to other irritant and potentially harmful laboratory chemicals. The safety information for its precursor, 4-Bromo-2-fluorobenzaldehyde, provides a useful reference.

Hazard Identification:

  • 4-Bromo-2-fluoromandelic Acid:

    • Pictograms: Warning

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • 4-Bromo-2-fluorobenzaldehyde (Precursor):

    • Pictograms: Warning[10][11]

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11][12]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

    • Skin Protection: Wear compatible chemical-resistant gloves.[13]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

Conclusion

4-Bromo-2-fluoromandelic acid is a valuable, yet under-documented, chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its trifunctional nature (bromo, fluoro, and alpha-hydroxy acid moieties) offers a versatile platform for the construction of complex and potentially bioactive molecules. While a lack of extensive published research necessitates a cautious and predictive approach to its properties and synthesis, the established chemistry of its precursors and related compounds provides a solid foundation for its use in research and development. As the demand for novel chemical entities in the pharmaceutical and materials science sectors grows, it is likely that the utility of specialized building blocks like 4-Bromo-2-fluoromandelic acid will become more widely recognized and documented.

References

  • TCI Chemicals. (2025, February 10). SAFETY DATA SHEET: 4-Bromo-2-fluorobenzaldehyde.
  • Echemi. 4-Bromo-2-fluorobenzaldehyde Safety Data Sheets.
  • Organic Syntheses. Mandelic Acid. Organic Syntheses Procedure.
  • Organic Syntheses. mandelic acid. Organic Syntheses Procedure.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 3). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Sigma-Aldrich. 4-Bromo-2-fluorobenzaldehyde 96%.
  • Capot Chemical. (2009, May 30). MSDS of 4-Bromo-2-fluorobenzaldehyde.
  • PubChem. 4-Bromo-2-fluorobenzaldehyde.
  • ChemPlayer. (2023, June 17).
  • PrepChem. Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid).
  • Chem-Impex. 4-Bromo-2-fluorobenzaldehyde.
  • ChemPlayer. (n.d.). Synthesis of mandelic acid from benzaldehyde.
  • Google Patents. (n.d.). CN106986762A - A kind of technique for preparing DL mandelic acids.
  • Chemistry Stack Exchange. (2012, June 16).
  • ChemicalBook. (2025, July 24). 4-Bromo-2-fluorobenzaldehyde.
  • Sigma-Aldrich. 4-Bromo-2-fluorobenzaldehyde 96%.
  • Oakwood Chemical. 4-Bromo-2-fluoromandelic acid.
  • Echemi. 668970-55-6, 4-BROMO-2-FLUOROMANDELIC ACID Formula.
  • Biosynth. 4-Bromo-2-fluoromandelic acid.
  • Santa Cruz Biotechnology. 4-Bromo-2-fluoromandelic acid.
  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

Sources

Exploratory

physicochemical properties of 4-Bromo-2-fluoromandelic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoromandelic Acid Executive Summary 4-Bromo-2-fluoromandelic acid (CAS No. 668970-55-6) is a highly functionalized chiral building block of sig...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoromandelic Acid

Executive Summary

4-Bromo-2-fluoromandelic acid (CAS No. 668970-55-6) is a highly functionalized chiral building block of significant interest to the pharmaceutical and materials science sectors.[1][2][3] Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, coupled with the α-hydroxy carboxylic acid moiety, offers a versatile platform for synthetic transformations. The strategic placement of these halogens can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions, making it a valuable precursor for novel therapeutic agents and advanced materials.[4] This guide provides a comprehensive analysis of the core , outlines robust protocols for their experimental determination, and discusses the implications of these properties for its application in drug discovery and development.

Chemical Identity and Structural Analysis

A precise understanding of the molecule's identity is the foundation for all subsequent scientific investigation. The key identifiers and structural features are summarized below.

Compound Identification
IdentifierValueSource
Compound Name 4-Bromo-2-fluoromandelic acid[5]
CAS Number 668970-55-6[2][5]
Molecular Formula C₈H₆BrFO₃[2]
Molecular Weight 249.04 g/mol [2]
InChI Key FAMRTHHQYMFCBD-UHFFFAOYNA-N[5]
Physical Form Solid[5]
Purity (Typical) ≥99.0%[5]
Structural Features

4-Bromo-2-fluoromandelic acid is a derivative of mandelic acid characterized by:

  • A Chiral Center: The α-carbon, bonded to the hydroxyl and carboxyl groups, is a stereocenter. This allows for the existence of (R)- and (S)-enantiomers, which is critically important in drug development where stereoisomers often exhibit different pharmacological and toxicological profiles.

  • An Aromatic Ring: The phenyl group is substituted with two halogen atoms.

  • Halogen Substituents:

    • A fluorine atom at the C2 (ortho) position. Fluorine's high electronegativity can influence the acidity of the carboxylic acid and hydroxyl groups through inductive effects and alter the molecule's binding properties.

    • A bromine atom at the C4 (para) position. The bromine atom serves as a key synthetic handle, acting as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Heck), enabling further molecular elaboration.[1]

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior, from reaction kinetics to physiological absorption and distribution.

PropertyValue / Expected RangeSignificance in Drug Development
Melting Point (°C) Data not available; requires experimental determination. Expected to be a high-melting solid based on related structures.[6][7]Defines solid-state stability, purity, and is critical for formulation and processing.
Boiling Point (°C) Not applicable; likely to decompose upon heating before boiling.[8]High polarity and thermal lability preclude standard boiling point determination.
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO).[6]Governs choice of reaction solvents, purification methods, and is a key factor in bioavailability.
Acidity Constant (pKa) Data not available; requires experimental determination. Estimated to be ~3-4.Influences solubility at different pH values (e.g., in the gastrointestinal tract) and receptor binding interactions.

Experimental Determination of Key Properties

For researchers handling this compound, direct experimental verification of its properties is essential. The following sections provide standardized, field-proven protocols.

Melting Point Determination (Capillary Method)

Causality: The melting point is a measure of the energy required to overcome crystal lattice forces. A sharp, defined melting range is a primary indicator of high purity. This protocol is a standard pharmacopeial method for its simplicity and accuracy.

Methodology:

  • Sample Preparation: Ensure the 4-Bromo-2-fluoromandelic acid sample is thoroughly dried to remove any residual solvent. Gently crush the solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample in. Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube. A packed column of 2-3 mm is ideal.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). .

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (<2°C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Load Load Capillary (2-3mm) Crush->Load Place Place in Apparatus Load->Place Transfer HeatFast Rapid Heat (-15°C) Place->HeatFast HeatSlow Slow Heat (1-2°C/min) HeatFast->HeatSlow Record Record T1-T2 Range HeatSlow->Record Report Report Melting Range Record->Report Final Data

Workflow for Melting Point Determination
Solubility Profile (Shake-Flask Method)

Causality: This method, based on OECD Guideline 105, is the gold standard for determining the saturation solubility of a compound in a given solvent. It ensures that a true equilibrium is reached between the solid and dissolved states, providing a thermodynamically stable value crucial for formulation and biopharmaceutical classification.

Methodology:

  • System Preparation: To a series of vials, add a known volume (e.g., 10 mL) of the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).

  • Sample Addition: Add an excess amount of 4-Bromo-2-fluoromandelic acid to each vial. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A preliminary study should confirm that equilibrium is reached within this timeframe.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the solid.

  • Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Report the solubility in units of mg/mL or mol/L for each solvent at the specified temperature.

SolubilityWorkflow Start Add Excess Solid to Solvent Equilibrate Agitate at Constant T (≥24 hours) Start->Equilibrate Separate Centrifuge or Settle to Separate Phases Equilibrate->Separate Sample Withdraw Clear Supernatant Separate->Sample Analyze Quantify by HPLC Sample->Analyze Result Report Solubility (mg/mL) Analyze->Result

Workflow for Shake-Flask Solubility Determination
Acidity Constant (pKa) by Potentiometric Titration

Causality: The pKa is the pH at which a compound's ionizable group is 50% protonated and 50% deprotonated. For a carboxylic acid, this value dictates its charge state, which in turn affects its solubility, permeability, and interactions with biological targets. Potentiometric titration is a direct and reliable method for measuring this fundamental property.

Methodology:

  • Solution Preparation: Accurately weigh a known amount of 4-Bromo-2-fluoromandelic acid and dissolve it in a suitable solvent system, typically a co-solvent like methanol/water to ensure solubility throughout the titration.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the solution's pH.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a burette. Record the pH of the solution after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point—the pH at which half of the volume of titrant required to reach the equivalence point (the point of steepest inflection) has been added.

  • Reporting: Report the determined pKa value, specifying the temperature and solvent system used.

pKaWorkflow A Dissolve Compound in Co-Solvent B Titrate with Standardized NaOH Solution A->B C Monitor pH vs. Volume of Titrant B->C D Plot Titration Curve (pH vs. Volume) C->D E Identify Equivalence Point D->E F Determine pH at Half-Equivalence Point E->F G Result: pKa F->G

Workflow for pKa Determination by Titration

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and is the primary tool for quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton (methine), the hydroxyl proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be complex due to splitting from each other and from the ¹⁹F nucleus.

  • ¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon environments, including the carbonyl carbon of the carboxylic acid, the α-carbon, and the six aromatic carbons.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom, though long-range couplings may be observed. This technique is highly sensitive and useful for purity assessment in fluorinated compounds.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1750 cm⁻¹), the C-O stretch, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), resulting in two peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

  • Hazard Identification: 4-Bromo-2-fluoromandelic acid is classified with the following hazards:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Recommended Precautions:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]

    • Handling: Avoid breathing dust.[2] Minimize dust generation and accumulation.[10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

References

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. ResearchGate. [Link]

  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. [Link]

  • HPLC Methods for analysis of Mandelic acid. HELIX Chromatography. [Link]

  • 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681. PubChem. [Link]

  • 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. Fengchen Group Co., Ltd. [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. PlumX. [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. R Discovery. [Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. PMC - NIH. [Link]

  • The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • 4-Bromo-2-fluoromandelic acid. Oakwood Chemical. [Link]

  • 4-Bromo-2-fluorophenol: A Cornerstone in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluoromandelic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Introduction to 4-Bromo-2-fluoromandelic Acid: A Molecule of Interest 4-Bromo-2-fluoromandelic ac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to 4-Bromo-2-fluoromandelic Acid: A Molecule of Interest

4-Bromo-2-fluoromandelic acid is a halogenated derivative of mandelic acid, a molecule of significant interest in the pharmaceutical industry. Mandelic acid and its derivatives are utilized as chiral resolving agents, key intermediates in the synthesis of active pharmaceutical ingredients (APIs), and possess inherent therapeutic properties, such as antibacterial activity.[1][2] The introduction of bromo and fluoro substituents onto the phenyl ring of mandelic acid can significantly alter its physicochemical properties, including lipophilicity, electronic distribution, and crystal packing, which in turn profoundly impacts its solubility in various media.

A thorough understanding of the solubility of 4-Bromo-2-fluoromandelic acid is critical for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing effective drug delivery systems and ensuring bioavailability.

  • Analytical Method Development: Preparing solutions for techniques such as HPLC and NMR.

Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] For 4-Bromo-2-fluoromandelic acid, the key structural features influencing its solubility are:

  • The Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It can also deprotonate to form a carboxylate salt in the presence of a base, significantly increasing aqueous solubility.

  • The α-Hydroxy Group (-OH): This is another polar, hydrogen-bonding group that contributes to solubility in protic solvents.

  • The Phenyl Ring: A nonpolar, hydrophobic moiety.

  • The Bromo and Fluoro Substituents: These halogens increase the molecular weight and introduce polarity. The highly electronegative fluorine atom can participate in hydrogen bonding.

The overall solubility of 4-Bromo-2-fluoromandelic acid in a given organic solvent will be a balance between these competing factors.

Solvent Polarity and Hydrogen Bonding

The polarity of the solvent is a primary determinant of solubility. Polar solvents will more effectively solvate the polar carboxylic acid and hydroxyl groups of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the solute's functional groups and generally higher solubility. For instance, the parent compound, mandelic acid, is known to be soluble in ethanol and methanol.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have polar bonds but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors. They are still effective at solvating polar molecules. R-(–)-Mandelic acid exhibits good solubility in DMSO and DMF, at approximately 20 mg/mL and 30 mg/mL, respectively.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces and are poor solvents for polar molecules like 4-Bromo-2-fluoromandelic acid.

The Impact of Halogenation

The presence of bromine and fluorine on the phenyl ring has a multifaceted effect. While increasing the overall polarity of the molecule compared to mandelic acid, the bulky bromine atom can also influence crystal lattice energy. Higher crystal lattice energy will require more energy to overcome, potentially reducing solubility. The position of the substituents also plays a role in the molecule's overall dipole moment and its ability to pack in a crystal lattice.[6]

Experimental Determination of Solubility

Given the lack of specific published data, experimental determination is crucial. The following section outlines a robust, step-by-step protocol for assessing the solubility of 4-Bromo-2-fluoromandelic acid.

Materials and Equipment
  • 4-Bromo-2-fluoromandelic acid (solid)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

Shake-Flask Method Protocol

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]

  • Preparation: Add an excess amount of solid 4-Bromo-2-fluoromandelic acid to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be used to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to prevent transfer of any solid particles. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility in units such as mg/mL or g/L based on the measured concentration and the dilution factor.

Figure 1: Workflow for the experimental determination of solubility using the shake-flask method.

Predicted Solubility Profile and Data from Analogous Compounds

While awaiting experimental data for 4-Bromo-2-fluoromandelic acid, we can infer its likely solubility behavior from structurally similar compounds.

CompoundSolventSolubility (approx. mg/mL)Reference
R-(–)-Mandelic acidEthanol~30[5]
R-(–)-Mandelic acidDMSO~20[5]
R-(–)-Mandelic acidDMF~30[5]
Mandelic AcidWaterSlightly Soluble[4]
4-Bromomandelic acidHot BenzeneSoluble[8]
4-Bromomandelic acidHot ChloroformSoluble[8]
4-Bromo-2-fluorobenzoic acidMethanolSoluble[9]

Based on this data and the theoretical principles discussed, the following solubility profile for 4-Bromo-2-fluoromandelic acid can be anticipated:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as acetone and ethyl acetate.

  • Low to Insoluble: Expected in nonpolar solvents like toluene and hexane.

The presence of the halogen atoms may slightly decrease solubility in highly polar solvents compared to the parent mandelic acid, due to the increased hydrophobic surface area of the phenyl ring.

G

References

Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-2-fluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-2-fluoromandelic acid is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoromandelic acid is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aromatic ring, makes it a versatile building block for creating complex molecules with potential therapeutic applications. The bromine atom can serve as a handle for various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. This guide provides an in-depth exploration of a reliable synthetic route to 4-Bromo-2-fluoromandelic acid, starting from the commercially available 4-bromo-2-fluorobenzaldehyde. It details the reaction mechanism, offers a step-by-step experimental protocol, and outlines the comprehensive characterization of the final product using modern analytical techniques.

Introduction: Strategic Importance in Synthesis

Halogenated aromatic compounds are of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. 4-Bromo-2-fluoromandelic acid (CAS 668970-55-6) is a particularly useful building block due to its trifunctional nature: a carboxylic acid, a benzylic alcohol, and a substituted aromatic ring.[1][2][3] The carboxylic acid and alcohol moieties provide points for esterification, amidation, and other derivatizations, while the bromo and fluoro substituents on the phenyl ring offer opportunities for further molecular elaboration. For instance, the bromine atom can be readily displaced or used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.[4] The presence of the fluorine atom can significantly influence the physicochemical properties of the parent molecule, often leading to increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability.

This guide focuses on a common and efficient two-step synthesis of 4-Bromo-2-fluoromandelic acid from 4-bromo-2-fluorobenzaldehyde.[5] The synthesis involves a cyanohydrin formation followed by acidic hydrolysis of the nitrile.

Synthetic Strategy and Reaction Mechanism

The synthesis of 4-Bromo-2-fluoromandelic acid from 4-bromo-2-fluorobenzaldehyde is a classic example of a two-step transformation that proceeds through a cyanohydrin intermediate.

Step 1: Cyanohydrin Formation

The first step is the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. This reaction is typically carried out using a source of cyanide such as sodium cyanide (NaCN) or potassium cyanide (KCN).[6] The reaction is generally performed in an aqueous or mixed aqueous/organic solvent system and is often catalyzed by a weak acid to generate hydrocyanic acid (HCN) in situ, which is the active nucleophile. The mechanism involves the attack of the cyanide ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the cyanohydrin, 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile.[7][8][9]

Step 2: Hydrolysis of the Nitrile

The second step is the hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid. This transformation is typically achieved by heating the cyanohydrin in the presence of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The hydrolysis proceeds through a series of steps, including the protonation of the nitrile nitrogen, nucleophilic attack by water, and subsequent tautomerization and further hydrolysis to ultimately yield the carboxylic acid and ammonium salt as a byproduct.

The overall synthetic transformation can be visualized with the following reaction scheme:

Synthesis_of_4-Bromo-2-fluoromandelic_acid cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Acid Hydrolysis 4-bromo-2-fluorobenzaldehyde 4-Bromo-2-fluorobenzaldehyde cyanohydrin 2-(4-Bromo-2-fluorophenyl)- 2-hydroxyacetonitrile 4-bromo-2-fluorobenzaldehyde->cyanohydrin NaCN, H₂O/Solvent cyanohydrin_hydrolysis 2-(4-Bromo-2-fluorophenyl)- 2-hydroxyacetonitrile 4-Bromo-2-fluoromandelic_acid 4-Bromo-2-fluoromandelic Acid cyanohydrin_hydrolysis->4-Bromo-2-fluoromandelic_acid Conc. HCl, Δ

Caption: Reaction scheme for the synthesis of 4-Bromo-2-fluoromandelic acid.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-Bromo-2-fluoromandelic acid.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-Bromo-2-fluorobenzaldehyde57848-46-1203.0110.0 g
Sodium Cyanide (NaCN)143-33-949.012.88 g
Dichloromethane (DCM)75-09-284.9350 mL
Water (deionized)7732-18-518.0250 mL
Concentrated Hydrochloric Acid (HCl)7647-01-036.4650 mL
Ethyl Acetate141-78-688.11100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.0410 g

Step 1: Synthesis of 2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile (Cyanohydrin Intermediate)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (49.2 mmol) of 4-bromo-2-fluorobenzaldehyde in 50 mL of dichloromethane.

  • In a separate beaker, dissolve 2.88 g (58.8 mmol) of sodium cyanide in 50 mL of deionized water.

  • Cool the dichloromethane solution of the aldehyde to 0-5 °C using an ice-water bath.

  • Slowly add the aqueous sodium cyanide solution to the cooled aldehyde solution over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude cyanohydrin as a pale yellow oil or solid. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-2-fluoromandelic Acid

  • Transfer the crude cyanohydrin from the previous step into a 250 mL round-bottom flask.

  • Add 50 mL of concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC until the cyanohydrin intermediate is no longer detectable.

  • Cool the reaction mixture to room temperature and then further cool in an ice-water bath.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 4-Bromo-2-fluoromandelic acid.

  • Dry the purified product in a vacuum oven at 50 °C overnight.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Start: 4-Bromo-2-fluorobenzaldehyde cyanohydrin Cyanohydrin Formation (NaCN, DCM/H₂O) start->cyanohydrin hydrolysis Acid Hydrolysis (Conc. HCl, Reflux) cyanohydrin->hydrolysis precipitation Precipitation & Filtration hydrolysis->precipitation recrystallization Recrystallization precipitation->recrystallization drying Drying recrystallization->drying nmr NMR (¹H, ¹³C, ¹⁹F) drying->nmr ir IR Spectroscopy drying->ir ms Mass Spectrometry drying->ms mp Melting Point drying->mp end Final Product: 4-Bromo-2-fluoromandelic Acid drying->end

Caption: Experimental workflow for the synthesis and characterization of 4-Bromo-2-fluoromandelic acid.

Characterization of 4-Bromo-2-fluoromandelic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Bromo-2-fluoromandelic acid.

Physical Properties:

PropertyValue
Molecular FormulaC₈H₆BrFO₃
Molecular Weight249.04 g/mol
AppearanceWhite to off-white crystalline solid
CAS Number668970-55-6

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the acidic proton of the carboxylic acid. The aromatic region will display a complex splitting pattern due to the bromine and fluorine substituents. The methine proton will appear as a singlet or a doublet, and its chemical shift will be indicative of the adjacent hydroxyl group. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (typically >170 ppm). The carbon bearing the hydroxyl group will be in the range of 70-80 ppm. The aromatic carbons will show characteristic shifts and C-F coupling.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid will be present around 1700-1750 cm⁻¹. An O-H stretch from the alcohol will be seen around 3200-3600 cm⁻¹. C-Br and C-F stretching vibrations will also be present in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of 4-Bromo-2-fluoromandelic acid. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Conclusion

This technical guide has provided a comprehensive overview of a reliable and efficient method for the synthesis of 4-Bromo-2-fluoromandelic acid. The two-step procedure, involving cyanohydrin formation followed by acid hydrolysis, is a well-established route for the preparation of α-hydroxymandelic acids. The detailed experimental protocol and characterization data will be a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery. The strategic importance of 4-Bromo-2-fluoromandelic acid as a versatile building block ensures its continued relevance in the development of novel chemical entities.

References

Foundational

A Technical Guide to the Potential Biological Activities of 4-Bromo-2-fluoromandelic Acid Derivatives

Abstract This technical guide provides a comprehensive overview of the prospective biological activities of 4-bromo-2-fluoromandelic acid and its derivatives. While direct experimental data on this specific class of comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the prospective biological activities of 4-bromo-2-fluoromandelic acid and its derivatives. While direct experimental data on this specific class of compounds is emerging, this document synthesizes information from structurally related molecules, including mandelic acid analogs, brominated aromatics, and fluorinated compounds, to project potential therapeutic applications. We delve into the rationale behind investigating their anticancer, antimicrobial, and anti-inflammatory properties. Detailed, field-proven protocols for in vitro evaluation are provided to empower researchers in drug discovery and development to validate these hypotheses. This guide is intended to serve as a foundational resource for scientists initiating research into this promising, yet underexplored, chemical space.

Introduction: The Therapeutic Potential of Substituted Mandelic Acids

Mandelic acid, an alpha-hydroxy acid, and its derivatives have long been recognized for their therapeutic properties, particularly in dermatology and as precursors in pharmaceutical synthesis.[1] The introduction of halogen substituents, such as bromine and fluorine, onto the aromatic ring can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic effects, and metabolic stability. These modifications are a cornerstone of modern medicinal chemistry, often leading to enhanced biological activity and novel mechanisms of action.

The 4-bromo-2-fluoromandelic acid scaffold presents a unique combination of substituents. The bromine atom at the para position can increase lipophilicity, potentially enhancing membrane permeability, and can also participate in halogen bonding, a significant interaction in drug-receptor binding.[2] The fluorine atom at the ortho position is a bioisostere for a hydrogen atom but possesses high electronegativity, which can alter the acidity of the carboxylic acid and hydroxyl groups, influencing binding interactions and metabolic pathways. This guide explores the synergistic potential of these features in conferring anticancer, antimicrobial, and anti-inflammatory activities to derivatives of 4-bromo-2-fluoromandelic acid.

Projected Biological Activities and Mechanistic Insights

Based on the known bioactivities of analogous compounds, we can hypothesize several promising therapeutic avenues for 4-bromo-2-fluoromandelic acid derivatives.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of halogenated organic compounds against various cancer cell lines.[3][4] The presence of a bromine atom, in particular, has been associated with potent anticancer activity in several classes of compounds.[3] Derivatives of 4-bromo-2-fluoromandelic acid, such as esters and amides, could exert anticancer effects through several potential mechanisms:

  • Induction of Apoptosis: Halogenated compounds can induce programmed cell death in cancer cells by activating intrinsic or extrinsic apoptotic pathways.[2] This often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.

  • Cell Cycle Arrest: These derivatives may interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell proliferation.

  • Inhibition of Key Oncogenic Pathways: The specific substitution pattern may allow for targeted inhibition of signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt or MAPK pathways.

Antimicrobial Activity

Mandelic acid itself is known for its antimicrobial properties.[5][6] The incorporation of bromine and fluorine can further enhance this activity. The lipophilicity conferred by the bromine atom may facilitate penetration through the microbial cell wall and membrane.[5] Potential mechanisms of antimicrobial action include:

  • Disruption of Cell Membrane Integrity: The compounds may interfere with the structure and function of the microbial cell membrane, leading to leakage of intracellular components and cell death.

  • Inhibition of Essential Enzymes: They could act as inhibitors of key microbial enzymes involved in metabolic pathways or cell wall synthesis.

  • Inhibition of Biofilm Formation: Many chronic infections are associated with biofilm formation. These derivatives may prevent the formation of these protective microbial communities.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many possess halogenated aromatic moieties.[8] 4-Bromo-2-fluoromandelic acid derivatives could exhibit anti-inflammatory effects by:

  • Inhibition of Pro-inflammatory Enzymes: A primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[8][9]

  • Modulation of Inflammatory Signaling Pathways: These compounds might suppress the activation of pro-inflammatory transcription factors like NF-κB, which regulates the expression of numerous inflammatory genes.[7]

  • Stabilization of Lysosomal Membranes: By stabilizing lysosomal membranes, they can prevent the release of lytic enzymes that contribute to tissue damage and inflammation.[10][11]

Experimental Protocols for In Vitro Evaluation

To validate the hypothesized biological activities, a systematic in vitro screening approach is essential. The following are detailed, standardized protocols that can be adapted for the evaluation of novel 4-bromo-2-fluoromandelic acid derivatives.

Synthesis of 4-Bromo-2-fluoromandelic Acid Derivatives (Esters and Amides)

The synthesis of ester and amide derivatives from the parent carboxylic acid is a fundamental step to explore structure-activity relationships.

3.1.1. General Procedure for Ester Synthesis (Acid-Catalyzed Esterification)

  • Dissolve 4-bromo-2-fluoromandelic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used as solvent and reactant).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

3.1.2. General Procedure for Amide Synthesis [12][13]

  • Dissolve 4-bromo-2-fluoromandelic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with the organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay[14][15]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
MCF-7Derivative 148Value
A549Derivative 148Value
MCF-7Derivative 248Value
A549Derivative 248Value
MCF-7Doxorubicin48Value
A549Doxorubicin48Value

Table 1: Hypothetical cytotoxicity data for 4-bromo-2-fluoromandelic acid derivatives.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination[16]

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[16]

Protocol:

  • Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

Microbial StrainCompoundMIC (µg/mL)
S. aureusDerivative 1Value
E. coliDerivative 1Value
S. aureusDerivative 2Value
E. coliDerivative 2Value
S. aureusCiprofloxacinValue
E. coliCiprofloxacinValue

Table 2: Hypothetical MIC values for 4-bromo-2-fluoromandelic acid derivatives.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay[17][18]

This assay evaluates the ability of a compound to inhibit protein denaturation, a process implicated in inflammation.[17]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 5% aqueous bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.3).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.[17]

  • Cooling and Measurement: After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac should be used as a positive control.[18]

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of Denaturation
Derivative 1100Value
200Value
400Value
Derivative 2100Value
200Value
400Value
Diclofenac100Value

Table 3: Hypothetical anti-inflammatory activity of 4-bromo-2-fluoromandelic acid derivatives.

Visualization of Experimental Workflows and Signaling Pathways

Visual representations are crucial for understanding complex experimental processes and biological mechanisms.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 4-Bromo-2-fluoromandelic Acid ester Ester Derivatives start->ester Esterification amide Amide Derivatives start->amide Amidation anticancer Anticancer Assay (MTT) ester->anticancer antimicrobial Antimicrobial Assay (MIC) ester->antimicrobial antiinflammatory Anti-inflammatory Assay (Protein Denaturation) ester->antiinflammatory amide->anticancer amide->antimicrobial amide->antiinflammatory sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar antiinflammatory->sar lead Lead Compound Identification sar->lead

Caption: General workflow for synthesis and biological evaluation.

nfkb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates & Degrades nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates inflammatory_genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Activates Transcription derivative 4-Bromo-2-fluoro- mandelic Acid Derivative derivative->ikb_kinase Inhibits

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Substituted Mandelic Acids

Introduction Mandelic acid (α-hydroxyphenylacetic acid) and its substituted derivatives are a critical class of α-hydroxy carboxylic acids. Their importance spans numerous fields, most notably as key chiral building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Mandelic acid (α-hydroxyphenylacetic acid) and its substituted derivatives are a critical class of α-hydroxy carboxylic acids. Their importance spans numerous fields, most notably as key chiral building blocks in the pharmaceutical industry for the synthesis of antibiotics like cephalosporins and semi-synthetic penicillins, as well as anticancer and antiobesity drugs.[1][2] Beyond pharmaceuticals, they find applications in cosmetics as active ingredients in chemical peels, and in fine chemical synthesis as resolving agents and precursors for polymers and dyes.[1][3]

The presence of a stereocenter at the α-carbon means that mandelic acid exists as two enantiomers, (R)- and (S)-mandelic acid, which often exhibit distinct biological activities.[1] This necessitates synthetic strategies that can produce not only the desired molecular structure but also control its stereochemistry with high precision. Over the years, the synthesis of mandelic acid has evolved from classical, often harsh, chemical methods to sophisticated catalytic and biocatalytic approaches that offer greater efficiency, selectivity, and sustainability.[1][4]

This technical guide provides a comprehensive overview of the core synthetic strategies for producing substituted mandelic acids. It is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but also insights into the causality behind experimental choices and the comparative advantages of each method. We will delve into classical routes, modern catalytic systems, and the rapidly advancing field of biocatalysis, providing a holistic view of this vital area of organic synthesis.

Part 1: Classical Synthetic Approaches: The Cyanohydrin Route

The most traditional and historically significant method for synthesizing mandelic acid derivatives starts from the corresponding substituted benzaldehyde. This pathway hinges on the formation of a cyanohydrin intermediate (α-hydroxynitrile), which is subsequently hydrolyzed to the α-hydroxy acid.

The Strecker Synthesis and Related Cyanation Methods

The addition of cyanide to a carbonyl group is a cornerstone of α-hydroxy and α-amino acid synthesis. In the context of mandelic acid, this involves the reaction of a substituted benzaldehyde with a cyanide source.[5][6][7]

Mechanistic Insight

The reaction proceeds via the nucleophilic addition of the cyanide ion to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral cyanohydrin intermediate. The reaction is typically reversible and base-catalyzed. The subsequent step is the acid-catalyzed hydrolysis of the nitrile group. The nitrile is first protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under acidic or basic conditions yields the carboxylic acid and ammonia (or an ammonium salt).[8]

Strecker_Synthesis cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Hydrolysis Benzaldehyde Substituted Benzaldehyde Mandelonitrile Substituted Mandelonitrile (Cyanohydrin) Benzaldehyde->Mandelonitrile Nucleophilic Addition Cyanide HCN / CN⁻ Cyanide->Mandelonitrile MandelicAcid Substituted Mandelic Acid Mandelonitrile_hydro Substituted Mandelonitrile Mandelonitrile_hydro->MandelicAcid Acid Hydrolysis H2O_H H₂O / H⁺ H2O_H->MandelicAcid

Caption: General workflow for mandelic acid synthesis via the cyanohydrin route.

Key Limitations

The primary drawback of this classical approach is the use of highly toxic reagents like hydrogen cyanide or alkali metal cyanides, which poses significant safety and environmental risks.[6][9][10] Furthermore, the initial cyanohydrin formation on an achiral substrate results in a racemic mixture of (R)- and (S)-mandelonitrile, leading to racemic mandelic acid.[7] This necessitates a subsequent resolution step to separate the enantiomers, which is often inefficient and limits the maximum theoretical yield of a single enantiomer to 50%.

Experimental Protocol: Synthesis of Racemic Mandelic Acid

The following protocol is a generalized representation based on established procedures.[11]

Objective: To synthesize racemic mandelic acid from benzaldehyde.

Materials:

  • Benzaldehyde

  • Sodium Cyanide (NaCN)

  • Sodium Bisulfite (NaHSO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl Ether

  • Ice

Procedure:

  • Preparation of Mandelonitrile:

    • In a flask equipped with a stirrer and cooled in an ice bath, a solution of sodium cyanide in water is prepared. Caution: Handle sodium cyanide with extreme care in a well-ventilated fume hood. Avoid contact with acids to prevent the release of toxic HCN gas.

    • Benzaldehyde is added to the cyanide solution.

    • A saturated solution of sodium bisulfite is then added slowly to the mixture while maintaining a low temperature with ice.[11] The bisulfite adduct forms in situ, which then reacts with the cyanide.

    • An oily layer of mandelonitrile will separate. The aqueous layer is decanted, and the oil is extracted with ether.

  • Hydrolysis to Mandelic Acid:

    • The crude mandelonitrile is transferred to a flask containing concentrated hydrochloric acid.

    • The mixture is heated under reflux. The nitrile group hydrolyzes to a carboxylic acid.

    • Upon cooling, mandelic acid crystallizes from the solution.

    • The crystals are collected by filtration, washed with cold water, and can be further purified by recrystallization.

Self-Validation: The identity and purity of the final product can be confirmed by measuring its melting point (racemic mandelic acid: 118-121 °C) and using spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Modern Catalytic Methodologies

To overcome the limitations of classical methods, modern organic synthesis has turned to catalytic approaches. These methods offer improved efficiency, milder reaction conditions, and, most importantly, the potential for asymmetric synthesis, directly yielding enantiomerically enriched products.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[12] A phase transfer catalyst, typically a quaternary ammonium salt or a polyether, facilitates the transport of one reactant (usually an anion) from one phase to the other, where the reaction occurs.

Mechanistic Insight & Causality

In the synthesis of mandelic acid from benzaldehyde and chloroform, the reaction occurs in a two-phase system: an organic phase containing benzaldehyde and chloroform, and a concentrated aqueous solution of sodium hydroxide.[9][12][13] The hydroxide ion is the active base, but its solubility in the organic phase is negligible.

The PTC catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) exchanges its counter-ion X⁻ for a hydroxide ion from the aqueous phase, forming Q⁺OH⁻. This new species is sufficiently lipophilic to migrate into the organic phase. Here, the hydroxide ion deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (:CCl₃⁻). This anion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. A series of rearrangements and subsequent hydrolysis of the resulting dichloromethyl carbinol intermediate ultimately yields the mandelate salt, which then migrates back to the aqueous phase. The catalyst, Q⁺, is then free to shuttle another hydroxide ion, thus completing the catalytic cycle.

The use of PTC dramatically accelerates the reaction rate compared to uncatalyzed two-phase systems.[14] The choice of catalyst is crucial; compounds like triethylbenzylammonium chloride (TEBA) and poly(ethylene glycol) (PEG) have proven effective.[13][14] Combining PTC with ultrasonic irradiation can further enhance reaction rates and yields by increasing the interfacial area between the phases.[13][14]

PTC_Workflow cluster_Phases Two-Phase Reaction System cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase NaOH NaOH Catalyst_aq Catalyst (Q⁺X⁻) Catalyst_org Activated Catalyst (Q⁺OH⁻) Catalyst_aq->Catalyst_org Phase Transfer (OH⁻ transport) Product_aq Sodium Mandelate Product_aq->Catalyst_aq Regenerates Catalyst Benzaldehyde Benzaldehyde Intermediate Reaction Intermediate Benzaldehyde->Intermediate Chloroform Chloroform Chloroform->Benzaldehyde Nucleophilic Attack Catalyst_org->Chloroform Deprotonates Intermediate->Product_aq Hydrolysis & Phase Transfer

Caption: Catalytic cycle in the phase transfer-catalyzed synthesis of mandelic acid.

Asymmetric Catalysis

The direct synthesis of a single enantiomer of a substituted mandelic acid is the ultimate goal for pharmaceutical applications. Asymmetric catalysis achieves this by using a small amount of a chiral catalyst to steer the reaction towards one enantiomer over the other.

Enantioselective Hydrogenation

One of the most robust methods for asymmetric synthesis is the catalytic hydrogenation of a prochiral precursor. For mandelic acid derivatives, this typically involves the asymmetric hydrogenation of α-keto esters (e.g., methyl benzoylformate).[15]

Causality: The reaction employs a transition metal catalyst (commonly rhodium or ruthenium) complexed with a chiral ligand. The substrate (the α-keto ester) coordinates to the chiral metal complex, forming a diastereomeric intermediate. The geometry of the chiral ligand creates a sterically biased environment, forcing the hydrogen to add to one face of the ketone preferentially. This results in the formation of one enantiomer of the α-hydroxy ester in excess. Subsequent hydrolysis of the ester group yields the enantiomerically enriched mandelic acid derivative. The enantiomeric excess (ee) achieved is highly dependent on the choice of metal, ligand, solvent, and reaction conditions.

Method Precursor Catalyst Type Key Advantage Reference
Asymmetric Hydrogenationα-Keto EsterChiral Rh or Ru ComplexHigh enantioselectivity (often >95% ee)[15]
Asymmetric PTC5H-oxazol-4-onesChiral Urea-Ammonium SaltAccess to dialkylated α-hydroxy acids[16]
Direct OxidationChiral Amide Enolate2-SulfonyloxaziridineCounterion-dependent diastereoselectivity[17]

Part 3: Biocatalytic and Chemoenzymatic Strategies

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical synthesis.[1][2] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media and exhibit exquisite chemo-, regio-, and stereoselectivity.[4]

Key Enzymatic Approaches

Several classes of enzymes have been successfully employed for the synthesis of chiral mandelic acid derivatives.

  • Hydroxynitrile Lyases (HNLs): These enzymes catalyze the enantioselective addition of cyanide to aldehydes, directly producing chiral cyanohydrins.[4] This approach elegantly solves the stereoselectivity problem of the classical Strecker synthesis at the very first step. Using an (R)-specific HNL, for example, allows for the synthesis of (R)-mandelonitrile, which can then be hydrolyzed to (R)-mandelic acid.[4]

  • Nitrilases and Nitrile Hydratases/Amidases: These enzymes are used for the hydrolysis of the nitrile group. A key strategy is dynamic kinetic resolution, where a non-selective chemical synthesis of racemic mandelonitrile is coupled with an enantioselective enzymatic hydrolysis. For example, a nitrilase might selectively hydrolyze (R)-mandelonitrile to (R)-mandelic acid, leaving the (S)-mandelonitrile unreacted. Because the formation of mandelonitrile from benzaldehyde and cyanide is reversible, the unreacted (S)-enantiomer can racemize back to the (R/S)-mixture in situ, allowing for a theoretical yield of the desired (R)-mandelic acid approaching 100%.[6]

  • Oxidoreductases (Dehydrogenases): These enzymes can be used for the asymmetric reduction of α-keto acids (e.g., benzoylformic acid) to chiral α-hydroxy acids.[18] This approach avoids the use of cyanide altogether.

Biocatalytic Cascade Reactions

A frontier in biocatalysis is the design of multi-enzyme cascade reactions in a single pot, often within engineered microorganisms. This mimics natural metabolic pathways and offers significant advantages in terms of process efficiency and sustainability.

A notable example is the production of (R)-mandelic acid from inexpensive and renewable feedstocks like styrene or even glucose.[10] One such engineered cascade involves:

  • Styrene Monooxygenase (SMO): Converts styrene to (S)-styrene oxide.

  • Epoxide Hydrolase (EH): Transforms (S)-styrene oxide into (S)-phenylethane-1,2-diol.

  • Alditol Oxidase (AldO): Oxidizes the diol to (R)-mandelic acid.

This entire pathway can be expressed in E. coli, enabling the direct fermentation of simple starting materials into the high-value final product with excellent enantiopurity (>99% ee).[10]

Biocatalytic_Cascade Styrene Styrene StyreneOxide (S)-Styrene Oxide Styrene->StyreneOxide Styrene Monooxygenase Diol (S)-Phenylethane -1,2-diol StyreneOxide->Diol Epoxide Hydrolase MandelicAcid (R)-Mandelic Acid Diol->MandelicAcid Alditol Oxidase

Caption: A three-enzyme cascade for the synthesis of (R)-mandelic acid from styrene.[10]

Part 4: Comparative Analysis and Future Outlook

The choice of a synthetic route for a substituted mandelic acid depends on factors such as the desired scale, required enantiopurity, cost, and environmental considerations.

Synthetic Strategy Typical Precursor Key Reagents/Catalysts Stereocontrol Advantages Disadvantages
Classical Cyanohydrin BenzaldehydeNaCN, HClNone (Racemic)Inexpensive, well-establishedHighly toxic reagents, poor atom economy, requires resolution
Phase Transfer Catalysis Benzaldehyde, ChloroformQuaternary Ammonium SaltsNone (Racemic)Mild conditions, high yields, improved safety over HCNStill produces racemic mixture, requires organic solvents
Asymmetric Hydrogenation α-Keto EsterChiral Metal-Ligand ComplexExcellent (>95% ee)High enantioselectivity, catalyticRequires synthesis of precursor, expensive catalysts
Biocatalysis (e.g., HNL) BenzaldehydeHydroxynitrile Lyase (HNL)Excellent (>98% ee)"Green" process, high selectivity, mild conditionsEnzyme stability/cost can be an issue, substrate scope limitations
Biocatalytic Cascade Styrene, GlucoseEngineered MicrobesExcellent (>99% ee)Uses renewable feedstocks, highly sustainableComplex process development, lower titers than chemical routes
Future Outlook

The field of mandelic acid synthesis is moving decisively towards greener and more sustainable methodologies. The future will likely see a deeper integration of biocatalysis and chemical catalysis. For instance, chemoenzymatic processes that combine the best of both worlds—such as a chemical step to generate a key intermediate followed by an enzymatic step for stereoselective transformation—are becoming increasingly common.[19] Furthermore, the development of novel enzyme cascades and the engineering of robust enzymes with broader substrate scopes will continue to make biocatalytic routes more economically viable for industrial-scale production.[1][10][20] The ultimate goal is to develop processes that are not only efficient and selective but also safe, environmentally benign, and capable of utilizing renewable resources.

References

  • An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. Ultrasonics Sonochemistry.
  • A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as. Preprints.org.
  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry.
  • Bioproduction of chiral mandelate by enantioselective deacylation of alpha-acetoxyphenylacetic acid using whole cells of newly isolated Pseudomonas sp. ECU1011. PubMed.
  • Process modeling of mandelic acid from benzaldehyde by phase transfer catalysis. ResearchGate.
  • Enzymatic asymmetric synthesis of α‐hydroxy/amino acids. ResearchGate.
  • An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. ResearchGate.
  • Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity. ResearchGate.
  • Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids through Asymmetric PTC. Wix.com.
  • CN112321410A - Method for synthesizing mandelic acid. Google Patents.
  • Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. National Institutes of Health.
  • mandelic acid. Organic Syntheses Procedure.
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI.
  • Synthesis of Racemic Mandelic Acids with the Composite Phase Transfer Catalyst β-Cyclodextrin-[Bmim]PF 6. ResearchGate.
  • CN101709323B - Method for producing R-mandelic acid with biocatalysis and separating and coupling method. Google Patents.
  • Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysi. SciSpace.
  • Synthesis of Mandelic Acid. Scribd.
  • Biocatalytic synthesis of (R)-(−)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401. Semantic Scholar.
  • Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis. ResearchGate.
  • Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. Drexel University.
  • Environmentally friendly production of mandelic acid. Max-Planck-Gesellschaft.
  • Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects. PubMed.
  • Synthesis of mandelic acid from benzaldehyde. Chemistry Stack Exchange.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Strecker amino acid synthesis. Wikipedia.
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  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

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Foundational

discovery and history of halogenated mandelic acids

An In-depth Technical Guide to the Discovery and History of Halogenated Mandelic Acids Abstract Mandelic acid, an aromatic alpha-hydroxy acid, has served as a foundational scaffold in medicinal and synthetic chemistry si...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Halogenated Mandelic Acids

Abstract

Mandelic acid, an aromatic alpha-hydroxy acid, has served as a foundational scaffold in medicinal and synthetic chemistry since its discovery in the 19th century. The strategic introduction of halogen atoms onto its phenyl ring has given rise to a diverse class of molecules—halogenated mandelic acids—with tailored properties and expanded applications. These derivatives are pivotal as chiral building blocks, pharmaceutical intermediates, and resolving agents. This technical guide provides a comprehensive exploration of the historical journey of halogenated mandelic acids, from the initial isolation of the parent compound to the development and evolution of synthetic strategies for its halogenated analogues. We will examine the key discoveries, seminal synthetic protocols, and the scientific rationale that propelled the field forward, offering valuable insights for researchers, scientists, and professionals in drug development.

Chapter 1: The Progenitor Molecule - Discovery and Early Synthesis of Mandelic Acid

The story of halogenated mandelic acids begins with the parent molecule itself. Mandelic acid (C₆H₅CH(OH)CO₂H) was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler.[1][2][3] He obtained the white crystalline solid by heating amygdalin, a glycoside extracted from bitter almonds, with diluted hydrochloric acid.[1][2] The name "mandelic acid" is a direct homage to its origin, derived from the German "Mandel" for almond.[1][2][4][5]

Winckler's discovery, a product of natural product chemistry, soon spurred efforts in the burgeoning field of organic synthesis to produce the compound in the laboratory. The earliest and most common synthetic route involved the hydrolysis of mandelonitrile (the cyanohydrin of benzaldehyde).[1] This two-step process, which produced a racemic mixture of (R)- and (S)-enantiomers, became the foundational method for accessing mandelic acid for decades.[2][6]

cluster_0 Natural Product Isolation (1831) cluster_1 Early Chemical Synthesis Amygdalin Amygdalin (from Bitter Almonds) HCl Dilute HCl, Heat Amygdalin->HCl Mandelic_Acid_Natural Racemic Mandelic Acid HCl->Mandelic_Acid_Natural Benzaldehyde Benzaldehyde HCN HCN Benzaldehyde->HCN Mandelonitrile Mandelonitrile (Cyanohydrin Intermediate) HCN->Mandelonitrile Hydrolysis Acid Hydrolysis (e.g., HCl) Mandelonitrile->Hydrolysis Mandelic_Acid_Synth Racemic Mandelic Acid Hydrolysis->Mandelic_Acid_Synth

Caption: Discovery and Early Synthesis Pathways of Mandelic Acid.

Other early synthetic approaches included the hydrolysis of α,α-dihaloacetophenones and the substitution reaction of bromophenylacetic acid, showcasing the versatility of early organic chemistry in accessing this important molecule.[1]

Chapter 2: The Advent of Halogenation - Early Synthetic Approaches

With a reliable supply of mandelic acid established, chemists began to explore its derivatives. The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring was a logical step to modify the molecule's electronic properties, lipophilicity, and biological activity. Early methods for producing halogenated mandelic acids typically fell into two categories:

  • Direct Halogenation of Mandelic Acid or its Precursors: While seemingly straightforward, this approach often suffered from a lack of regioselectivity and harsh reaction conditions that could lead to side reactions, such as oxidation of the alpha-hydroxy group.

  • Synthesis from Halogenated Starting Materials: This proved to be a more controlled and widely adopted strategy. By beginning with a readily available halogenated benzaldehyde or acetophenone, the core mandelic acid structure could be constructed with the halogen already in the desired position.

Synthesis of Chloromandelic Acids

2-Chloromandelic acid and 4-chloromandelic acid are among the most studied halogenated derivatives.[7] Early syntheses mirrored the established route for the parent compound, starting with the corresponding chlorobenzaldehyde. The process involved forming the cyanohydrin, followed by acid-catalyzed hydrolysis to yield the final product.

Synthesis of Bromomandelic Acids

The synthesis of bromomandelic acids, such as p-bromomandelic acid, is well-documented in historical chemical literature. A common early method involved the bromination of p-bromoacetophenone to yield p,α,α-tribromoacetophenone, which was then subjected to alkaline hydrolysis.[8] This approach highlights the use of multi-step transformations to build complexity from simple halogenated aromatics. Another documented route involved the condensation of bromobenzene with ethyl oxomalonate, followed by hydrolysis and decarboxylation.[8]

Start Halogenated Starting Material (e.g., p-Bromoacetophenone) Intermediate1 Halogenation/ Functionalization (e.g., Bromination to p,α,α-tribromoacetophenone) Start->Intermediate1 Step 1: Introduce α-substituents Intermediate2 Hydrolysis (e.g., Alkaline Hydrolysis) Intermediate1->Intermediate2 Step 2: Convert to Carboxylic Acid Final_Product Halogenated Mandelic Acid (e.g., p-Bromomandelic Acid) Intermediate2->Final_Product caption General Workflow for Early Synthesis of Halogenated Mandelic Acids.

Caption: General Workflow for Early Synthesis of Halogenated Mandelic Acids.
Synthesis of Fluoromandelic Acids

The synthesis of fluorinated organic compounds historically presented unique challenges due to the high reactivity of fluorinating agents. Early methods for producing fluoromandelic acids, such as 4-fluoromandelic acid, often started from p-aminobenzoic acid.[9] The synthesis involved introducing the fluorine atom via an aromatic substitution reaction (e.g., the Balz–Schiemann reaction), followed by a series of functional group transformations to convert the amino and carboxyl groups into the final α-hydroxy acid structure.[9]

Chapter 3: Evolution of Synthetic Methodologies and Chiral Resolution

A critical challenge in the history of mandelic acid chemistry has been the control of stereochemistry. Since most early syntheses produced racemic mixtures, the separation of enantiomers—a process known as resolution—became paramount, especially for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect.[5]

The classical method for resolving racemic mandelic acids involves diastereomeric salt formation .[2] This is achieved by reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as an alkaloid or a chiral amine like (R)-(+)-1-(1-naphthyl)ethylamine.[10] The resulting salts—(R)-acid/(R)-base and (S)-acid/(R)-base—are diastereomers and thus have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the mandelic acid is recovered by acidification.[11]

More recently, enantiospecific co-crystallization has emerged as a powerful resolution technique. For example, the pharmaceutical agent Levetiracetam has been successfully used as a resolving agent for various halogenated mandelic acids, including chloro-, bromo-, and fluoro-substituted derivatives.[12]

G Racemic Racemic Mixture ((R)- and (S)-Halogenated Mandelic Acid) ChiralBase Add Chiral Resolving Agent (e.g., (+)-Base) Racemic->ChiralBase Diastereomers Formation of Diastereomeric Salts ((R)-Acid/(+)-Base) ((S)-Acid/(+)-Base) ChiralBase->Diastereomers Separation Separation via Fractional Crystallization (based on different solubilities) Diastereomers->Separation Salt1 Isolated Salt 1 ((R)-Acid/(+)-Base) Separation->Salt1 Salt2 Isolated Salt 2 (in mother liquor) Separation->Salt2 Acidification1 Acidification Salt1->Acidification1 Acidification2 Acidification Salt2->Acidification2 Enantiomer1 Pure (R)-Enantiomer Acidification1->Enantiomer1 Enantiomer2 Pure (S)-Enantiomer Acidification2->Enantiomer2

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 4-Bromo-2-fluoromandelic Acid

Introduction: The Significance of 4-Bromo-2-fluoromandelic Acid 4-Bromo-2-fluoromandelic acid is a valuable substituted mandelic acid derivative. Its structural complexity, featuring bromine and fluorine atoms on the phe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-2-fluoromandelic Acid

4-Bromo-2-fluoromandelic acid is a valuable substituted mandelic acid derivative. Its structural complexity, featuring bromine and fluorine atoms on the phenyl ring, makes it a highly sought-after building block in medicinal chemistry and materials science. These halogen substituents provide specific steric and electronic properties and offer reactive handles for further chemical modification. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs, where its unique structure can lead to enhanced efficacy and optimized pharmacokinetic profiles.[1]

This application note provides a detailed, reliable, and field-tested protocol for the synthesis of 4-bromo-2-fluoromandelic acid starting from the readily available precursor, 4-bromo-2-fluorobenzaldehyde. The guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations inherent in the process.

Reaction Principle and Mechanistic Insight

The transformation of 4-bromo-2-fluorobenzaldehyde into 4-bromo-2-fluoromandelic acid is a classic two-step process, often conducted in a single pot. The synthesis hinges on two fundamental organic reactions: nucleophilic addition to a carbonyl and the hydrolysis of a nitrile.

Step A: Nucleophilic Addition and Cyanohydrin Formation The synthesis begins with the nucleophilic addition of a cyanide ion (:C≡N⁻) to the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde.[2][3] The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. While the aromatic ring can slightly decrease this reactivity through resonance, the presence of the electronegative fluorine atom at the ortho position enhances the carbon's positive character, making it susceptible to nucleophilic attack.[4][5] This attack breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the corresponding cyanohydrin, 4-bromo-2-fluoro-α-hydroxyphenylacetonitrile.[3]

Step B: Nitrile Hydrolysis The second stage involves the acid-catalyzed hydrolysis of the nitrile group (-C≡N) of the cyanohydrin intermediate. Under strong acidic conditions and heat, the nitrile is converted into a carboxylic acid (-COOH).[6][7] This completes the synthesis, yielding the final product, 4-bromo-2-fluoromandelic acid.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall workflow from the starting material to the final product.

Synthesis_Workflow Start 4-Bromo-2-fluorobenzaldehyde Step1 Nucleophilic Addition (NaCN, H₂O) Start->Step1 Intermediate Cyanohydrin Intermediate (4-bromo-2-fluoro-α-hydroxyphenylacetonitrile) Step1->Intermediate Step2 Acid Hydrolysis (conc. HCl, Reflux) Intermediate->Step2 Workup Extraction & Purification (Ethyl Acetate, Recrystallization) Step2->Workup Product 4-Bromo-2-fluoromandelic Acid Workup->Product

Caption: High-level workflow for the synthesis of 4-Bromo-2-fluoromandelic acid.

Materials and Safety

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt.Key Properties
4-Bromo-2-fluorobenzaldehyde57848-46-1203.01 g/mol Light yellow solid, air-sensitive, irritant.[1][8]
Sodium Cyanide (NaCN)143-33-949.01 g/mol White solid, highly toxic, fatal if swallowed.
Hydrochloric Acid (HCl, 37%)7647-01-036.46 g/mol Corrosive liquid, causes severe burns.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Flammable liquid, solvent for extraction.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04 g/mol Drying agent.
Deionized Water (H₂O)7732-18-518.02 g/mol Reaction and wash solvent.
Critical Safety Precautions

This procedure involves extremely hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Cyanide Hazard: Sodium cyanide is a potent, fast-acting poison. It is fatal if inhaled, swallowed, or absorbed through the skin. All handling of solid NaCN and its solutions must be performed in a certified chemical fume hood.

  • Hydrogen Cyanide (HCN) Gas: CRITICAL DANGER. The addition of acid to cyanide salts liberates highly toxic and flammable hydrogen cyanide gas. The hydrolysis step must be performed in a well-ventilated and efficient fume hood with extreme caution. Ensure a cyanide antidote kit is available and personnel are trained in its use.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., nitrile).[9][10][11]

  • Waste Disposal: All cyanide-containing waste must be quenched with sodium hypochlorite (bleach) solution before disposal according to institutional hazardous waste protocols.

Detailed Experimental Protocol

This protocol describes a one-pot procedure for the synthesis on a 10 mmol scale.

Step 1: Formation of the Cyanohydrin Intermediate
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzaldehyde (2.03 g, 10.0 mmol).

  • Dissolution: Add 20 mL of ethanol to the flask and stir until the aldehyde is fully dissolved. Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (0.54 g, 11.0 mmol, 1.1 eq) in 10 mL of deionized water.

  • Nucleophilic Addition: Using a dropping funnel, add the aqueous sodium cyanide solution dropwise to the cooled, stirring aldehyde solution over 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete formation of the cyanohydrin. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis to 4-Bromo-2-fluoromandelic Acid
  • Acidification (CRITICAL STEP): Place the reaction flask back into an ice-water bath. Inside a certified chemical fume hood , slowly and carefully add 20 mL of concentrated hydrochloric acid (37%) to the reaction mixture. The addition is exothermic and will generate some HCN gas.

  • Reflux: Once the acid has been added, equip the flask with a reflux condenser. Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Hydrolysis Reaction: Maintain the reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC until the cyanohydrin intermediate is no longer visible.

Step 3: Product Work-up and Purification
  • Cooling & Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the acidic aqueous solution to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution) to remove residual acid and inorganic salts.

  • Drying: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: The crude solid can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of hot water or a water/isopropanol mixture, followed by slow cooling to induce crystallization.[6][12] Filter the purified crystals and dry them under vacuum.

Data Presentation

Quantitative Summary
ParameterValueNotes
Starting Material2.03 g (10.0 mmol)4-Bromo-2-fluorobenzaldehyde
NaCN0.54 g (11.0 mmol)1.1 molar equivalents
Conc. HCl20 mLUsed for hydrolysis
Reaction Time6-9 hours total2-3h for cyanohydrin, 4-6h for hydrolysis
Reaction Temperature0-10 °C then RefluxControlled addition, then heating
Expected Yield70-85%~1.74 - 2.12 g
Product AppearanceWhite to off-white solidAfter purification
Molecular FormulaC₈H₆BrFO₃[13]
Molecular Weight249.04 g/mol [13]
Mechanism Visualization

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Nitrile Hydrolysis Aldehyde 4-bromo-2-fluorobenzaldehyde Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Attack on C=O Cyanide :C≡N⁻ Cyanohydrin Cyanohydrin Intermediate->Cyanohydrin Protonation Protonation + H⁺ Nitrile Cyanohydrin Product 4-Bromo-2-fluoromandelic Acid Nitrile->Product Hydrolysis Acid H₃O⁺, Δ Ammonium NH₄⁺

Caption: Key mechanistic steps in the synthesis.

Conclusion

This application note details a robust and reproducible method for the synthesis of 4-bromo-2-fluoromandelic acid. The procedure leverages a classical cyanohydrin formation followed by acid-catalyzed hydrolysis. While the chemistry is straightforward, the protocol demands rigorous adherence to safety measures, particularly concerning the handling of sodium cyanide and the controlled acidification step. Successful execution of this protocol will provide researchers with a reliable supply of this important synthetic intermediate for applications in drug discovery and development.

References

  • Scribd. Tutorial Nucleophilic Addition | PDF | Aldehyde | Chemical Compounds. Available from: [Link]

  • Duesel, B. F., & Gister, S. (1951). Mandelic acid purification involving production of complex alkali metal salts thereof. U.S. Patent No. 2,562,861. Washington, DC: U.S. Patent and Trademark Office.
  • Tanaka, H., & Kenta, A. (2012). Method for purifying mandelic acids. Japan Patent No. 4995429B2.
  • Various Authors. (Year). Process for the preparation and resolution of mandelic acid derivatives. Google Patents.
  • Organic Syntheses. Mandelic acid. Available from: [Link]

  • Various Authors. (Year). Process for producing R(-)-mandelic acid and derivatives thereof. European Patent Office.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. Available from: [Link]

  • FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Available from: [Link]

  • Chegg. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave. YouTube. Available from: [Link]

  • Oakwood Chemical. 4-Bromo-2-fluoromandelic acid. Available from: [Link]

  • Various Authors. (Year). For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.
  • Various Authors. (Year). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents.
  • PubChem. 4-Bromo-2-fluorobenzaldehyde. National Institutes of Health. Available from: [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

  • OpenStax. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. Available from: [Link]

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Application

Application Notes and Protocols for Chiral Resolution Using 4-Bromo-2-fluoromandelic Acid

For Research Use Only. Not for use in diagnostic procedures.[1] Introduction: The Imperative of Chirality in Modern Chemistry In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a mole...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.[1]

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[2] Consequently, regulatory bodies and the scientific community place a high premium on the development of enantiomerically pure compounds.

While asymmetric synthesis offers an elegant route to single enantiomers, classical chiral resolution via the formation of diastereomeric salts remains a robust, scalable, and widely employed strategy in both laboratory and industrial settings.[3][4] This method relies on a chiral resolving agent to interact with a racemic mixture, forming a pair of diastereomeric salts with distinct physicochemical properties, most notably, differential solubility in a given solvent system. This solubility difference allows for the separation of the diastereomers through fractional crystallization.

This application note provides a detailed guide to the use of 4-Bromo-2-fluoromandelic acid as a chiral resolving agent, particularly for the resolution of racemic amines. We will delve into the mechanistic underpinnings of its resolving power, offer a comprehensive, step-by-step protocol for its application, and provide insights into the optimization and troubleshooting of the resolution process.

Physicochemical Properties of 4-Bromo-2-fluoromandelic Acid

4-Bromo-2-fluoromandelic acid is a halogenated derivative of mandelic acid, a well-established class of resolving agents.[5][6] The presence of the bromine and fluorine atoms on the phenyl ring modifies the electronic and steric properties of the molecule, influencing its acidity and its interactions with other chiral molecules, which can enhance its resolving efficiency for specific substrates.

PropertyValueSource
CAS Number 668970-55-6[7][8]
Molecular Formula C₈H₆BrFO₃[7]
Molecular Weight 249.04 g/mol [7]
Appearance Solid[1]

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind the use of 4-bromo-2-fluoromandelic acid as a resolving agent lies in its ability to form diastereomeric salts with chiral bases, such as amines. When the acidic resolving agent ((R)- or (S)-4-bromo-2-fluoromandelic acid) is reacted with a racemic amine ((R/S)-amine), two diastereomeric salts are formed: ((R)-acid•(R)-amine) and ((R)-acid•(S)-amine).

These diastereomers, unlike the original enantiomers, have different physical properties, including melting points, boiling points, and, most importantly for this application, solubilities.[3] By carefully selecting a solvent in which the two diastereomeric salts exhibit a significant solubility difference, one salt will preferentially crystallize out of the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the resolved amine enantiomer can be liberated from the diastereomeric salt by treatment with a base, and the resolving agent can be recovered and potentially recycled.

Experimental Protocols

The following protocols are provided as a general guideline for the chiral resolution of a racemic amine using 4-bromo-2-fluoromandelic acid. It is crucial to note that the optimal conditions, including solvent, temperature, and stoichiometry, are substrate-dependent and will likely require some optimization. This protocol is adapted from established procedures for similar halogenated mandelic acids.[9]

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Bromo-2-fluoromandelic acid and its derivatives should be handled with care. While specific toxicity data for this compound is limited, related compounds like 4-bromo-2-fluorobenzoic acid are known to cause skin, eye, and respiratory irritation.[10] Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Materials and Reagents
  • Racemic amine to be resolved

  • (R)- or (S)-4-Bromo-2-fluoromandelic acid (depending on the desired enantiomer of the amine)

  • Screening solvents (e.g., acetonitrile, methanol, ethanol, isopropanol, ethyl acetate, toluene)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filter paper

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Crystallization dish

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Instrumentation for analysis (e.g., polarimeter, chiral HPLC or GC)

Protocol 1: Diastereomeric Salt Crystallization

This protocol outlines the formation and separation of the diastereomeric salts.

  • Dissolution: In a round-bottom flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent. The choice of solvent is critical and may require screening (see Section on Optimization). A good starting point is a solvent in which the amine is readily soluble.

  • Addition of Resolving Agent: In a separate flask, dissolve 4-bromo-2-fluoromandelic acid (0.5-1.0 equivalent) in the same solvent. The stoichiometry of the resolving agent can influence the efficiency of the resolution and should be optimized.

  • Salt Formation and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Observe for the formation of a precipitate. The mixture may need to be heated to ensure complete dissolution of both components and the initially formed salts. Once a clear solution is obtained, allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. For some systems, seeding with a small crystal of the desired diastereomeric salt can promote crystallization.

  • Isolation of the Diastereomeric Salt: Once a significant amount of crystalline solid has formed, collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

This protocol describes the recovery of the resolved amine from the isolated diastereomeric salt.

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water or a mixture of water and an organic solvent.

  • Basification: Add an aqueous base solution (e.g., 1 M NaOH) dropwise with stirring until the pH of the solution is basic (pH > 10). This will neutralize the acidic resolving agent and liberate the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

Protocol 3: Analysis of Enantiomeric Purity

The enantiomeric purity of the resolved amine should be determined using an appropriate analytical technique.

  • Polarimetry: Dissolve a known concentration of the resolved amine in a suitable solvent and measure the optical rotation using a polarimeter. Compare the measured specific rotation to the literature value for the pure enantiomer to calculate the optical purity.

  • Chiral Chromatography (HPLC or GC): This is the most accurate method for determining enantiomeric excess (e.e.). Develop a chiral HPLC or GC method that can separate the two enantiomers of the amine. Analyze the resolved amine and calculate the e.e. by comparing the peak areas of the two enantiomers. Derivatization with a chiral derivatizing agent may be necessary for some amines to achieve separation on a non-chiral column.

Optimization and Troubleshooting

The success of a chiral resolution is highly dependent on the experimental conditions. The following parameters are key areas for optimization:

  • Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent will exhibit a large solubility difference between the two diastereomeric salts. A screening of various solvents with different polarities is recommended.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic compound can significantly impact the yield and enantiomeric purity of the product. Typically, a ratio of 0.5 to 1.0 equivalent of the resolving agent is used.

  • Temperature Profile: The temperature at which the crystallization is carried out affects the solubility of the diastereomeric salts and the kinetics of crystallization. A slow cooling profile generally leads to higher purity crystals.

  • Recrystallization: The enantiomeric purity of the isolated diastereomeric salt can often be improved by one or more recrystallizations from a suitable solvent.

Troubleshooting Common Issues:

  • No Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the desired product can also be effective. Alternatively, try a different solvent or a solvent mixture.

  • Oily Precipitate: The formation of an oil instead of a crystalline solid indicates that the diastereomeric salt is "oiling out" of the solution. This can sometimes be rectified by using a more dilute solution, a different solvent, or by changing the cooling rate.

  • Low Enantiomeric Purity: If the enantiomeric excess of the resolved amine is low, perform one or more recrystallizations of the diastereomeric salt. Also, ensure that the filtration and washing steps are performed efficiently to remove the mother liquor containing the more soluble diastereomer.

Visualization of the Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using 4-bromo-2-fluoromandelic acid.

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_resolution Resolution cluster_separation Separation & Recovery racemic_amine Racemic Amine (R/S-Amine) dissolution Dissolution in Suitable Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent ((R)-4-Bromo-2-fluoromandelic Acid) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Salt ((R)-Acid•(S)-Amine) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Salt ((R)-Acid•(R)-Amine) filtration->mother_liquor Liquid liberation_s Liberation of Amine (Basification & Extraction) less_soluble_salt->liberation_s liberation_r Liberation of Amine (Basification & Extraction) mother_liquor->liberation_r resolved_s_amine Enriched (S)-Amine liberation_s->resolved_s_amine recovered_agent_s Recovered Resolving Agent liberation_s->recovered_agent_s resolved_r_amine Enriched (R)-Amine liberation_r->resolved_r_amine recovered_agent_r Recovered Resolving Agent liberation_r->recovered_agent_r

Sources

Method

Application Notes and Protocols: 4-Bromo-2-fluoromandelic Acid in Asymmetric Synthesis

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-Bromo-2-fluoromandelic acid in the field of as...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-Bromo-2-fluoromandelic acid in the field of asymmetric synthesis. This document elucidates the dual utility of this specialized chiral molecule, functioning both as a highly effective chiral resolving agent and as a versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. The protocols detailed herein are designed to be robust and reproducible, grounded in established principles of stereochemistry and organic synthesis.

Introduction: The Strategic Advantage of 4-Bromo-2-fluoromandelic Acid

4-Bromo-2-fluoromandelic acid is a substituted derivative of mandelic acid, a well-known and widely utilized chiral molecule in asymmetric synthesis.[1] Its utility stems from the presence of a stereogenic center at the α-carbon, bearing a hydroxyl group and a carboxylic acid. The strategic placement of a bromine atom at the para position and a fluorine atom at the ortho position of the phenyl ring introduces unique physicochemical properties that can be exploited in stereoselective transformations.

The presence of these halogens can enhance the crystallinity of diastereomeric salts, a critical factor for efficient separation during chiral resolution.[2] Furthermore, the bromo and fluoro substituents provide synthetic handles for further molecular elaboration through various cross-coupling reactions, thereby expanding the synthetic utility of the chiral scaffold. This guide will detail its application in two primary areas: chiral resolution via diastereomeric salt formation and as a chiral precursor in stereoselective synthesis.

Application as a Chiral Resolving Agent

The most direct application of enantiomerically pure 4-Bromo-2-fluoromandelic acid is in the separation of racemic mixtures of chiral bases, such as amines, or alcohols (after conversion to a suitable basic derivative). The principle lies in the formation of diastereomeric salts with distinct physical properties, allowing for their separation by fractional crystallization.[2]

Principle of Diastereomeric Salt Resolution

A racemic mixture of a chiral base (e.g., an amine, denoted as rac-B) is reacted with a single enantiomer of a chiral acid, in this case, (R)- or (S)-4-Bromo-2-fluoromandelic acid (A). This reaction forms a mixture of two diastereomeric salts: [(R)-B·(R)-A] and [(S)-B·(R)-A*]. Unlike enantiomers, diastereomers possess different physical properties, including solubility in a given solvent system.[2] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution, while the other remains dissolved. The precipitated salt is then isolated, and the chiral base is liberated by treatment with a base, yielding the enantiomerically enriched compound.

Generalized Protocol for the Resolution of a Racemic Amine

This protocol provides a step-by-step methodology for the chiral resolution of a generic racemic primary amine using (R)-4-Bromo-2-fluoromandelic acid.

Materials:

  • Racemic amine

  • (R)-4-Bromo-2-fluoromandelic acid (CAS: 668970-55-6)[3]

  • Methanol

  • Ethyl acetate

  • 2 M Hydrochloric acid

  • 2 M Sodium hydroxide

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 equivalents of (R)-4-Bromo-2-fluoromandelic acid in a minimal amount of warm ethyl acetate. The use of 0.5 equivalents of the resolving agent is a common starting point to maximize the yield of the less soluble diastereomeric salt.

    • Slowly add the solution of the resolving agent to the amine solution with gentle stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.

    • The collected solid is the diastereomeric salt of one enantiomer of the amine with (R)-4-Bromo-2-fluoromandelic acid. The mother liquor contains the other diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the crystalline salt in water and add 2 M sodium hydroxide solution dropwise with stirring until the pH is basic (pH > 10) and all the solid has dissolved.

    • Extract the aqueous solution with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Chiral Resolving Agent:

    • Acidify the aqueous layer from the previous step with 2 M hydrochloric acid until the pH is acidic (pH < 2).

    • (R)-4-Bromo-2-fluoromandelic acid will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. The resolving agent can be reused.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the resolved amine should be determined by a suitable analytical technique, such as chiral HPLC or NMR spectroscopy using a chiral solvating or derivatizing agent.[4][5]

Workflow for Chiral Resolution

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation and Recovery rac_amine Racemic Amine (R)-Amine + (S)-Amine mix Mix and Crystallize rac_amine->mix res_agent (R)-4-Bromo-2-fluoromandelic Acid res_agent->mix salts Mixture of Diastereomeric Salts [(R)-Amine·(R)-Acid] [(S)-Amine·(R)-Acid] mix->salts filtration Fractional Crystallization & Filtration salts->filtration solid Less Soluble Salt (e.g., [(S)-Amine·(R)-Acid]) filtration->solid Solid liquid More Soluble Salt in Mother Liquor (e.g., [(R)-Amine·(R)-Acid]) filtration->liquid Liquid solid_base Add Base (e.g., NaOH) & Extract solid->solid_base liquid_base Add Base (e.g., NaOH) & Extract liquid->liquid_base enant_S Enriched (S)-Amine solid_base->enant_S rec_agent1 Recovered Resolving Agent solid_base->rec_agent1 enant_R Enriched (R)-Amine liquid_base->enant_R rec_agent2 Recovered Resolving Agent liquid_base->rec_agent2

Caption: Workflow of chiral resolution using diastereomeric salt formation.

Expected Outcomes and Optimization
ParameterExpected OutcomeOptimization Considerations
Diastereomeric Salt Purity One diastereomer crystallizes in high purity.Screen various solvents (e.g., alcohols, esters, ketones, and their mixtures) and crystallization temperatures.
Yield of Resolved Amine Theoretical maximum is 50% for a single enantiomer.The molar ratio of the resolving agent can be adjusted. Racemization and recycling of the unwanted enantiomer can improve overall yield.
Enantiomeric Excess (e.e.) >95% e.e. after a single crystallization is desirable.Multiple recrystallizations of the diastereomeric salt can enhance the e.e. of the final product.

Application as a Chiral Building Block

Enantiomerically pure 4-Bromo-2-fluoromandelic acid is a valuable chiral building block for the synthesis of more complex molecules. The α-hydroxy acid moiety can be transformed into various functional groups, while the substituted aromatic ring allows for further diversification.

Synthetic Potential

The carboxylic acid can be reduced to an alcohol, converted to an amide, or used in esterification reactions. The α-hydroxyl group can be protected, inverted, or substituted. The bromine atom on the aromatic ring is particularly useful for introducing molecular complexity through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling.

Exemplary Protocol: Synthesis of a Chiral α-Azido Ester

This protocol describes the conversion of (R)-4-Bromo-2-fluoromandelic acid into its corresponding methyl ester, followed by the stereospecific conversion of the hydroxyl group to an azide with inversion of configuration, yielding an (S)-α-azido ester. This product is a versatile intermediate for the synthesis of chiral amino acids and other nitrogen-containing compounds.

Materials:

  • (R)-4-Bromo-2-fluoromandelic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Esterification:

    • To a solution of (R)-4-Bromo-2-fluoromandelic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl (R)-4-bromo-2-fluoromandelate.

  • Mesylation of the Hydroxyl Group:

    • Dissolve the methyl ester (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to give the crude mesylate, which is used in the next step without further purification.

  • Azide Substitution (Sₙ2 Reaction):

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add sodium azide (3.0 eq) and heat the mixture to 60 °C for 12 hours.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl (S)-2-azido-2-(4-bromo-2-fluorophenyl)acetate.

Synthetic Pathway Diagram

G start (R)-4-Bromo-2-fluoromandelic acid ester Methyl (R)-4-bromo-2-fluoromandelate start->ester SOCl₂, MeOH mesylate Intermediate Mesylate ester->mesylate MsCl, TEA, DCM product Methyl (S)-2-azido-2-(4-bromo-2-fluorophenyl)acetate mesylate->product NaN₃, DMF (Sₙ2 Inversion)

Caption: Synthesis of a chiral α-azido ester from 4-Bromo-2-fluoromandelic acid.

Conclusion

4-Bromo-2-fluoromandelic acid is a highly valuable and versatile tool in the field of asymmetric synthesis. Its unique substitution pattern enhances its efficacy as a chiral resolving agent for a wide range of basic compounds. Furthermore, its utility as a chiral building block opens avenues for the stereoselective synthesis of complex molecules, with the halogen substituents providing opportunities for further synthetic diversification. The protocols and principles outlined in these application notes serve as a practical guide for researchers to effectively harness the potential of this powerful chiral molecule in their synthetic endeavors.

References

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. National Institutes of Health (NIH). Available at: [Link]

  • 4-Bromo-2-fluoromandelic acid. Oakwood Chemical. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Mandelic acid appended chiral gels as efficient templates for multicolour circularly polarized luminescence. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. National Institutes of Health (NIH). Available at: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. National Institutes of Health (NIH). Available at: [Link]

  • A simple protocol for NMR analysis of the enantiomeric purity of chiral hydroxylamines. National Institutes of Health (NIH). Available at: [Link]

  • Configurationally labile α-bromoacid derivatives for asymmetric preparation of heterocycles. Royal Society of Chemistry. Available at: [Link]

Sources

Application

protocol for the chiral resolution of amines with 4-Bromo-2-fluoromandelic acid

An Application Guide and Protocol for the Chiral Resolution of Amines with 4-Bromo-2-fluoromandelic Acid Authored by: A Senior Application Scientist Abstract The production of single-enantiomer chiral compounds is a crit...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Chiral Resolution of Amines with 4-Bromo-2-fluoromandelic Acid

Authored by: A Senior Application Scientist

Abstract

The production of single-enantiomer chiral compounds is a critical requirement in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often exclusive to one of its enantiomers.[1][2] Chiral amines, in particular, are prevalent structural motifs in over 40% of pharmaceuticals.[2] Among the various techniques for separating racemic mixtures, classical resolution via the formation of diastereomeric salts remains a robust, scalable, and economically viable method.[1][3] This application note provides a detailed protocol and scientific rationale for the chiral resolution of racemic amines using 4-Bromo-2-fluoromandelic acid as an effective resolving agent. We will delve into the underlying principles, optimization strategies, a step-by-step experimental procedure, and methods for characterization.

Introduction: The Principle of Diastereomeric Salt Resolution

Chiral resolution is a process for separating a racemic mixture (an equal mixture of two enantiomers) into its individual enantiomeric components.[4] The most common and industrially proven method involves reacting the racemic mixture with an enantiomerically pure compound, known as a chiral resolving agent, to form a pair of diastereomers.[5]

Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities in specific solvents.[3][6] This crucial difference allows for their separation by fractional crystallization.[7] The process for resolving a racemic amine with a chiral acid like 4-Bromo-2-fluoromandelic acid can be summarized in three core stages:

  • Salt Formation: The racemic amine (containing both R- and S-enantiomers) is reacted with a single enantiomer of the chiral acid (e.g., S-acid). This acid-base reaction forms two diastereomeric salts: (R-amine)-(S-acid) and (S-amine)-(S-acid).

  • Selective Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a chosen solvent system. By carefully controlling conditions such as temperature and concentration, the less soluble salt is selectively crystallized and isolated via filtration, leaving the more soluble salt in the mother liquor.

  • Liberation: The isolated, diastereomerically pure salt is then treated with a base. This breaks the salt, liberating the desired enantiopure amine and regenerating the chiral resolving agent, which can often be recovered and reused.[4]

Mandelic acid and its derivatives are excellent resolving agents due to their structural rigidity and the presence of carboxyl and hydroxyl groups that facilitate the formation of well-defined crystalline salts through hydrogen bonding and other intermolecular interactions.[8][9] The specific halogen substituents in 4-Bromo-2-fluoromandelic acid further modify its electronic and steric properties, influencing the crystal lattice packing and solubility of the resulting diastereomeric salts, which can lead to highly effective separations.[10]

Experimental Workflow Overview

The logical flow of the chiral resolution process is depicted below. The key is leveraging the differential solubility of the transiently formed diastereomeric salts to achieve separation.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation & Recovery racemic_amine Racemic Amine (R-Amine + S-Amine) salt_mixture Diastereomeric Salt Mixture (R-Amine)-(S-Acid) (S-Amine)-(S-Acid) racemic_amine->salt_mixture Reaction in Solvent resolving_agent (S)-4-Bromo-2-fluoromandelic Acid resolving_agent->salt_mixture solid_salt Solid Precipitate (Less Soluble Salt) e.g., (R-Amine)-(S-Acid) salt_mixture->solid_salt Controlled Cooling mother_liquor Mother Liquor (More Soluble Salt) e.g., (S-Amine)-(S-Acid) salt_mixture->mother_liquor pure_amine Enantiopure Amine (R-Amine) solid_salt->pure_amine Base Treatment & Extraction recovered_agent Recovered Resolving Agent solid_salt->recovered_agent Acidification & Extraction

Caption: Workflow for chiral amine resolution.

Protocol: Resolution of a Generic Chiral Amine

This protocol provides a generalized framework. The specific solvent, temperatures, and stoichiometry must be optimized for each unique amine.

Part A: Screening and Optimization

The success of a diastereomeric resolution is highly dependent on the choice of solvent.[3][7] A preliminary screening process is essential to identify a solvent system that provides a significant difference in solubility between the two diastereomeric salts.

  • Screening Setup: In small vials, test a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Procedure: For each solvent, dissolve a small amount of the racemic amine and 0.5-1.0 molar equivalents of (S)-4-Bromo-2-fluoromandelic acid with heating.

  • Observation: Allow the vials to cool slowly to room temperature and then to 0-5 °C. Observe the formation of precipitate. The ideal solvent will yield a good quantity of crystalline solid.

  • Analysis: Isolate the solid from the most promising solvent(s) and analyze its diastereomeric purity and the enantiomeric excess (ee) of the liberated amine to confirm selectivity.

Part B: Preparative Scale Resolution

Materials:

  • Racemic amine

  • (S)- or (R)-4-Bromo-2-fluoromandelic acid

  • Optimized solvent (from Part A)

  • 3M Sodium hydroxide (NaOH) solution

  • 3M Hydrochloric acid (HCl) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In an appropriately sized flask, dissolve the racemic amine (1.0 eq.) in the optimized solvent.

    • In a separate flask, dissolve 4-Bromo-2-fluoromandelic acid (0.5–1.0 eq.) in a minimal amount of the same solvent. The precise stoichiometry can significantly impact the resolution outcome and should be optimized.[3]

    • Add the acid solution to the amine solution. Heat the mixture gently until all solids dissolve completely.

  • Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur. If not, scratching the inside of the flask or adding a seed crystal can induce crystallization.[11]

    • Once crystallization begins, continue the slow cooling process, perhaps by placing the flask in a controlled cooling bath or refrigerator (0-5 °C), for several hours (or overnight) to maximize the yield of the crystalline salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of the cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.

    • Air-dry the crystals. At this stage, a sample can be taken to determine the diastereomeric purity if desired.

  • Liberation of the Enantiopure Amine:

    • Suspend the dried diastereomeric salt crystals in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Slowly add 3M NaOH solution while stirring until the aqueous layer is basic (pH > 11). This will break the salt, converting the amine to its free base form, which will dissolve in the organic layer.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer one or two more times with the organic solvent.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • Take the aqueous layer from step 4 and cool it in an ice bath.

    • Slowly acidify the solution with 3M HCl until the pH is acidic (pH < 2).

    • The 4-Bromo-2-fluoromandelic acid will precipitate out or can be extracted with an organic solvent like ethyl acetate.

    • The recovered resolving agent can then be purified and reused.

Characterization and Data Analysis

Determining the success of the resolution requires quantifying the enantiomeric purity of the final product.

  • Enantiomeric Excess (ee) Determination: The most reliable methods for determining the ee of the resolved amine are chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[1] Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent can be employed to differentiate the enantiomers.[12][13]

  • Yield Calculation: The yield should be calculated based on the amount of the desired enantiomer present in the starting racemic mixture (i.e., the maximum theoretical yield is 50% for a single-cycle resolution).

Table 1: Hypothetical Optimization Results

ExperimentResolving AgentSolvent SystemMolar Ratio (Amine:Acid)Yield of Amine (%)*Enantiomeric Excess (ee) (%)
1(S)-AcidMethanol1 : 0.83585
2(S)-AcidIsopropanol1 : 0.84296
3(S)-AcidAcetonitrile1 : 0.83178
4(S)-AcidIsopropanol1 : 0.63898
5(S)-AcidIsopropanol1 : 1.04591

*Yield based on a theoretical maximum of 50%.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystallization Solution is too dilute; Inappropriate solvent; Both salts are highly soluble.Concentrate the solution; Screen a wider range of solvents or solvent mixtures; Try a different resolving agent.
Oily Precipitate Cooling rate is too fast; Presence of impurities.Ensure a slow, controlled cooling rate; Recrystallize the starting amine if necessary; Try a different solvent.
Low Yield The less soluble salt still has significant solubility; Insufficient crystallization time.Lower the final crystallization temperature; Increase the crystallization time; Re-optimize the solvent.
Low Enantiomeric Excess (ee) Co-precipitation of the more soluble diastereomer; Ineffective washing of the filter cake.Slow down the cooling rate; Increase the solvent volume; Ensure the crystal wash is done with cold solvent and is efficient but brief. A recrystallization of the diastereomeric salt may be necessary.

Conclusion

The chiral resolution of amines using 4-Bromo-2-fluoromandelic acid is a powerful and adaptable method for obtaining enantiomerically pure compounds. The success of this technique hinges on the systematic optimization of key parameters, particularly the choice of solvent, which governs the differential solubility of the diastereomeric salts. By following the structured protocol outlined in this guide—from initial screening to preparative scale-up and characterization—researchers can effectively implement this resolution strategy. This classical method, when properly optimized, provides a reliable and scalable pathway to the chiral building blocks that are essential for modern drug development and chemical synthesis.

References

  • Coquerel, G. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Wikipedia. (n.d.). Chiral resolution.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Péter, A., et al. (2023). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI.
  • Pécsi, D., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. National Center for Biotechnology Information.
  • Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Buol, X., et al. (2020). Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam. Crystal Growth & Design.
  • Lorenz, H. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Wang, Y., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. National Center for Biotechnology Information.
  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • University of Leeds. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Thieme Chemistry.
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.
  • Oakwood Chemical. (n.d.). 4-Bromo-2-fluoromandelic acid.
  • National Center for Biotechnology Information. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
  • National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • CymitQuimica. (n.d.). 4-Bromo-2-fluoromandelic acid.
  • ChemicalBook. (n.d.). 668970-55-6(4-BROMO-2-FLUOROMANDELIC ACID) Product Description.
  • Lab-Chemicals.Com. (n.d.). 4-BROMO-2-FLUOROMANDELIC ACID.
  • National Center for Biotechnology Information. (n.d.). A simple protocol for NMR analysis of the enantiomeric purity of chiral hydroxylamines.

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Method

The Strategic Utility of 4-Bromo-2-fluoromandelic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract This technical guide provides an in-depth exploration of 4-Bromo-2-fluoromandelic acid, a sophisticated chiral building block with significant potential in the synthesis of complex pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-2-fluoromandelic acid, a sophisticated chiral building block with significant potential in the synthesis of complex pharmaceutical intermediates. We will elucidate its physicochemical properties, provide detailed protocols for its synthesis from commercially available precursors, and discuss its strategic application in constructing molecular architectures relevant to modern drug discovery, particularly in the realm of targeted therapies such as kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Emergence of a High-Value Chiral Building Block

In the landscape of medicinal chemistry, the demand for structurally unique and functionally versatile building blocks is perpetual. 4-Bromo-2-fluoromandelic acid emerges as a compound of interest due to the strategic placement of its functional groups: a carboxylic acid, a chiral hydroxyl group, and a phenyl ring substituted with both a bromine and a fluorine atom. This distinct arrangement offers a powerful toolkit for synthetic chemists. The fluorine atom can enhance metabolic stability and binding affinity of a final drug molecule, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular scaffolds. The chiral α-hydroxy acid moiety is a key feature in many biologically active molecules and provides a crucial stereocenter for enantioselective synthesis.

This guide will provide a comprehensive overview of the synthesis and potential applications of 4-Bromo-2-fluoromandelic acid, positioning it as a valuable intermediate for the next generation of pharmaceuticals.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of 4-Bromo-2-fluoromandelic acid

PropertyValueSource
CAS Number 668970-55-6
Molecular Formula C₈H₆BrFO₃
Molecular Weight 249.04 g/mol
Appearance Solid
Purity Typically ≥99%

Safety and Handling:

4-Bromo-2-fluoromandelic acid should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 4-Bromo-2-fluoromandelic Acid: A Step-by-Step Protocol

The synthesis of 4-Bromo-2-fluoromandelic acid can be efficiently achieved from its corresponding aldehyde, 4-Bromo-2-fluorobenzaldehyde. The overall synthetic workflow involves two key steps: the formation of the mandelonitrile via a nucleophilic addition of cyanide, followed by the hydrolysis of the nitrile to the carboxylic acid.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product cluster_resolution Chiral Resolution 4_bromo_2_fluorobenzaldehyde 4-Bromo-2-fluorobenzaldehyde mandelonitrile 4-Bromo-2-fluoromandelonitrile 4_bromo_2_fluorobenzaldehyde->mandelonitrile NaCN or KCN, H₂O mandelic_acid Racemic 4-Bromo-2-fluoromandelic Acid mandelonitrile->mandelic_acid HCl (aq), Heat chiral_mandelic_acid Enantiopure (R)- or (S)-4-Bromo-2-fluoromandelic Acid mandelic_acid->chiral_mandelic_acid Chiral Resolving Agent

Caption: Synthetic workflow for 4-Bromo-2-fluoromandelic acid.

Protocol 1: Synthesis of 4-Bromo-2-fluoromandelonitrile

This protocol is based on the well-established cyanohydrin formation reaction.[1][2][3]

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve 4-Bromo-2-fluorobenzaldehyde (1.0 eq) in a minimal amount of a suitable organic solvent like diethyl ether in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium cyanide (1.1 eq) in deionized water.

  • Cool the aldehyde solution to 0-5 °C using an ice bath.

  • Slowly add the aqueous solution of sodium cyanide to the aldehyde solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2-fluoromandelonitrile. This intermediate is often used in the next step without further purification.

Causality and Insights: The reaction is base-catalyzed, and the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The use of a cyanide salt like NaCN or KCN provides a sufficient concentration of the nucleophile.[4][5] The reaction is typically performed at low temperatures to control its exothermicity.

Protocol 2: Hydrolysis to 4-Bromo-2-fluoromandelic Acid

This protocol describes the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.[6][7]

Materials:

  • 4-Bromo-2-fluoromandelonitrile (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place the crude 4-Bromo-2-fluoromandelonitrile in a round-bottom flask.

  • Add concentrated hydrochloric acid (a significant excess, e.g., 5-10 volumes).

  • Heat the mixture to reflux (typically around 100-110 °C) for 4-8 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing crushed ice.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 4-Bromo-2-fluoromandelic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Causality and Insights: The strong acidic conditions protonate the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water. A series of hydration and tautomerization steps lead to the formation of a primary amide, which is then further hydrolyzed to the carboxylic acid and ammonium chloride.

Chiral Resolution: Accessing Enantiomerically Pure Building Blocks

For most pharmaceutical applications, a single enantiomer of a chiral molecule is required. Racemic 4-Bromo-2-fluoromandelic acid can be resolved into its individual (R)- and (S)-enantiomers through diastereomeric salt formation with a chiral amine or by other modern resolution techniques.[8]

Chiral_Resolution Racemic_Acid Racemic (R/S)-4-Bromo-2-fluoromandelic Acid Diastereomeric_Salts Diastereomeric Salts (R,+) and (S,+) Racemic_Acid->Diastereomeric_Salts Chiral_Base (+)- or (-)-Chiral Amine (e.g., α-methylbenzylamine) Chiral_Base->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Pure_Enantiomer_Salt Pure Diastereomeric Salt (e.g., R,+) Separation->Pure_Enantiomer_Salt Acidification Acidification (e.g., HCl) Pure_Enantiomer_Salt->Acidification Pure_Enantiomer_Acid Enantiopure (R)-4-Bromo-2-fluoromandelic Acid Acidification->Pure_Enantiomer_Acid

Caption: Generalized workflow for chiral resolution.

Applications in Pharmaceutical Intermediate Synthesis

While direct synthesis of a marketed drug from 4-Bromo-2-fluoromandelic acid is not widely documented, its structural motifs are highly relevant to the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The strategic combination of a chiral center and handles for cross-coupling makes it an ideal starting point for building molecules with precise three-dimensional structures.

Conceptual Application: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core, often with aryl substituents that occupy specific pockets in the ATP-binding site of the enzyme. The 4-bromo-2-fluorophenyl group of our building block is an excellent starting point for introducing such a moiety. The chiral α-hydroxy acid can be used to introduce stereochemistry and provide a point of attachment for other fragments of the inhibitor.

The following diagram illustrates a conceptual synthetic pathway where 4-Bromo-2-fluoromandelic acid could be utilized.

Kinase_Inhibitor_Synthesis start Enantiopure 4-Bromo-2-fluoromandelic Acid amide_coupling Amide Coupling (with a heterocyclic amine) start->amide_coupling intermediate_1 Chiral Amide Intermediate amide_coupling->intermediate_1 suzuki_coupling Suzuki Coupling (with an arylboronic acid) intermediate_1->suzuki_coupling intermediate_2 Biaryl Intermediate suzuki_coupling->intermediate_2 cyclization Intramolecular Cyclization (e.g., Pictet-Spengler type) intermediate_2->cyclization final_product Complex Kinase Inhibitor Scaffold cyclization->final_product

Caption: Conceptual pathway for kinase inhibitor synthesis.

Protocol Insights:

  • Amide Coupling: The carboxylic acid of 4-Bromo-2-fluoromandelic acid can be activated (e.g., with HATU or EDC) and coupled with a variety of amine-containing heterocycles, which often form the core of kinase inhibitors.

  • Suzuki Coupling: The bromine atom provides a reliable site for palladium-catalyzed Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl groups. This is a common strategy for exploring the structure-activity relationship (SAR) of a drug candidate.

  • Further Transformations: The chiral hydroxyl group can be used to direct subsequent reactions, or it can be a key pharmacophoric feature that interacts with the target protein. It can also be further functionalized or removed if necessary.

Conclusion: A Versatile and Strategic Building Block

4-Bromo-2-fluoromandelic acid represents a highly valuable and versatile chiral building block for the synthesis of complex pharmaceutical intermediates. Its unique combination of a stereocenter, a handle for cross-coupling reactions, and a fluorine substituent for modulating drug-like properties makes it an attractive starting material for the synthesis of novel, high-value molecules. The protocols and conceptual applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising intermediate in their drug discovery and development programs.

References

  • Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli. PubMed Central. Available at: [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health. Available at: [Link]

  • 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Bioconversion of Mandelonitrile to Mandelic Acid using Plant extracts from Barley, Cabbage and Radish. ResearchGate. Available at: [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. Available at: [Link]

  • Process for the preparation and resolution of mandelic acid derivatives. Google Patents.
  • Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam. ACS Publications. Available at: [Link]

  • mandelic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol. Google Patents.
  • Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(−)-mandelic acid by a newly isolated mutant strain. Oxford Academic. Available at: [Link]

  • Resolution of racemic mandelic acid. Google Patents.
  • For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.
  • A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents.
  • Cyanohydrin reaction. Wikipedia. Available at: [Link]

  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Fiveable. Available at: [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. Available at: [Link]

  • Cyanohydrin Formation Mechanism. YouTube. Available at: [Link]

  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. OpenStax. Available at: [Link]

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Application

Application Note: Derivatization of 4-Bromo-2-fluoromandelic Acid for Enhanced GC-MS Analysis

Introduction: The Analytical Challenge 4-Bromo-2-fluoromandelic acid is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Accurate and sensitive quantification of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

4-Bromo-2-fluoromandelic acid is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. However, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by its inherent chemical properties.[1][2] The presence of both a carboxylic acid and a hydroxyl group makes the molecule highly polar and non-volatile, leading to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[1][2][3][4]

Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to a particular analytical method.[5][6] For GC-MS analysis of polar compounds like 4-Bromo-2-fluoromandelic acid, derivatization is essential to:

  • Increase Volatility: By replacing the active hydrogens on the carboxylic and hydroxyl groups with less polar moieties, the boiling point of the analyte is significantly reduced.[5][7]

  • Improve Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC analysis.[5]

  • Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.[8]

  • Promote Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in identification and confirmation.

This application note provides detailed protocols for two robust derivatization methods for 4-Bromo-2-fluoromandelic acid: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and Esterification/Acylation , a two-step process.

Chemical Structures

cluster_0 4-Bromo-2-fluoromandelic Acid cluster_1 Silylated Derivative cluster_2 Esterified/Acylated Derivative A A B B C C G start Start: Dry Sample/Standard reagent Add Pyridine and MSTFA start->reagent vortex Vortex to Mix reagent->vortex heat Heat at 60-70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject G cluster_0 Step 1: Esterification cluster_1 Step 2: Acylation start_est Start: Dry Sample reagent_est Add Methanolic HCl start_est->reagent_est heat_est Heat at 60°C for 1 hr reagent_est->heat_est dry_est Evaporate to Dryness heat_est->dry_est start_acyl Start: Esterified Intermediate reagent_acyl Add Ethyl Acetate & TFAA start_acyl->reagent_acyl heat_acyl Heat at 50°C for 15 min reagent_acyl->heat_acyl dry_acyl Evaporate to Dryness heat_acyl->dry_acyl reconstitute Reconstitute in Solvent dry_acyl->reconstitute inject_acyl Inject into GC-MS reconstitute->inject_acyl

Sources

Method

Application Note &amp; Industrial Protocol: Large-Scale Synthesis of 4-Bromo-2-fluoromandelic Acid

Abstract & Significance 4-Bromo-2-fluoromandelic acid is a highly functionalized building block crucial in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

4-Bromo-2-fluoromandelic acid is a highly functionalized building block crucial in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring both bromine and fluorine atoms, allows for diverse downstream modifications, making it a valuable precursor in medicinal chemistry.[1] This document provides a comprehensive, field-proven protocol for the large-scale synthesis of 4-Bromo-2-fluoromandelic acid, designed for industrial application. The outlined process prioritizes safety, scalability, yield, and purity, addressing the critical requirements of drug development professionals. The synthesis proceeds via a two-step cyanohydrin pathway, a robust and well-documented method for producing mandelic acid derivatives.[2][3]

Synthetic Strategy & Rationale

For the industrial production of 4-Bromo-2-fluoromandelic acid, several synthetic routes were evaluated. The chosen strategy involves a two-step sequence starting from 4-Bromo-2-fluorobenzaldehyde.

  • Step 1: Cyanohydrin Formation: Nucleophilic addition of a cyanide salt to 4-Bromo-2-fluorobenzaldehyde to form the intermediate, 4-Bromo-2-fluoromandelonitrile.[4][5]

  • Step 2: Acid Hydrolysis: Conversion of the nitrile functional group of the cyanohydrin intermediate directly to a carboxylic acid.[6][7]

This pathway was selected for its industrial viability based on the following rationale:

  • Precursor Availability: 4-Bromo-2-fluorobenzaldehyde is a commercially available starting material, though its synthesis from precursors like 1-bromo-2-fluoro-4-methylbenzene is also established.[8][9]

  • Robustness & Scalability: The cyanohydrin reaction and subsequent hydrolysis are well-understood, reliable transformations that can be scaled effectively with appropriate engineering controls.[2][10]

  • Efficiency: This route is convergent and generally provides good to high yields, minimizing atom economy losses compared to more complex multi-step syntheses.

Below is a high-level overview of the industrial workflow.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Product RM Raw Material Input (4-Bromo-2-fluorobenzaldehyde, NaCN) R1 Reactor 1: Cyanohydrin Formation (-10°C to 5°C) RM->R1 R2 Reactor 2: Acid Hydrolysis (90°C to 100°C) R1->R2 Transfer of Intermediate WU Work-Up & Extraction (Solvent-based Separation) R2->WU CR Crystallization Vessel (High Purity Isolation) WU->CR F Filtration & Drying CR->F QC Quality Control (HPLC, NMR, Assay) F->QC PKG Packaging & Storage QC->PKG

Caption: Industrial workflow for 4-Bromo-2-fluoromandelic acid synthesis.

Detailed Reaction Mechanism

The synthesis is a classic example of nucleophilic addition to a carbonyl followed by nitrile hydrolysis.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Acid Hydrolysis start_aldehyde 4-Bromo-2-fluorobenzaldehyde cyanide NaCN intermediate_alkoxide Tetrahedral Alkoxide Intermediate intermediate_cyanohydrin intermediate_cyanohydrin intermediate_alkoxide->intermediate_cyanohydrin + H⁺ (from H₂O/HCN) start_nitrile 4-Bromo-2-fluoromandelonitrile protonated_nitrile protonated_nitrile amide_intermediate amide_intermediate protonated_nitrile->amide_intermediate + 2H₂O - NH₄⁺ final_product final_product amide_intermediate->final_product + H₃O⁺

Caption: Reaction mechanism for the synthesis of 4-Bromo-2-fluoromandelic acid.

Causality of Mechanism:

  • Cyanohydrin Formation: The reaction is initiated by the nucleophilic cyanide ion (CN⁻) attacking the electrophilic carbonyl carbon of the aldehyde.[5] This step is base-catalyzed because a small amount of base ensures the presence of CN⁻ from the HCN/NaCN equilibrium.[5] The resulting tetrahedral alkoxide is then protonated to yield the cyanohydrin. This reaction is reversible, but for most aldehydes, the equilibrium favors the product.[10]

  • Acid Hydrolysis: Under strong acidic conditions and heat, the nitrile group undergoes hydrolysis. The nitrogen atom is protonated, making the carbon atom more electrophilic for water to attack. A series of proton transfers and tautomerization leads to an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.

Raw Material & Equipment Specifications

Material CAS Number Grade Key Specifications
4-Bromo-2-fluorobenzaldehyde57848-46-1≥98% Purity (HPLC)White to light yellow solid, Moisture <0.5%
Sodium Cyanide (NaCN)143-33-9≥98% PurityBriquettes or granular solid, stored under inert gas
Sulfuric Acid (H₂SO₄)7664-93-998% ConcentratedClear, colorless liquid
Methyl tert-butyl ether (MTBE)1634-04-4Reagent GradeFor extraction
Toluene108-88-3Reagent GradeFor crystallization
Sodium Hydroxide (NaOH)1310-73-2Technical GradeFor waste neutralization

Equipment:

  • Glass-lined or Hastelloy reactor (1000L), equipped with mechanical stirring, temperature control (-20°C to 150°C), reflux condenser, and addition funnels.

  • Secondary containment for all reactors and transfer lines.

  • Dedicated filtration and drying equipment (e.g., Nutsche filter-dryer).

  • Ventilation system with scrubbers for handling HCN gas.

  • Personal Protective Equipment (PPE) as specified in Section 6.0.

Detailed Synthesis Protocol

WARNING: This procedure involves extremely toxic materials, specifically sodium cyanide and the potential generation of hydrogen cyanide (HCN) gas. This synthesis must only be performed in a controlled industrial setting by trained personnel with appropriate engineering controls and emergency response plans in place.[11]

Step 1: Synthesis of 4-Bromo-2-fluoromandelonitrile (Intermediate)
  • Reactor Preparation: Ensure the 1000L reactor is clean, dry, and purged with nitrogen.

  • Charge Aldehyde: Charge the reactor with 4-Bromo-2-fluorobenzaldehyde (100.0 kg, 492.5 mol) and deionized water (300 L).

  • Cooling: Start agitation and cool the slurry to -5°C.

  • Cyanide Solution Preparation: In a separate, dedicated vessel, carefully dissolve sodium cyanide (26.5 kg, 540.6 mol, 1.1 eq) in deionized water (100 L). CAUTION: This is a highly exothermic and hazardous operation. Use appropriate PPE and ventilation.[12]

  • Slow Addition: Slowly add the sodium cyanide solution to the reactor over 4-6 hours, maintaining the internal temperature between -5°C and 0°C. CRITICAL: A rapid addition or temperature increase can lead to a runaway reaction and excessive HCN formation. The pH of the reaction mixture should be maintained slightly basic (pH 9-10) to favor the cyanide anion nucleophile.[4]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0°C for an additional 2-3 hours. Monitor the reaction progress by HPLC until the starting aldehyde is <1.0%.

  • Intermediate Isolation: The product, 4-Bromo-2-fluoromandelonitrile, will precipitate as a solid. The slurry is carried forward directly to the next step without isolation.

Step 2: Hydrolysis to 4-Bromo-2-fluoromandelic Acid
  • Acid Addition: WARNING: This step will generate heat and potentially HCN gas if any unreacted cyanide remains. Ensure the reactor's vent is connected to a caustic scrubber. Slowly and carefully add concentrated sulfuric acid (98%, 200 kg) to the reaction slurry. Maintain the temperature below 20°C during the addition.

  • Heating & Hydrolysis: Once the acid addition is complete, slowly heat the reaction mixture to reflux (approximately 95-100°C). Maintain reflux for 12-18 hours.

  • Reaction Monitoring: Monitor the hydrolysis by HPLC until the mandelonitrile intermediate is <0.5%.

  • Cooling & Quenching: Cool the reaction mixture to 20-25°C. The product will begin to precipitate. Further cool to 5-10°C and hold for 2 hours to maximize precipitation.

  • Filtration: Filter the solid product using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 100 L) to remove inorganic salts and residual acid.

Step 3: Purification by Recrystallization
  • Dissolution: Transfer the wet filter cake to a clean reactor. Add toluene (400 L) and heat to 70-80°C with stirring until all solids dissolve.

  • Water Removal: If necessary, perform an azeotropic distillation to remove any residual water.

  • Crystallization: Slowly cool the solution to 0-5°C over 4-6 hours to induce crystallization. Hold at this temperature for at least 3 hours.

  • Final Isolation: Filter the purified product. Wash the cake with cold (0°C) toluene (2 x 50 L).

  • Drying: Dry the product under vacuum at 50-60°C until the loss on drying (LOD) is <0.5%.

  • Yield & Quality: The expected yield is 100-110 kg (81-90%) of 4-Bromo-2-fluoromandelic acid with a purity of ≥99.0% by HPLC.

Safety, Hazard, and Environmental Management

  • Sodium Cyanide (NaCN): Highly toxic if ingested, inhaled, or absorbed through the skin.[11] Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas.[13] All handling must be done in a well-ventilated area, using a buddy system, and with appropriate PPE, including a full-face respirator with a specific cyanide-rated cartridge, chemical-resistant suit, and butyl rubber gloves.[12] An emergency cyanide antidote kit must be readily available.

  • Hydrogen Cyanide (HCN): A chemical asphyxiant that interferes with cellular respiration.[14] Continuous air monitoring for HCN is mandatory in the production area. The work area must be equipped with a caustic scrubber system to neutralize any evolved HCN gas.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle with appropriate acid-resistant PPE.

  • Waste Management: All aqueous waste streams, especially from the cyanohydrin formation step, must be treated with an oxidizing agent (e.g., sodium hypochlorite under basic conditions) to destroy residual cyanide before being sent to wastewater treatment. Acidic and basic streams must be neutralized. Organic solvent waste should be collected for incineration or recovery.

Troubleshooting Guide

Issue Potential Cause Corrective Action
Incomplete Cyanohydrin Formation Temperature too high, reducing stability of the adduct. Insufficient cyanide.Maintain temperature strictly below 0°C. Check stoichiometry and purity of NaCN. Increase reaction time.
Low Yield after Hydrolysis Incomplete hydrolysis. Product degradation.Increase reflux time or acid concentration. Ensure temperature does not significantly exceed 100°C to prevent side reactions.
Product Fails Purity Spec Incomplete removal of starting materials or intermediates. Insufficient washing.Re-slurry or re-crystallize the final product. Ensure wash steps are performed thoroughly with cold solvents.
HCN Alarm Activation Acid leak into cyanide-containing vessel. Localized pH drop in the reactor.IMMEDIATELY EVACUATE THE AREA. Follow emergency response protocol. Investigate the source of the pH drop or leak only after the area is cleared and deemed safe by safety professionals.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-fluoromandelic Acid

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluoromandelic acid (CAS 668970-55-6).[1][2] As a critical building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluoromandelic acid (CAS 668970-55-6).[1][2] As a critical building block in medicinal chemistry, achieving a high yield and purity of this compound is paramount. This document provides an in-depth, experience-driven troubleshooting guide and a collection of frequently asked questions to address common challenges encountered during its synthesis.

Core Synthesis Protocol: A Validated Approach

The most reliable and scalable laboratory synthesis of 4-Bromo-2-fluoromandelic acid proceeds from 4-bromo-2-fluorobenzaldehyde via a two-step cyanohydrin formation and subsequent hydrolysis. This method avoids the complexities of organometallic intermediates which can be incompatible with the aldehyde functionality.

Diagram: Synthesis Workflow

Synthesis_Workflow A Step 1: Cyanohydrin Formation 4-Bromo-2-fluorobenzaldehyde + NaCN B Intermediate: 4-Bromo-2-fluoromandelonitrile A->B  aq. NaHSO3 C Step 2: Acid Hydrolysis Intermediate + conc. HCl B->C  Heat D Product: 4-Bromo-2-fluoromandelic acid C->D  Cooling E Workup & Purification Extraction & Recrystallization D->E F Final Product High-Purity Crystalline Solid E->F

Caption: Recommended two-step synthesis pathway for 4-Bromo-2-fluoromandelic acid.

Experimental Protocol: Cyanohydrin Route

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Sodium Cyanide (NaCN) (EXTREMELY TOXIC)

  • Sodium Metabisulfite (Na₂S₂O₅) or Sodium Bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether or Ethyl Acetate (extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Step 1: Synthesis of 4-Bromo-2-fluoromandelonitrile

  • In a well-ventilated fume hood, add 4-bromo-2-fluorobenzaldehyde (1.0 equiv.) to a round-bottom flask equipped with a magnetic stirrer.

  • Dissolve the aldehyde in a suitable solvent like a mixture of ethanol and water.

  • In a separate beaker, prepare a solution of sodium cyanide (1.1 equiv.) in water. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care, using appropriate personal protective equipment (PPE). Avoid any contact with acids, which liberates lethal hydrogen cyanide (HCN) gas.

  • Cool the aldehyde solution to 0-5°C in an ice bath.

  • Slowly add the sodium cyanide solution dropwise to the stirred aldehyde solution. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel and extract the crude mandelonitrile product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude nitrile is typically a viscous oil or low-melting solid and is often carried forward without further purification.

Step 2: Hydrolysis to 4-Bromo-2-fluoromandelic Acid

  • Transfer the crude 4-Bromo-2-fluoromandelonitrile to a heavy-walled, round-bottom flask suitable for heating with strong acid.

  • Add concentrated hydrochloric acid (a 5-10 fold excess by volume).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 100-110°C) with vigorous stirring. The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist pH paper) or by TLC/LC-MS. This step can take several hours (8-24h).

  • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product, 4-Bromo-2-fluoromandelic acid, should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual HCl.

  • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water or a toluene/heptane mixture.

  • Dry the final product under vacuum to yield a white to off-white crystalline solid.[3]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Diagram: Troubleshooting Logic

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct NoReaction Reaction Stalled Start->NoReaction LowYield_Cause1 Incomplete Hydrolysis? LowYield->LowYield_Cause1 ImpureProduct_Cause1 Unreacted Aldehyde? ImpureProduct->ImpureProduct_Cause1 NoReaction_Cause1 Poor Reagent Quality? NoReaction->NoReaction_Cause1 LowYield_Sol1 Increase reaction time/temp for hydrolysis. Verify acid concentration. LowYield_Cause1->LowYield_Sol1 Yes LowYield_Cause2 Side Reactions? LowYield_Cause1->LowYield_Cause2 No LowYield_Sol2 Check for aldehyde oxidation. Ensure cyanohydrin formation is complete before hydrolysis. LowYield_Cause2->LowYield_Sol2 Yes LowYield_Cause3 Purification Loss? LowYield_Cause2->LowYield_Cause3 No LowYield_Sol3 Optimize recrystallization solvent. Minimize transfers. LowYield_Cause3->LowYield_Sol3 Yes ImpureProduct_Sol1 Improve cyanohydrin step conditions. Purify intermediate nitrile. ImpureProduct_Cause1->ImpureProduct_Sol1 Yes ImpureProduct_Cause2 Amide Intermediate? ImpureProduct_Cause1->ImpureProduct_Cause2 No ImpureProduct_Sol2 Ensure hydrolysis goes to completion (longer reflux). ImpureProduct_Cause2->ImpureProduct_Sol2 Yes ImpureProduct_Cause3 Byproducts Present? ImpureProduct_Cause2->ImpureProduct_Cause3 No ImpureProduct_Sol3 Characterize byproducts (NMR, MS). Optimize purification. ImpureProduct_Cause3->ImpureProduct_Sol3 Yes NoReaction_Sol1 Use fresh, high-purity aldehyde. Verify NaCN activity. NoReaction_Cause1->NoReaction_Sol1 Yes NoReaction_Cause2 Incorrect pH? NoReaction_Cause1->NoReaction_Cause2 No NoReaction_Sol2 Cyanohydrin formation is base-catalyzed. Ensure conditions are slightly basic. NoReaction_Cause2->NoReaction_Sol2 Yes

Caption: Decision-making workflow for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: My overall yield is below 50%. What is the most likely cause?

A: A low yield in this two-step synthesis most often points to an issue in the hydrolysis step.

  • Causality: The hydrolysis of a nitrile to a carboxylic acid is a demanding reaction that requires harsh conditions (strong acid and heat) to proceed to completion. Incomplete hydrolysis will leave you with the intermediate amide (4-bromo-2-fluoromandelamide), which may be lost during the aqueous workup or complicate purification.

  • Troubleshooting Steps:

    • Verify Hydrolysis Completion: Before ending the reaction, take a small aliquot, quench it, and analyze by TLC or LC-MS to ensure no starting nitrile or intermediate amide remains.

    • Increase Reaction Time/Temperature: If the reaction is stalled, extend the reflux time by 6-12 hours. Ensure your heating mantle and condenser are functioning efficiently to maintain a vigorous reflux.

    • Check Acid Quality: Use fresh, concentrated HCl. Older bottles may have a lower molarity, reducing reaction efficiency.

Q2: My final product is discolored (yellow or brown). What causes this and how can I fix it?

A: Discoloration typically arises from impurities formed by the degradation of the starting aldehyde or from side reactions under the harsh hydrolysis conditions.

  • Causality: Aromatic aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (4-bromo-2-fluorobenzoic acid).[4] While this specific impurity is often removed during workup, other polymeric or condensation byproducts can form, especially at high temperatures.

  • Troubleshooting Steps:

    • Assess Starting Material: Check the purity of your 4-bromo-2-fluorobenzaldehyde before starting. If it is discolored, consider purifying it by distillation or recrystallization. Store it under an inert atmosphere (nitrogen or argon) at low temperatures.[5]

    • Charcoal Treatment: During the recrystallization of the final product, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.

    • Controlled Heating: Avoid excessive temperatures during hydrolysis. Maintain a steady reflux without aggressive superheating, which can promote decomposition.

Q3: I am considering a Grignard-based synthesis. Why is this route often more challenging?

A: While seemingly more direct, a Grignard approach (e.g., reacting a Grignard reagent from 4-bromo-2-fluorobromobenzene with glyoxylic acid) is fraught with potential failures.

  • Causality: Grignard reagents are extremely strong bases and potent nucleophiles.[6][7] This high reactivity leads to two primary problems:

    • Incompatibility with Aldehydes: If you were to attempt a Grignard reaction on a molecule already containing an aldehyde (like 4-bromo-2-fluorobenzaldehyde), the Grignard reagent would react with the starting material's aldehyde group as soon as it forms, leading to polymerization and a complex mixture.[8]

    • Sensitivity to Protic Sources: Grignard reagents are instantly quenched by any acidic protons, including water, alcohols, or even the carboxylic acid group of a reagent like glyoxylic acid.[9] This requires rigorously anhydrous conditions and often necessitates the use of protecting groups, adding steps and complexity to the synthesis.[8]

  • Recommendation: The cyanohydrin route is recommended due to its tolerance of the aldehyde group and its robustness, making it more reliable and scalable.

Troubleshooting Summary Table
SymptomPossible Cause(s)Recommended Solution(s)
Low Yield Incomplete hydrolysis of the nitrile intermediate.Extend reflux time; ensure vigorous reflux; use fresh concentrated acid.
Loss of product during aqueous workup or recrystallization.Optimize pH during extraction; select a more suitable recrystallization solvent.
Oxidation of starting aldehyde.Use high-purity aldehyde; store under inert gas.[5]
Impure Product Presence of unreacted 4-bromo-2-fluorobenzaldehyde.Ensure cyanohydrin formation is complete (TLC); increase reaction time or NaCN equivalents.
Presence of 4-bromo-2-fluoromandelamide (amide intermediate).Force hydrolysis to completion with longer reflux times or stronger acid conditions.
Formation of 4-bromo-2-fluorobenzoic acid.This byproduct arises from aldehyde oxidation. It can usually be removed by careful recrystallization.
Reaction Fails to Initiate Poor quality or inactive sodium cyanide.Use a fresh bottle of NaCN. Ensure it has been stored properly.
Incorrect pH for cyanohydrin formation.The reaction is base-catalyzed. The cyanide solution should be sufficiently basic to deprotonate HCN in situ.
Low purity of starting aldehyde.Purify the aldehyde before use.

Analytical Characterization

To ensure the quality of your synthesized 4-Bromo-2-fluoromandelic acid, the following analytical checks are recommended.

  • Melting Point: The melting point should be sharp and consistent with literature values. A broad melting range indicates impurities.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure. Key ¹H NMR signals include the aromatic protons, the benzylic proton (CH-OH), and the hydroxyl/acid protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for determining purity.[10] A single major peak should be observed.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (249.04 g/mol ).[1]

ParameterExpected ValueSource
Molecular Formula C₈H₆BrFO₃[1]
Molecular Weight 249.04 g/mol [1]
Appearance White to light yellow powder/crystal
Purity (Typical) >97%[11]

References

  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-2-fluoromandelic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mandelic acid, p-bromo-. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-2-fluorobiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • ResearchGate. (2025, August 6). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2015, September 12). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? Retrieved from [Link]

  • jOeCHEM. (2021, August 24). The Grignard Reaction (Worksheet Solutions Walkthrough). Retrieved from [Link]

  • NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). p-Bromomandelic acid. Retrieved from [Link]

  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

Sources

Optimization

Technical Support Center: Purification of Crude 4-Bromo-2-fluoromandelic Acid

Welcome to the technical support center for 4-Bromo-2-fluoromandelic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoromandelic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require robust, field-tested protocols for its purification. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Introduction: The Challenge of Purity

4-Bromo-2-fluoromandelic acid (C₈H₆BrFO₃) is a valuable chiral building block in pharmaceutical synthesis.[1] However, like many synthetic intermediates, the crude product is often contaminated with unreacted starting materials, by-products, and colorimetric impurities.[2] Achieving high purity is non-negotiable for downstream applications, as even trace impurities can impact reaction yields, enantiomeric excess, and the safety profile of the final active pharmaceutical ingredient.

This guide provides a comprehensive troubleshooting framework and detailed protocols for the most effective purification techniques: recrystallization and column chromatography.

Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address the common challenges encountered during the purification of 4-Bromo-2-fluoromandelic acid.

Q1: My crude product is a sticky, discolored oil/solid. How can I remove the color and obtain a crystalline product?

A1: Discoloration in crude mandelic acid derivatives often stems from phenolic impurities or oxidation by-products formed during synthesis or workup.[3] A sticky or oily consistency typically indicates the presence of residual solvents or low-melting impurities.

Causality: Highly conjugated or oxidized species are potent chromophores (color-bearing compounds). To remove them, you need a method that can selectively adsorb these impurities or a solvent system where they remain soluble while your desired product crystallizes.

Recommended Action:

  • Activated Charcoal Treatment: This is the most effective method for removing colored impurities. Activated charcoal has a high surface area that readily adsorbs large, flat, conjugated molecules.

    • Protocol Insight: During your recrystallization procedure (detailed in Protocol 1), add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. Boil for a few minutes before performing the hot filtration.[3] Be judicious, as excessive charcoal can adsorb your product and reduce the yield.

  • Solvent Selection: Ensure you are using an appropriate solvent system for recrystallization that leaves impurities behind in the mother liquor. A mixed solvent system is often ideal.

Q2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What's going wrong?

A2: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature that is above its melting point. The compound forms a liquid phase instead of a solid crystalline lattice.

Causality: This is common for compounds with relatively low melting points or when the solution is too saturated at a high temperature. The high concentration of solute lowers the freezing point of the solution, and the saturation point is reached while the solution is still too hot.

Recommended Actions:

  • Add More "Good" Solvent: Add a small amount of the solvent in which the compound is more soluble (the "good" solvent, e.g., ethyl acetate or ethanol) to the hot mixture. This decreases the overall saturation and lowers the temperature at which crystallization will begin.

  • Slow Cooling: Allow the solution to cool more slowly. Rapid cooling promotes supersaturation at higher temperatures. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling encourages the formation of larger, purer crystals.[3]

  • Seed Crystals: If you have a small amount of pure, solid 4-Bromo-2-fluoromandelic acid, add a tiny crystal to the cooled solution to induce crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q3: My yield after recrystallization is very low. How can I improve it?

A3: A low yield is one of the most common frustrations in purification. The primary culprits are using too much solvent or losing the product during transfers.

Causality: The goal of recrystallization is to create a solution that is saturated with the desired compound at a low temperature but not at a high temperature. Using an excessive volume of solvent means that a significant amount of your product will remain dissolved even after cooling, thus reducing the isolated yield.

Recommended Actions:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Pre-heat Your Funnel: During the hot filtration step (to remove insoluble impurities or charcoal), filter the solution through a pre-heated funnel. A cold funnel will cause the product to crystallize prematurely on the filter paper, leading to significant loss.[3]

  • Thorough Cooling: Ensure the filtrate is cooled for an adequate amount of time in an ice bath (at least 30 minutes) to maximize crystal formation.

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate after collecting your crystals). Concentrate the mother liquor by evaporating a portion of the solvent and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals.

Q4: My TLC analysis shows several impurities. Is recrystallization sufficient, or should I use column chromatography?

A4: The choice between recrystallization and chromatography depends on the nature and separation factor (Rf difference) of the impurities.

Causality: Recrystallization is a bulk purification method that works best when the impurities are present in small amounts or have very different solubility profiles from the product. Column chromatography is a high-resolution technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4]

Recommended Decision Framework:

  • Use Recrystallization if:

    • The crude product is >85-90% pure.

    • TLC shows baseline impurities (Rf = 0) or impurities that are very far from your product's Rf.

    • You are dealing with large quantities (>10 g) where chromatography would be cumbersome.

  • Use Column Chromatography if:

    • The crude product is <85% pure.

    • TLC shows impurities with Rf values very close to your product. Recrystallization will not effectively separate these.

    • The impurities have similar solubility to your product.

This decision process can be visualized in the following workflow:

G start Crude 4-Bromo-2-fluoromandelic acid tlc Run TLC Analysis (e.g., 30% EtOAc/Hexanes + 1% Acetic Acid) start->tlc decision Evaluate TLC Plate tlc->decision recryst Purify via Recrystallization decision->recryst Impurities at baseline OR Rf difference > 0.3 chrom Purify via Column Chromatography decision->chrom Impurities close to product Rf (Rf difference < 0.3) end_pure Pure Product (>98%) recryst->end_pure chrom->end_pure end_rerun Re-evaluate Purity

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude 4-Bromo-2-fluoromandelic acid? A: Impurities are highly dependent on the synthetic route. Common starting materials for mandelic acid synthesis include the corresponding benzaldehyde. Therefore, you may find unreacted 4-bromo-2-fluorobenzaldehyde . If hydrolysis of a nitrile was the final step, you might have the intermediate 4-bromo-2-fluoromandelonitrile . Side products from the bromination of the aromatic ring could also be present.

Q: How do I choose a good solvent system for recrystallization? A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a polar molecule like 4-Bromo-2-fluoromandelic acid, a mixed solvent system is often effective. Good starting points include:

  • Ethyl acetate/Hexanes: Dissolve in a minimum of hot ethyl acetate, then add hexanes dropwise until the solution turns cloudy.

  • Ethanol/Water: Dissolve in a minimum of hot ethanol, then add water dropwise.[3]

  • Benzene: For simple mandelic acid, solubility is approximately 1 g in 50 cc of hot benzene, which can be a useful reference.[5]

Q: What stationary and mobile phases should I use for column chromatography? A:

  • Stationary Phase: Silica gel (SiO₂) is the standard choice for purifying acidic compounds.[4]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is typical. Crucially, you must add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This suppresses the deprotonation of the carboxylic acid group on the silica, preventing "streaking" or "tailing" of your compound and resulting in a much cleaner separation. A good starting gradient is 10% ethyl acetate in hexanes, gradually increasing the polarity.

Q: How can I confirm the purity of my final product? A: A combination of methods is recommended for comprehensive quality assurance.[6]

  • Thin-Layer Chromatography (TLC): A quick check to see if a single spot is observed.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase like acetonitrile and water (with 0.1% formic or phosphoric acid) can provide a purity value (e.g., ≥98%).[7][8]

  • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of purity. Compare your result to the literature value. For the related p-bromomandelic acid, the melting point is 117-119 °C.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities if their signals are visible.

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol describes the purification of crude 4-Bromo-2-fluoromandelic acid using an ethyl acetate/hexanes solvent system.

Materials:

  • Crude 4-Bromo-2-fluoromandelic acid

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks, heating mantle, magnetic stirrer, Buchner funnel, filter paper

Workflow Diagram:

G cluster_dissolution Dissolution cluster_decolorize Decolorization (Optional) cluster_filtration Hot Filtration cluster_crystallization Crystallization a Place crude solid in flask b Add minimum hot ethyl acetate a->b c Stir until fully dissolved b->c d Add activated charcoal c->d f Filter hot solution through pre-heated funnel c->f e Boil for 2-3 min d->e e->f g Add hexanes until cloudy, then clarify with ethyl acetate f->g h Cool slowly to RT, then place in ice bath g->h i Collect crystals by vacuum filtration h->i j Wash with cold hexanes i->j k Dry under vacuum j->k

Caption: Step-by-step workflow for recrystallization.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethyl acetate while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to a gentle boil for 2-3 minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This removes charcoal and any insoluble impurities.

  • Induce Crystallization: To the clear, hot filtrate, add hexanes dropwise while stirring until the solution becomes persistently cloudy. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is for separating impurities that are close in polarity to the desired product.

Materials:

  • Crude 4-Bromo-2-fluoromandelic acid

  • Silica gel (230-400 mesh)

  • Ethyl acetate, hexanes, acetic acid (all HPLC grade)

  • Chromatography column, test tubes for fraction collection, TLC plates

Procedure:

  • Prepare the Column: Pack a glass chromatography column with a slurry of silica gel in a non-polar solvent (e.g., 5% ethyl acetate in hexanes). Ensure the silica bed is compact and level.[10]

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution.

  • Load the Column: Carefully add the dry-loaded sample to the top of the prepared silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate / 89% hexanes / 1% acetic acid). Apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-15 mL per test tube).

  • Monitor by TLC: Spot each fraction on a TLC plate to track the elution of your product. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Bromo-2-fluoromandelic acid.

Data Summary

The choice of purification method will impact final purity and yield. The following table provides a general comparison.

ParameterRecrystallizationFlash Column Chromatography
Typical Purity >98% (if impurities have different solubility)>99%
Typical Yield 60-85%70-95%
Best For Removing small amounts of impurities with different polarity/solubility. Scaling up.Separating complex mixtures or impurities with similar polarity.
Pros Fast, inexpensive, good for large scale.High resolution, excellent for very high purity.
Cons Lower resolution, may not remove closely related impurities, yield can be lower.More time-consuming, requires more solvent, harder to scale up.

References

  • Organic Syntheses, Coll. Vol. 1, p.336 (1941); Vol. 3, p.73 (1923).

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC - NIH.

  • A Technical Guide to the Natural Sources and Biosynthesis of (S)-Mandelic Acid. Benchchem.

  • mandelamide - Organic Syntheses Procedure. Organic Syntheses.

  • Mandelic Acid - Organic Syntheses Procedure. Organic Syntheses.

  • 4-Bromo-2-fluoromandelic acid. Oakwood Chemical.

  • Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column. SIELC Technologies.

  • Mandelic acid, p-bromo- - Organic Syntheses Procedure. Organic Syntheses.

  • 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. Home Sunshine Pharma.

  • Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. PMC - NIH.

  • Column Chromatography. Organic Chemistry at CU Boulder.

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.

  • 4-Bromo-2-fluoromandelic acid | 668970-55-6. Biosynth.

  • 4-BROMO-2-FLUOROMANDELIC ACID. Lab-Chemicals.Com.

  • Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol. Benchchem.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

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  • 4-Bromo-2-nitromandelic acid. BLD Pharm.

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  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today.

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  • Application Notes and Protocols for the Quantification of 4-Bromo-2-hydroxybenzaldehyde. Benchchem.

  • 4-Bromo-2-fluorophenylacetic acid | CAS 114897-92-6. Santa Cruz Biotechnology.

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

  • Enantioselective resolution of 4-chloromandelic acid by liquid-liquid extraction using 2-chloro-N-carbobenzyloxy-L-amino acid. PubMed.

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  • 4-Bromo-2-heptene - Organic Syntheses Procedure. Organic Syntheses.

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Troubleshooting

common side reactions in the synthesis of 4-Bromo-2-fluoromandelic acid

Technical Support Center: Synthesis of 4-Bromo-2-fluoromandelic Acid Welcome to the technical support guide for the synthesis of 4-Bromo-2-fluoromandelic acid. This resource is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-2-fluoromandelic Acid

Welcome to the technical support guide for the synthesis of 4-Bromo-2-fluoromandelic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and improve both the yield and purity of your final product.

4-Bromo-2-fluoromandelic acid is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex pharmaceutical compounds.[1][2] However, its preparation, typically starting from 4-Bromo-2-fluorobenzaldehyde, involves reactive intermediates and conditions that can lead to a variety of side products. This guide provides a structured, question-and-answer approach to address the specific problems you may face in the laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during the synthesis, their probable causes, and validated solutions. The most common synthetic route involves the formation of a cyanohydrin from 4-bromo-2-fluorobenzaldehyde, followed by acid-catalyzed hydrolysis.[3][4]

Question 1: My final product is contaminated with significant amounts of 4-bromo-2-fluorobenzoic acid and 4-bromo-2-fluorobenzyl alcohol. What is happening?

Answer: This is a classic sign of the Cannizzaro reaction . 4-Bromo-2-fluorobenzaldehyde, like other non-enolizable aromatic aldehydes, can undergo a base-catalyzed disproportionation. In this reaction, two molecules of the aldehyde react in the presence of a strong base: one is oxidized to the carboxylic acid (4-bromo-2-fluorobenzoic acid), and the other is reduced to the alcohol (4-bromo-2-fluorobenzyl alcohol).

Probable Causes:

  • Residual Base During Hydrolysis: If you are using a strong base to generate the cyanohydrin intermediate (e.g., from NaCN and an acid source) and there is unreacted aldehyde, subsequent basic conditions during workup or hydrolysis can initiate the Cannizzaro reaction.

  • High pH in Hydrolysis: While nitrile hydrolysis is often performed under acidic conditions to avoid this issue, using strong basic hydrolysis conditions with unreacted aldehyde present will strongly favor this side reaction.

Solutions & Preventative Measures:

  • Ensure Complete Cyanohydrin Formation: Drive the initial reaction to completion to consume all the starting aldehyde. Monitor the reaction by TLC or LC-MS.

  • Use Acid-Catalyzed Hydrolysis: The standard and recommended procedure for hydrolyzing the intermediate mandelonitrile is to use a strong acid like concentrated HCl.[3] This completely avoids the base-catalyzed Cannizzaro reaction.

  • Temperature Control: If basic conditions are unavoidable at any step, keep the temperature low to disfavor the Cannizzaro reaction relative to the desired nucleophilic addition.

Question 2: My NMR shows a persistent impurity, and the yield is low. I suspect incomplete hydrolysis. How can I confirm and resolve this?

Answer: Incomplete hydrolysis is a frequent issue where the intermediate cyanohydrin (4-bromo-2-fluoro-α-hydroxyphenylacetonitrile) or the subsequent amide (4-bromo-2-fluoromandelamide) remains in the final product.

Probable Causes:

  • Insufficient Hydrolysis Time or Temperature: The hydrolysis of sterically hindered or electron-deficient nitriles can be sluggish.[5]

  • Inadequate Acid Concentration: The concentration of the acid catalyst (e.g., HCl) may be too low to effectively drive the reaction to completion.

  • Poor Solubility: The intermediate may have poor solubility in the aqueous acid, limiting the reaction rate.

Solutions & Preventative Measures:

  • Confirmation: The primary amide impurity, 4-bromo-2-fluoromandelamide, will have characteristic signals in the 1H NMR spectrum (broad singlets for the -NH2 protons) and a different carbonyl signal in the 13C NMR compared to the carboxylic acid. The nitrile intermediate will lack the carboxylic acid proton and show a characteristic nitrile stretch in the IR spectrum (~2250 cm⁻¹).

  • Extend Reaction Time/Increase Temperature: Increase the reflux time for the hydrolysis step. A moderate increase in temperature can also be effective, but be cautious of potential degradation.[5]

  • Use Co-solvents: To improve solubility, a co-solvent like glacial acetic acid can be added to the aqueous acid mixture.

  • Re-subject to Hydrolysis: If you have already isolated the impure product, you can re-subject the entire mixture to the hydrolysis conditions (e.g., reflux in 6M HCl) to drive the conversion to the desired carboxylic acid.

Question 3: The reaction mixture turned dark brown or black during the acid hydrolysis step. What causes this decomposition?

Answer: The development of a deep color during hydrolysis indicates decomposition or polymerization.

Probable Causes:

  • High Temperatures: Mandelic acid and its intermediates can be sensitive to prolonged heating at high temperatures, leading to decomposition.[5]

  • Concentrated Acid Effects: Very harsh acidic conditions (e.g., concentrated sulfuric acid at high temperatures) can cause charring and other degradation pathways.

  • Impurity-Driven Decomposition: Impurities from the starting materials or generated in situ can catalyze polymerization or degradation pathways under harsh conditions.

Solutions & Preventative Measures:

  • Moderate Hydrolysis Conditions: Use concentrated hydrochloric acid, which is effective for hydrolysis but generally less prone to causing severe charring than sulfuric acid.[3]

  • Temperature Control: Maintain a controlled reflux. Avoid excessively high temperatures or "hot spots" in the reaction flask by ensuring uniform heating and stirring.

  • Purify the Intermediate: If decomposition is a persistent issue, consider isolating and purifying the intermediate cyanohydrin before proceeding to the hydrolysis step. This removes impurities that might be promoting degradation.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate oxidative decomposition pathways that lead to colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this synthesis? A1: The three most critical parameters are:

  • Temperature: Especially during hydrolysis, to prevent decomposition.[5]

  • pH: Strictly use acidic conditions for the hydrolysis of the nitrile to prevent the Cannizzaro side reaction.

  • Purity of Starting Material: Using high-purity 4-Bromo-2-fluorobenzaldehyde (96% or higher) is crucial to prevent carry-through of impurities that can complicate purification and catalyze side reactions.[6]

Q2: How can I best purify the final 4-Bromo-2-fluoromandelic acid? A2: The crude product is often contaminated with inorganic salts (like ammonium chloride if HCl hydrolysis is used) and organic side products.[3]

  • Initial Workup: After hydrolysis, the product is typically extracted into an organic solvent like diethyl ether or ethyl acetate.[7]

  • Recrystallization: The most effective purification method is recrystallization. A common solvent system is benzene or a toluene/heptane mixture. The crude solid is dissolved in the hot solvent, filtered to remove insoluble impurities, and allowed to cool slowly to form pure crystals.[5][7]

Q3: Are there specific safety considerations for this reaction? A3: Yes. The synthesis involves highly toxic reagents and hazardous conditions.

  • Cyanide: The use of sodium or potassium cyanide is extremely hazardous. All steps involving cyanide must be performed in a certified chemical fume hood. An emergency cyanide antidote kit should be available. Acidification of any cyanide-containing waste will liberate deadly hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.

  • Acids: Concentrated hydrochloric acid is corrosive and releases noxious fumes. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Lachrymatory Compounds: Some intermediates in mandelic acid synthesis can be lachrymatory (tear-inducing).[7] Always handle materials in a well-ventilated fume hood.

Visualizing the Chemistry: Reaction Pathways

Main Synthetic Pathway

The diagram below outlines the intended transformation from the starting aldehyde to the final mandelic acid product via a cyanohydrin intermediate.

Main_Synthetic_Pathway Start 4-Bromo-2-fluorobenzaldehyde Intermediate Cyanohydrin Intermediate (4-Bromo-2-fluoro-α-hydroxyphenylacetonitrile) Start->Intermediate + NaCN, H+ Product 4-Bromo-2-fluoromandelic Acid Intermediate->Product H3O+, Δ (Acid Hydrolysis)

Caption: Primary synthesis route for 4-Bromo-2-fluoromandelic acid.

Key Side Reactions

This diagram illustrates the two most common side reactions that divert material from the main pathway, leading to impurities and reduced yield.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Aldehyde 4-Bromo-2-fluorobenzaldehyde MandelicAcid Desired Product (Mandelic Acid) Aldehyde->MandelicAcid 2 Steps (Cyanohydrin, Hydrolysis) BenzoicAcid Byproduct (Benzoic Acid Derivative) Aldehyde->BenzoicAcid Cannizzaro (Oxidation) [Strong Base] BenzylAlcohol Byproduct (Benzyl Alcohol Derivative) Aldehyde->BenzylAlcohol Cannizzaro (Reduction) [Strong Base] Mandelamide Byproduct (Mandelamide) MandelicAcid->Mandelamide Incomplete Hydrolysis

Caption: Common side reactions in the synthesis of 4-Bromo-2-fluoromandelic acid.

Reference Experimental Protocol: Cyanohydrin Route

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Step 1: Formation of 4-Bromo-2-fluoro-α-hydroxyphenylacetonitrile (Cyanohydrin)

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium bisulfite in water.

  • In a separate beaker, dissolve 4-Bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent like benzene or THF.

  • Cool the sodium bisulfite solution in an ice bath. Add the aldehyde solution to the flask.

  • Separately, prepare a solution of sodium cyanide (1.1 eq) in water.

  • Slowly add the sodium cyanide solution to the reaction mixture via the dropping funnel, ensuring the temperature is maintained below 10 °C. The formation of the cyanohydrin should occur readily.[3]

  • After the addition is complete, stir the mixture in the ice bath for an additional 2 hours.

  • Transfer the mixture to a separatory funnel. The cyanohydrin will often separate as an oil. Separate the organic layer. Extract the aqueous layer with benzene or ether to recover any dissolved product.

  • Combine the organic layers. Crucially, do not wash with water or base at this stage. Proceed immediately to the hydrolysis step.

Step 2: Acid-Catalyzed Hydrolysis to 4-Bromo-2-fluoromandelic Acid

  • Place the crude cyanohydrin from Step 1 into a round-bottom flask equipped with a reflux condenser.

  • Add concentrated hydrochloric acid (approx. 6M, a significant excess).

  • Heat the mixture to a gentle reflux using a heating mantle. The reaction should be stirred vigorously.

  • Reflux for 12-24 hours. The progress of the hydrolysis can be monitored by TLC by taking small aliquots, neutralizing them, and extracting them to check for the disappearance of the starting material/intermediate.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product, along with ammonium chloride, may precipitate.[3]

  • Filter the crude solid.

  • Transfer the solid to a beaker and extract the desired mandelic acid from the inorganic salts using a suitable organic solvent like diethyl ether. The ammonium chloride will remain insoluble.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude solid product.

Step 3: Purification by Recrystallization

  • Transfer the crude solid to a flask.

  • Add a minimal amount of hot benzene or toluene to dissolve the solid completely.[7]

  • If any insoluble material remains, perform a hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Collect the pure white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

References

  • Organic Syntheses. Mandelic Acid . Available at: [Link]

  • ResearchGate. Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study . Available at: [Link]

  • Pharmaffiliates. mandelic acid and its Impurities . Available at: [Link]

  • Grignard Reaction. Grignard Reaction Overview . Available at: [Link]

  • PubMed. Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study . Available at: [Link]

  • Google Patents. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof.
  • Organic Syntheses. Mandelic Acid from Benzaldehyde . Available at: [Link]

  • Organic Syntheses. Mandelamide . Available at: [Link]

  • ResearchGate. Synthetic tools to prepare optically active mandelic acid derivatives . Available at: [Link]

  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation . Available at: [Link]

  • PubChem. 4-Bromo-2-fluorobenzaldehyde . Available at: [Link]

  • Oakwood Chemical. 4-Bromo-2-fluoromandelic acid . Available at: [Link]

  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • FAQ-Chemical. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? . Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones . Available at: [Link]

  • Wikipedia. Mandelic acid . Available at: [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM . Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights . Available at: [Link]

  • YouTube. 4 – Bromophenyl acetic acid. | 28th June,2022 | JEE Mains || Evening shift . Available at: [Link]

  • HYDROLYSIS REACTIONS. HYDROLYSIS REACTIONS Overview . Available at: [Link]

  • Wikipedia. 4-Bromophenylacetic acid . Available at: [Link]

  • PrepChem.com. Synthesis of 4-Bromo-2-fluorobiphenyl . Available at: [Link]

  • Organic Syntheses. Mandelic acid, p-bromo- . Available at: [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • PubChem. 4-Bromo-2-fluorobenzoic acid . Available at: [Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of 4-Bromo-2-fluoromandelic acid

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's intricacies, enabling you to optimize your synthesis for higher yield and purity.

Introduction to the Synthesis

The synthesis of 4-Bromo-2-fluoromandelic acid is a critical step in the development of various pharmaceutical compounds. The primary and most common route involves the conversion of 4-Bromo-2-fluorobenzaldehyde to the corresponding mandelic acid. This is typically achieved through a cyanohydrin formation followed by hydrolysis, or via a glyoxylate condensation. Each of these pathways presents unique challenges and optimization opportunities. This guide will focus on the prevalent cyanohydrin route and also discuss the glyoxylate condensation as a viable alternative.

Reaction Pathway Overview: The Cyanohydrin Route

The cyanohydrin route is a well-established method for synthesizing α-hydroxy acids from aldehydes.[1][2] The process involves two main steps: the nucleophilic addition of a cyanide ion to the aldehyde to form a cyanohydrin (mandelonitrile derivative), followed by the hydrolysis of the nitrile group to a carboxylic acid.

Cyanohydrin_Route cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis start_material 4-Bromo-2-fluorobenzaldehyde cyanohydrin 4-Bromo-2-fluoro-α-cyanobenzyl alcohol (Mandelonitrile derivative) start_material->cyanohydrin + NaCN / H₂O (Nucleophilic Addition) final_product 4-Bromo-2-fluoromandelic acid cyanohydrin->final_product + Strong Acid (e.g., HCl) + Heat

Caption: General workflow for the synthesis of 4-Bromo-2-fluoromandelic acid via the cyanohydrin route.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-Bromo-2-fluoromandelic acid. The questions are structured to follow the logical progression of the synthesis, from starting materials to final product purification.

Part 1: Cyanohydrin Formation

Question 1: My reaction to form the cyanohydrin is slow or incomplete. What are the likely causes and how can I improve the conversion rate?

Answer:

Slow or incomplete cyanohydrin formation is a common hurdle. The root cause often lies in the reactivity of the aldehyde and the nucleophilicity of the cyanide source. Here's a breakdown of potential issues and solutions:

  • Purity of Starting Material: The 4-Bromo-2-fluorobenzaldehyde starting material should be of high purity. Aldehydes are prone to oxidation to the corresponding carboxylic acid (4-Bromo-2-fluorobenzoic acid) upon prolonged exposure to air. This impurity will not participate in the reaction and can complicate purification later on.

    • Recommendation: Use freshly purchased or purified 4-Bromo-2-fluorobenzaldehyde. If oxidation is suspected, you can purify the aldehyde by recrystallization or column chromatography. The melting point should be sharp, around 58-62 °C.[3]

  • pH of the Reaction Medium: The addition of cyanide to an aldehyde is base-catalyzed. The cyanide ion (CN⁻) is the active nucleophile, and its concentration is highly pH-dependent. In acidic conditions, the cyanide will be protonated to form hydrogen cyanide (HCN), which is a much weaker nucleophile.

    • Recommendation: The reaction should be carried out under slightly basic conditions to ensure a sufficient concentration of the cyanide anion. However, excessively high pH can lead to side reactions of the aldehyde, such as the Cannizzaro reaction. A pH range of 9-10 is generally optimal. You can use a buffer or add a catalytic amount of a base like sodium carbonate.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. For cyanohydrin formation, the reaction is typically carried out at or below room temperature to minimize side product formation.

    • Recommendation: Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. This helps to control the initial exotherm and improve selectivity.

Question 2: I am observing the formation of a significant amount of a white precipitate that is not my desired cyanohydrin. What could this be?

Answer:

An unexpected white precipitate could be due to several factors:

  • Inorganic Salts: If you are using a bisulfite addition compound as an intermediate, incomplete reaction or changes in solubility could cause sodium bisulfite or sodium sulfite to precipitate.[2]

  • Polymerization: Aldehydes, especially in the presence of base, can undergo self-condensation or polymerization reactions.

  • Side Reactions: The Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid, can occur under strongly basic conditions.

    • Recommendation:

      • Control the pH: Avoid excessively high pH.

      • Maintain Temperature: Keep the reaction temperature low to disfavor polymerization and side reactions.

      • Order of Addition: Add the cyanide source slowly to the aldehyde solution to maintain a low instantaneous concentration of the nucleophile, which can help minimize side reactions.

Part 2: Hydrolysis of the Cyanohydrin

Question 3: The hydrolysis of my 4-Bromo-2-fluoro-α-cyanobenzyl alcohol is not proceeding to completion, or I am getting a low yield of the final product.

Answer:

The hydrolysis of the nitrile to a carboxylic acid is a critical step that often requires harsh conditions, which can lead to incomplete conversion or degradation of the product.

  • Inadequate Hydrolysis Conditions: Nitrile hydrolysis requires strong acid (or base) and heat. Insufficient acid concentration or temperature will result in a slow and incomplete reaction.

    • Recommendation: Use a concentrated strong acid such as hydrochloric acid or sulfuric acid. The reaction often requires heating to reflux for several hours.[4][5] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

  • Side Product Formation during Hydrolysis: Under harsh acidic conditions, the desired mandelic acid can undergo side reactions. The benzylic alcohol is susceptible to dehydration, especially at elevated temperatures in the presence of a strong acid.

    • Recommendation: Carefully control the reaction temperature and time. Use the minimum temperature and time required for complete hydrolysis. It is a delicate balance between driving the hydrolysis to completion and minimizing degradation.

  • Retro-cyanohydrin Reaction: The formation of the cyanohydrin is a reversible reaction. Under certain conditions, the cyanohydrin can revert to the starting aldehyde and cyanide.

    • Recommendation: Once the cyanohydrin is formed, it is best to proceed to the hydrolysis step without unnecessary delay.[2]

Question 4: During the workup and purification of the final product, I am experiencing significant product loss.

Answer:

4-Bromo-2-fluoromandelic acid is a polar molecule with both a carboxylic acid and a hydroxyl group, which can make extraction and purification challenging.

  • Inefficient Extraction: Due to its polarity, the product may have some solubility in the aqueous phase, leading to incomplete extraction into an organic solvent.

    • Recommendation:

      • Acidify the Aqueous Layer: Before extraction, ensure the aqueous layer is strongly acidified (pH 1-2) to protonate the carboxylate and make the molecule less water-soluble.

      • Use a More Polar Solvent: If extraction with common solvents like ethyl acetate is inefficient, consider using a more polar solvent or a mixture of solvents.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.

  • Purification Challenges: The crude product may contain unreacted starting materials, intermediates, or side products that are difficult to separate.

    • Recommendation:

      • Recrystallization: Recrystallization is often the most effective method for purifying the final product. A suitable solvent system needs to be identified empirically. Benzene has been used for the recrystallization of similar mandelic acids.[4][5]

      • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A polar mobile phase, such as a mixture of ethyl acetate and hexanes with a small amount of acetic acid, is typically required.

Alternative Synthetic Route: The Glyoxylate Condensation

For researchers facing persistent issues with the cyanohydrin route, particularly those related to the handling of toxic cyanides, the condensation of a suitable aromatic precursor with glyoxylic acid offers a viable alternative. This method avoids the use of cyanide and can be highly selective.[6][7]

Glyoxylate_Condensation aromatic_precursor Activated 4-Bromo-2-fluorophenyl derivative final_product 4-Bromo-2-fluoromandelic acid aromatic_precursor->final_product Condensation (e.g., Friedel-Crafts type reaction) glyoxylic_acid Glyoxylic Acid glyoxylic_acid->final_product

Caption: Conceptual workflow for the synthesis of 4-Bromo-2-fluoromandelic acid via glyoxylate condensation.

Question 5: What are the key considerations and potential challenges when using the glyoxylate condensation route?

Answer:

The glyoxylate condensation route involves an electrophilic attack on the aromatic ring. The success of this reaction is highly dependent on the nature of the aromatic substrate and the reaction conditions.

  • Substrate Activation: The aromatic ring must be sufficiently activated to react with glyoxylic acid. The presence of the electron-withdrawing fluorine and bromine atoms deactivates the ring, making the reaction challenging. It may be necessary to start with a more activated precursor.

  • Catalyst Selection: A Lewis acid or a strong protic acid is typically required to catalyze the reaction. The choice of catalyst is crucial and needs to be optimized to achieve good conversion and selectivity.

  • Regioselectivity: There is a potential for the formation of regioisomers if there are multiple activated positions on the aromatic ring. Careful control of reaction conditions can help to favor the desired isomer.

  • Byproduct Formation: Over-reaction or side reactions can lead to the formation of impurities. For instance, the formation of di-substituted products has been observed in similar reactions.[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-fluoromandelic Acid via the Cyanohydrin Route

Step 1: Formation of 4-Bromo-2-fluoro-α-cyanobenzyl alcohol

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 4-Bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of water and a water-miscible organic solvent.

  • In a separate beaker, prepare a solution of sodium cyanide (1.1 eq) in water.

  • Cool the aldehyde solution to 0-5 °C in the ice bath.

  • Slowly add the sodium cyanide solution dropwise to the stirred aldehyde solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting aldehyde.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to 4-Bromo-2-fluoromandelic Acid

  • To the crude cyanohydrin from the previous step, add concentrated hydrochloric acid (a significant excess, e.g., 10-20 eq).

  • Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC/HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Bromo-2-fluoromandelic acid.

  • Purify the crude product by recrystallization from a suitable solvent system.

Data Summary Table

ParameterCyanohydrin FormationHydrolysis
Key Reagents 4-Bromo-2-fluorobenzaldehyde, Sodium Cyanide4-Bromo-2-fluoro-α-cyanobenzyl alcohol, Conc. HCl
Solvent Dichloromethane/WaterNone (excess acid)
Temperature 0 °C to Room Temp.Reflux (80-100 °C)
Reaction Time 2-4 hours4-8 hours
Key Challenges Aldehyde purity, pH control, Side reactionsIncomplete reaction, Product degradation
Purification ExtractionRecrystallization, Column Chromatography

Final Recommendations

The synthesis of 4-Bromo-2-fluoromandelic acid requires careful control of reaction parameters to achieve high yield and purity. For researchers new to this synthesis, we recommend starting with small-scale trial reactions to optimize conditions before scaling up. Meticulous monitoring of the reaction progress by analytical techniques such as TLC or HPLC is crucial for identifying the optimal reaction times and minimizing side product formation.

Should you continue to experience difficulties, our team of application scientists is available for further consultation. Please provide detailed experimental data, including analytical results, for a more targeted troubleshooting discussion.

References

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2024). National Institutes of Health.
  • An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. (2008). PubMed.
  • Process modeling of mandelic acid from benzaldehyde by phase transfer catalysis. (n.d.). ResearchGate.
  • Ultrasonically-promoted synthesis of mandelic acid by phase transfer catalysis in an ionic liquid. (n.d.). ResearchGate.
  • A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin. (n.d.). Scribd.
  • Synthesis of Racemic Mandelic Acids with the Composite Phase Transfer Catalyst β-Cyclodextrin-[Bmim]PF 6. (2011). ResearchGate.
  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. (n.d.). X-MOL.
  • Optimization of the conditions of guaiacol and glyoxylic acid condensation to vanillylmandelic acid as an intermediate product in vanillin synthesis. (2019). ResearchGate.
  • Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid. (n.d.). Google Patents.
  • Major reactions used for enzymatic production of optically pure (a) (R)-mandelic acid and (b) (S). (n.d.). ResearchGate.
  • High Selectivity in the Oxidation of Mandelic Acid Derivatives and in O-Methylation of Protocatechualdehyde. (n.d.). pubs.acs.org.
  • One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis. (2019). PubMed.
  • 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1. (n.d.). Sigma-Aldrich.
  • 4-Bromo-2-fluorobenzoic acid synthesis. (n.d.). ChemicalBook.
  • 4-Bromo-2-fluorobenzaldehyde. (n.d.). PubChem.
  • United States Patent (19). (1982). Googleapis.com.
  • 4-Bromo-2-fluoromandelic acid. (n.d.). Oakwood Chemical.
  • A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.
  • Mandelic Acid. (n.d.). Organic Syntheses Procedure.
  • Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents.
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2024). MDPI.
  • mandelic acid. (n.d.). Organic Syntheses Procedure.
  • Mandelic acid, p-bromo. (n.d.). Organic Syntheses Procedure.
  • Engineering the glyoxylate cycle for chemical bioproduction. (2021). PubMed Central.
  • Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. (2020). ResearchGate.
  • 4-Bromo-2-fluorobenzaldehyde. (n.d.). Santa Cruz Biotechnology.
  • Solved: Benzaldehyde gives the cyanohydrin mandelonitrile an 88% yield on treatment with hydrogen. (n.d.). Gauth.
  • Synthesis of enantiomerically pure (S)-mandelic acid using an oxynitrilase-nitrilase bienzymatic cascade: A nitrilase surprisingly shows nitrile hydratase activity. (2018). ResearchGate.
  • [Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study]. (2015). ResearchGate.
  • WO 99/19275. (n.d.). Googleapis.com.
  • 4-Bromo-2-fluorobenzaldehyde. (n.d.). TCI Deutschland GmbH.
  • Synthesis of 4-Bromo-2-fluorobiphenyl. (n.d.). PrepChem.com.
  • 4-BROMO-2-FLUOROMANDELIC ACID. (n.d.). Lab-Chemicals.Com.
  • Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. (2015). Journal of the American Chemical Society.
  • Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate. (2019). ChemicalBook.
  • 4-Bromo-2-fluoromandelic acid. (n.d.). CymitQuimica.

Sources

Troubleshooting

stability and storage conditions for 4-Bromo-2-fluoromandelic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoromandelic acid. It addresses common questions and troubleshooting scenarios relat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoromandelic acid. It addresses common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments and the reliability of your results. The information herein is synthesized from established chemical principles and data available for structurally related compounds, providing a robust framework for handling this specialized reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Bromo-2-fluoromandelic acid?

As a solid, 4-Bromo-2-fluoromandelic acid should be stored in a cool, dry, and dark environment.[1][2][3] Exposure to heat, moisture, and light can potentially lead to degradation over time. A tightly sealed container is crucial to prevent the absorption of atmospheric moisture.[1][2]

Q2: I need to prepare a stock solution of 4-Bromo-2-fluoromandelic acid. What solvent should I use and how should I store it?

The choice of solvent will depend on your experimental needs. For short-term storage, high-purity, anhydrous solvents such as ethanol or acetonitrile are often suitable. It is recommended to prepare fresh solutions for each experiment to minimize the risk of degradation. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C), protected from light, and tightly sealed to prevent solvent evaporation and water absorption. The optimal pH for long-term stability in aqueous solutions is not well-documented for this specific compound, but for alpha-hydroxy acids in general, a slightly acidic pH may be preferable to prevent base-catalyzed degradation.

Q3: What are the potential degradation pathways for 4-Bromo-2-fluoromandelic acid?

While specific degradation pathways for 4-Bromo-2-fluoromandelic acid are not extensively documented in the literature, based on its structure, potential degradation pathways could include:

  • Decarboxylation: Loss of the carboxylic acid group, particularly when heated.

  • Oxidation: The benzylic alcohol is susceptible to oxidation, which could lead to the formation of the corresponding α-keto acid.

  • Photodegradation: Aromatic compounds can be sensitive to light, which could catalyze degradation reactions.[3]

Q4: How can I tell if my 4-Bromo-2-fluoromandelic acid has degraded?

Visual inspection is the first step. Any change in color or appearance of the solid material could indicate degradation. For solutions, the appearance of cloudiness or precipitation may suggest instability or insolubility. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks, or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect structural changes.

Troubleshooting Guide: Stability and Storage Issues

If you suspect that the stability of your 4-Bromo-2-fluoromandelic acid is compromising your experimental results, this guide will help you troubleshoot the issue.

Visual Troubleshooting Flowchart

TroubleshootingFlowchart Troubleshooting 4-Bromo-2-fluoromandelic Acid Stability start Start: Suspected Stability Issue check_solid Check Solid Material: - Discoloration? - Clumping? start->check_solid solid_degraded Solid likely degraded. Consider purchasing a new batch. check_solid->solid_degraded Yes check_solution Check Solution: - Precipitate? - Color change? check_solid->check_solution No solution_issue Potential solution instability or insolubility. check_solution->solution_issue Yes review_storage Review Storage Conditions: - Temperature? - Light exposure? - Container seal? check_solution->review_storage No analytical_validation Perform Analytical Validation (e.g., HPLC, NMR) solution_issue->analytical_validation end_ok Compound is likely stable. Investigate other experimental variables. analytical_validation->end_ok improper_storage Storage conditions are not optimal. Implement recommended storage. review_storage->improper_storage Yes review_handling Review Handling Protocol: - Fresh solutions? - Anhydrous solvents? review_storage->review_handling No improper_storage->analytical_validation review_handling->analytical_validation No improper_handling Handling protocol may introduce instability. Revise protocol. review_handling->improper_handling Yes improper_handling->analytical_validation

Caption: A flowchart to guide the troubleshooting of stability issues with 4-Bromo-2-fluoromandelic acid.

Recommended Storage Conditions Summary

ConditionSolid FormIn Solution
Temperature 2-8°C (Refrigerated)-20°C (Frozen) for short-term
Atmosphere Tightly sealed containerTightly sealed vial, consider inert gas (e.g., argon) for long-term
Light Protect from light (amber vial or store in the dark)Protect from light (amber vial or foil-wrapped)
Container Tightly sealed glass or compatible plastic containerGlass vial with a secure cap (e.g., PTFE-lined)

Experimental Protocol: Preparation of a Standard Solution for HPLC Analysis

This protocol outlines the steps for preparing a standard solution of 4-Bromo-2-fluoromandelic acid, with a focus on maintaining its stability.

Materials:

  • 4-Bromo-2-fluoromandelic acid

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the container of solid 4-Bromo-2-fluoromandelic acid to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a clean, dry volumetric flask. Add a small amount of HPLC-grade acetonitrile to dissolve the solid completely.

  • Dilution: Once dissolved, dilute to the final volume with the appropriate solvent mixture (e.g., acetonitrile/water).

  • Mixing: Mix the solution thoroughly by inverting the flask several times.

  • Storage: Immediately transfer aliquots of the standard solution to amber glass vials, cap them tightly, and store them at -20°C if not for immediate use.

  • Usage: Before use, allow the frozen solution to thaw completely and come to room temperature. Vortex briefly to ensure homogeneity.

Workflow Diagram for Standard Solution Preparation

WorkflowDiagram Workflow for Preparing a Stable Standard Solution start Start equilibrate Equilibrate solid to room temperature start->equilibrate weigh Weigh solid equilibrate->weigh dissolve Dissolve in HPLC-grade acetonitrile weigh->dissolve dilute Dilute to final volume dissolve->dilute mix Mix thoroughly dilute->mix aliquot Aliquot into amber vials mix->aliquot store Store at -20°C aliquot->store end End store->end

Caption: A step-by-step workflow for the preparation of a standard solution of 4-Bromo-2-fluoromandelic acid.

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • 4-Bromo-2-fluoromandelic acid. (n.d.). Oakwood Chemical. [Link]

  • Bacterial mandelic acid degradation pathway and its application in biotechnology. (2022). PubMed. [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2023). ResearchGate. [Link]

  • Degradation of substituted mandelic acids by meta fission reactions. (1987). PubMed. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. [Link]

  • A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers. (2019). ResearchGate. [Link]

  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. (2022). National Institutes of Health. [Link]

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (2021). National Institutes of Health. [Link]

  • Bacterial mandelic acid degradation pathway and its application in biotechnology. (2022). ResearchGate. [Link]

  • 4-Bromo-2-fluorobenzoic acid. (n.d.). PubChem. [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2012). National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-Bromo-2-fluoromandelic Acid

Welcome to the technical support center for the purification of 4-Bromo-2-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity material through recrystallization.

Introduction to the Purification Challenge

4-Bromo-2-fluoromandelic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for downstream applications, and recrystallization is a powerful technique for this purpose. However, like many substituted mandelic acids, its purification can present challenges such as solvent selection, poor yield, and the formation of oils instead of crystals. This guide provides a systematic approach to overcoming these common hurdles.

Core Principles of Recrystallization

The success of any recrystallization hinges on the differential solubility of the compound of interest in a given solvent at different temperatures.[1] The ideal solvent will dissolve the 4-Bromo-2-fluoromandelic acid readily at elevated temperatures but poorly at lower temperatures.[2][3] Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble even at high temperatures.[1][3]

Standard Recrystallization Protocol for 4-Bromo-2-fluoromandelic Acid

This protocol serves as a starting point and may require optimization based on the nature and quantity of impurities in your crude material.

Step-by-Step Methodology
  • Solvent Selection: Based on the polar nature of the carboxylic acid and hydroxyl groups, polar protic solvents are a good starting point. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for mandelic acid derivatives.[4][5]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Bromo-2-fluoromandelic acid. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently with stirring. Continue adding the hot primary solvent portion-wise until the solid completely dissolves.[6]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of impurities.[2] In such cases, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove any insoluble impurities (and charcoal if used), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.[7]

  • Inducing Crystallization:

    • Single Solvent System: Allow the hot, clear filtrate to cool slowly to room temperature.

    • Mixed Solvent System: To the hot filtrate, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy). Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Cover the flask and allow it to cool undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2][6][8] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent (or the solvent mixture with a higher proportion of the anti-solvent) to remove any adhering mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow start Start with Crude 4-Bromo-2-fluoromandelic acid dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization of 4-Bromo-2-fluoromandelic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 4-Bromo-2-fluoromandelic acid in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline lattice.[9][10][11][12] This is a common problem, especially when the melting point of the impure solid is lower than the temperature of the solution from which it is separating.[9][10] Impurities can significantly depress the melting point of your compound.[9][13]

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can lead to a high degree of supersaturation, favoring the formation of an oil.[12]

    • Solution: Reheat the solution to redissolve the oil, add a small amount of the primary ("good") solvent, and allow it to cool much more slowly.[9][10] Insulating the flask can aid in slow cooling.[11]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your compound.[10]

    • Solution: Consider a solvent with a lower boiling point.

  • High Impurity Load: A significant amount of impurities can prevent the orderly arrangement of molecules into a crystal lattice.[13]

    • Solution: If colored impurities are present, an activated charcoal treatment may help.[9][11] In some cases, a preliminary purification step like a column chromatography might be necessary for very impure samples.

Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Oiling Out Observed reheat Reheat to Redissolve Oil start->reheat add_solvent Add More Primary Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed_crystal Introduce Seed Crystal slow_cool->seed_crystal fail Still Oiling Out slow_cool->fail if problem persists success Crystals Form seed_crystal->success change_solvent Change Solvent System change_solvent->success fail->change_solvent

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

Q2: My recrystallization yield is very low. How can I improve it?

A2: A low yield is a frequent issue in recrystallization and can often be attributed to several factors.[9]

Causality and Solutions:

  • Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[9][10]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.[2][6] If you've already completed the crystallization, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost.

    • Solution: Ensure your funnel and receiving flask are pre-heated. You can do this by placing them in an oven or by rinsing them with hot solvent before filtration.

  • Insufficient Cooling: Not cooling the solution for a long enough period or to a low enough temperature can result in incomplete crystallization.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

Q3: No crystals are forming, even after cooling in an ice bath. What should I do?

A3: The failure of crystals to form is usually due to either using too much solvent or the solution being supersaturated.[10]

Causality and Solutions:

  • Excess Solvent: As mentioned, if the solution is too dilute, the saturation point may not be reached upon cooling.

    • Solution: Gently boil off some of the solvent to concentrate the solution and then attempt to cool it again.

  • Supersaturation: Sometimes, a solution can become supersaturated and require a nucleation site for crystal growth to begin.[10]

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[2][9][10] This can create microscopic scratches that serve as nucleation sites.

      • Seeding: If you have a small amount of the pure product, add a tiny "seed" crystal to the solution.[9][10] This will provide a template for further crystal growth.

      • Flash Cooling: Briefly cooling the solution in a dry ice/acetone bath can sometimes induce crystallization, but be aware that this can lead to the formation of smaller, less pure crystals.

Q4: How do I choose the best solvent for 4-Bromo-2-fluoromandelic acid?

A4: The principle of "like dissolves like" is a good starting point.[1] 4-Bromo-2-fluoromandelic acid is a polar molecule due to the carboxylic acid and hydroxyl groups. Therefore, polar solvents are likely to be good candidates.

Solvent Selection Strategy:

  • Literature Search: Check databases like SciFinder or Reaxys for reported recrystallization solvents for this compound or structurally similar ones.[3]

  • Small-Scale Testing: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.[3]

  • Ideal Solvent Properties:

    • High solubility at high temperatures.

    • Low solubility at low temperatures.

    • Does not react with the compound.

    • Boiling point is below the melting point of the compound to avoid oiling out.

    • Volatile enough to be easily removed from the crystals.

Solvent Polarity and Potential Candidates:

SolventPolarityBoiling Point (°C)Comments
WaterVery High100May be a good anti-solvent.[3]
EthanolHigh78Good primary solvent candidate.[14]
IsopropanolHigh82Another good primary solvent option.
AcetoneMedium-High56Can be a good solvent, but its low boiling point might not provide a large solubility differential.
Ethyl AcetateMedium77A less polar option that could be useful.
TolueneLow111May be too non-polar, but could be useful in a mixed solvent system.
HexaneVery Low69Likely to be a poor solvent, but could be an effective anti-solvent.

Data compiled from various sources.

A mixed solvent system, such as ethanol/water, is often a robust choice for compounds like 4-Bromo-2-fluoromandelic acid. The ethanol acts as the "good" solvent, and the water acts as the "anti-solvent." This allows for fine-tuning of the solubility to achieve optimal crystallization.

References

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield? Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • YouTube. (2018, November 12). 4 Recrystallization Methods for Increased Yield. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • University of California, Irvine. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • ACS Publications. (n.d.). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). mandelic acid and its Impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts | Request PDF. Retrieved from [Link]

Sources

Troubleshooting

challenges in the optical resolution of halogenated mandelic acids

Welcome to the Technical Support Center for the Optical Resolution of Halogenated Mandelic Acids. As a Senior Application Scientist, I've seen firsthand the unique hurdles researchers face when resolving these valuable c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Optical Resolution of Halogenated Mandelic Acids.

As a Senior Application Scientist, I've seen firsthand the unique hurdles researchers face when resolving these valuable chiral building blocks. The presence of a halogen atom, while often crucial for the final molecule's function, introduces a layer of complexity to crystallization processes. This guide is designed to move beyond simple protocols and provide you with the causal reasoning behind the troubleshooting steps, empowering you to make informed decisions in your own experiments.

This is not just a set of instructions; it is a compilation of field-proven insights and validated methodologies to help you navigate the challenges of resolving halogenated mandelic acids with confidence and scientific rigor.

Troubleshooting Guide: Diastereomeric Salt Crystallization

The resolution of halogenated mandelic acids via diastereomeric salt formation is a powerful technique, but it is highly sensitive to subtle changes in experimental conditions.[1] The table below addresses the most common issues encountered in the lab.

Problem Encountered Probable Cause(s) Recommended Solution & Scientific Rationale
1. Low Yield of Precipitated Diastereomeric Salt A. Suboptimal Solvent System: The solubility of both diastereomeric salts is too high in the chosen solvent.[2] B. Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent is not optimal for precipitating the less soluble salt.[3] C. Incomplete Salt Formation: Insufficient reaction time or temperature for the acid-base reaction to reach equilibrium.A. Solvent Screening: Experiment with a range of solvents or anti-solvents with varying polarities (e.g., ethanol, acetonitrile, ethyl acetate, or mixtures with water). The goal is to find a system where one diastereomer is significantly less soluble than the other.[2] B. Stoichiometric Optimization: While a 1:1 molar ratio is a standard starting point, systematically vary the ratio (e.g., 1:0.9 or 1:1.1). A slight excess of one component can sometimes shift the equilibrium to favor precipitation of the desired salt.[3] C. Adjust Reaction Conditions: Increase the reaction time or gently heat the mixture (e.g., 30-60°C) to ensure complete salt formation before cooling.[4]
2. Low Enantiomeric Excess (ee) of the Resolved Acid A. Co-precipitation: The more soluble diastereomeric salt is precipitating along with the desired, less soluble salt. B. Suboptimal Resolving Agent: The chosen chiral base does not provide sufficient chiral discrimination for the specific halogenated mandelic acid. C. Racemization: The undesired enantiomer may be racemizing under the experimental conditions, affecting the resolution outcome.[5]A. Recrystallization & Temperature Control: Perform one or more recrystallizations of the diastereomeric salt. Employ a very slow cooling rate during crystallization to maximize selectivity. A higher filtration temperature can sometimes keep the more soluble salt in the solution.[6] B. Resolving Agent Screening: Test a variety of chiral resolving agents. The position and electronegativity of the halogen can influence which agent is most effective. For example, (R)-(+)-N-benzyl-1-phenylethylamine has been used successfully for 2-chloromandelic acid.[6] C. Condition Analysis: Analyze the mother liquor. If the undesired enantiomer is racemizing, this can sometimes be leveraged in a dynamic kinetic resolution process. Otherwise, milder conditions (e.g., lower temperature, different base) may be necessary.
3. No Crystallization or Precipitation Occurs A. Supersaturation: The solution is supersaturated, but nucleation has not been initiated.[7] B. High Solubility: Both diastereomeric salts are highly soluble in the chosen solvent, even at low temperatures.A. Induce Nucleation: Try seeding the solution with a tiny crystal of the desired diastereomeric salt (if available). Alternatively, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[7] B. Change Solvent System: Concentrate the solution by slowly evaporating the solvent. If that fails, a new solvent system where the salts are less soluble is required. Consider adding an anti-solvent (a solvent in which the salts are insoluble) dropwise to the solution.
4. Oily Precipitate Instead of Crystals A. Low Melting Point: The formed diastereomeric salt may have a melting point below the temperature of the experiment, causing it to "oil out." B. Impurities: The presence of impurities can inhibit crystal lattice formation. C. Rapid Cooling: Cooling the solution too quickly can cause the product to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.A. Adjust Temperature & Solvent: Ensure the crystallization temperature is well below the melting point of the salt. Using a different solvent can also alter the salt's physical properties. B. Purify Starting Materials: Ensure the racemic halogenated mandelic acid and the resolving agent are of high purity before attempting the resolution. C. Slow Cooling Protocol: Implement a programmed, slow cooling ramp or allow the solution to cool to room temperature slowly on the benchtop before transferring it to a colder environment (e.g., refrigerator or freezer).

Frequently Asked Questions (FAQs)

Q1: How does the halogen's position and type (F, Cl, Br) on the mandelic acid ring affect the resolution?

The halogen's identity and its position (ortho-, meta-, or para-) have a profound impact on the resolution process. This is due to a combination of steric and electronic effects that alter the molecule's properties and its interactions with the resolving agent.[8][9]

  • Electronic Effects: Halogens are electron-withdrawing, which increases the acidity (lowers the pKa) of the carboxylic acid group. This affects the strength of the interaction with the chiral base and the stability of the resulting salt. The position of the halogen influences the crystal packing through dipole interactions and the potential for halogen bonding.[10]

  • Steric Effects: An ortho-substituent, for example, will create more steric hindrance near the chiral center and the carboxylic acid group compared to a para-substituent. This steric bulk can influence how the mandelic acid "docks" with the resolving agent, affecting the stability and solubility of the diastereomeric salts.

  • Observed Impact: Studies have shown that the resolution efficiency and even which enantiomer preferentially crystallizes can change dramatically based on the halogen's position. For instance, in a study using levetiracetam as a resolving agent, the resolution efficiency for chloromandelic acids was in the order of 2-chloro > 3-chloro > 4-chloro.[8] Furthermore, while the S-enantiomers of chloro- and bromo-mandelic acids were selectively co-crystallized, the R-enantiomer of 4-fluoromandelic acid was preferred, highlighting the subtle yet critical influence of the halogen.[3][9]

Q2: What are the primary differences between diastereomeric salt crystallization and co-crystallization for resolving these acids?

While both methods rely on selective crystallization, their underlying molecular interactions are different.

  • Diastereomeric Salt Crystallization: This is the classical method involving an acid-base reaction.[7] The acidic halogenated mandelic acid reacts with a chiral base (the resolving agent) to form two diastereomeric salts.[11] The separation is driven by the difference in the crystal lattice energies and solubilities of these salts.

  • Co-crystallization: This method involves a chiral resolving agent (a "co-former") that is not necessarily a base.[12] The mandelic acid and the co-former arrange themselves into a crystal lattice through non-ionic interactions, such as hydrogen bonds.[9] The resolution is enantiospecific, meaning one enantiomer of the acid selectively forms a co-crystal with the resolving agent, which can lead to very high yields in a single step.[9] This can be a powerful alternative for compounds that are difficult to resolve by salt formation.[3]

Q3: Which analytical techniques are most suitable for determining the enantiomeric excess (ee), and what are the common pitfalls?

Accurate determination of enantiomeric excess is critical. The two most common high-performance methods are Chiral HPLC and NMR Spectroscopy.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is often the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.

    • Common Pitfalls: Poor peak resolution, co-elution with impurities, and incorrect integration of peaks can lead to inaccurate ee values. Method development is crucial, involving screening of different chiral columns and mobile phases.[]

  • NMR Spectroscopy with a Chiral Derivatizing or Solvating Agent:

    • Chiral Derivatizing Agent (CDA): The racemic mixture is reacted with a chiral agent to form stable diastereomers, which will have distinct and quantifiable signals in the ¹H or ¹⁹F NMR spectrum.[14]

    • Chiral Solvating Agent (CSA): A chiral agent is added to the NMR sample, forming transient diastereomeric complexes. This can be enough to cause the signals for the two enantiomers to split, allowing for integration and ee calculation.[14]

    • Common Pitfalls: Incomplete derivatization can skew results. With CSAs, the signal separation (Δδ) may be small, leading to overlapping peaks and integration errors. It's crucial to ensure the peaks used for integration are well-resolved and free from interference.[14]

Q4: My resolution is not working. What is a logical, step-by-step approach to screen for new resolving agents and solvents?

A systematic approach is key to overcoming a failed resolution.

  • Confirm Purity: First, ensure your starting racemic acid is pure. Impurities can inhibit crystallization.

  • Resolving Agent Selection: If one class of resolving agent (e.g., phenylethylamine derivatives) fails, try a different class (e.g., cinchona alkaloids, amino alcohols). The structural and electronic complementarity between the acid and the base is crucial and hard to predict.[11]

  • Solvent Screening: For a chosen resolving agent, screen a matrix of at least 3-5 solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate).

  • Small-Scale Trials: Run small-scale experiments in parallel (e.g., in 1-dram vials). Dissolve the acid and agent in a minimal amount of hot solvent, allow to cool slowly, and observe.

  • Analyze Both Phases: If crystals form, isolate them and the mother liquor. Liberate the mandelic acid from both the crystals and the mother liquor and analyze the ee of both samples. An effective resolution will show enrichment of one enantiomer in the crystals and the other in the mother liquor. If there is no enrichment, that solvent/agent combination is not effective.

Detailed Experimental Protocol: Resolution of (±)-2-Chloromandelic Acid

This protocol describes a typical diastereomeric salt resolution using (R)-(+)-1-phenylethylamine as the resolving agent. This method aims to isolate the (R)-2-chloromandelic acid.

Workflow Diagram: Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Separation & Isolation cluster_3 Step 4: Liberation of Enantiomers racemate Racemic (±)-Halogenated Mandelic Acid mix Dissolve in Solvent (Heat) racemate->mix agent Chiral Resolving Agent (e.g., R-Amine) agent->mix cool Slow Cooling & Crystallization mix->cool Homogeneous Solution of Diastereomeric Salts filtration Filtration cool->filtration solid Solid: Less Soluble Salt (e.g., R-Acid-R-Amine) filtration->solid liquid Mother Liquor: More Soluble Salt (e.g., S-Acid-R-Amine) filtration->liquid acidify_solid Acidify (e.g., HCl) & Extract solid->acidify_solid acidify_liquid Acidify (e.g., HCl) & Extract liquid->acidify_liquid enantiomer_R Pure Enantiomer 1 (e.g., R-Acid) acidify_solid->enantiomer_R enantiomer_S Pure Enantiomer 2 (e.g., S-Acid) acidify_liquid->enantiomer_S

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-2-fluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of chemical entities. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data of 4-Bromo-2-fluoromandelic acid, a compound of interest in medicinal chemistry and organic synthesis.

Due to the limited availability of public domain experimental spectra for 4-Bromo-2-fluoromandelic acid, this guide leverages spectral data from structurally related analogs to provide a robust, predictive analysis. By juxtaposing the predicted data with experimental spectra of 4-bromo-2-fluorobenzoic acid, 2-fluoro-DL-mandelic acid, and 4-bromo-DL-mandelic acid, we can illuminate the influence of the bromo, fluoro, hydroxyl, and carboxylic acid functionalities on the chemical environment of the molecule. This comparative approach offers valuable insights for researchers working with this and similar halogenated mandelic acid derivatives.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Bromo-2-fluoromandelic acid and the experimental data for its selected analogs. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). The solvent and spectrometer frequency are specified where available, as these parameters can influence chemical shift values.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventMethine Proton (CH-OH) δ (ppm), MultiplicityAromatic Protons δ (ppm), Multiplicity, J (Hz)Carboxylic Acid Proton (COOH) δ (ppm), MultiplicityHydroxyl Proton (OH) δ (ppm), Multiplicity
4-Bromo-2-fluoromandelic acid (Predicted) DMSO-d₆~5.1 (s)H3: ~7.7 (dd, J ≈ 8.8, 2.0 Hz), H5: ~7.5 (dd, J ≈ 8.8, 2.0 Hz), H6: ~7.3 (t, J ≈ 8.8 Hz)~13.0 (br s)~6.0 (br s)
4-Bromo-2-fluorobenzoic acid[1]DMSO-d₆N/A7.91-7.88 (m), 7.78-7.74 (m), 7.60-7.55 (m)13.43 (s)N/A
2-Fluoro-DL-mandelic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
p-Bromo-dl-mandelic acid[2]Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventCarboxylic Acid Carbon (COOH) δ (ppm)Methine Carbon (CH-OH) δ (ppm)Aromatic Carbons δ (ppm)
4-Bromo-2-fluoromandelic acid (Predicted) DMSO-d₆~173~72C1: ~138 (d), C2: ~160 (d, ¹JCF ≈ 250 Hz), C3: ~132 (d), C4: ~122 (d), C5: ~130 (d), C6: ~118 (d)
4-Bromo-2-fluorobenzoic acidNot SpecifiedNot SpecifiedN/ANot Specified
2-Fluoro-DL-mandelic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
p-Bromo-dl-mandelic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Spectral Interpretation and Comparative Analysis

The predicted spectral data for 4-Bromo-2-fluoromandelic acid is derived from a systematic analysis of the substituent effects observed in the experimental data of its analogs.

¹H NMR Spectrum Analysis:

  • Aromatic Region: The aromatic protons of 4-Bromo-2-fluoromandelic acid are expected to exhibit a complex splitting pattern due to the presence of both fluorine and bromine substituents. The fluorine atom at position 2 will cause a significant downfield shift and introduce characteristic C-F coupling. The bromine atom at position 4 will also influence the chemical shifts of the adjacent protons. The predicted pattern is a doublet of doublets for H3 and H5, and a triplet for H6, reflecting the coupling with neighboring protons and the fluorine atom.

  • Methine Proton: The proton on the carbon bearing the hydroxyl group (methine proton) is anticipated to appear as a singlet around 5.1 ppm. Its chemical shift is influenced by the electronegativity of the adjacent oxygen and the aromatic ring.

  • Carboxylic Acid and Hydroxyl Protons: The carboxylic acid and hydroxyl protons are expected to be broad singlets at the downfield end of the spectrum, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectrum Analysis:

  • Aromatic Carbons: The carbon spectrum will be characterized by the large one-bond carbon-fluorine coupling constant (¹JCF) for C2, typically around 250 Hz. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, bromine, and carboxylic acid groups.

  • Carbonyl and Methine Carbons: The carboxylic acid carbonyl carbon is predicted to resonate around 173 ppm, while the methine carbon (CH-OH) is expected at approximately 72 ppm.

Comparison with Analogs:

  • 4-Bromo-2-fluorobenzoic acid: This analog provides a baseline for the chemical shifts and coupling patterns of the aromatic ring in the absence of the α-hydroxy group. The presence of the hydroxyl and methine groups in 4-Bromo-2-fluoromandelic acid will lead to the appearance of corresponding signals and will slightly alter the electronic environment of the aromatic ring.

  • 2-Fluoro-DL-mandelic Acid and 4-Bromo-DL-mandelic acid: These compounds allow for the individual effects of the fluorine and bromine substituents to be assessed. By comparing their spectra to the predicted spectrum of the target molecule, a more nuanced understanding of the combined electronic and steric effects of both halogens can be achieved.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Bromo-2-fluoromandelic acid and similar compounds.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds to ensure good digital resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0 ppm.

3. ¹³C NMR Spectroscopy:

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width (sw): A wider spectral width of 200-250 ppm is necessary.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent signal or TMS.

4. Advanced NMR Experiments (Optional):

  • DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition H1_acq->C13_acq adv_acq Advanced 2D NMR (COSY, HSQC, HMBC) C13_acq->adv_acq ft Fourier Transform adv_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign Signal Assignment reference->assign interpret Interpretation of Shifts & Couplings assign->interpret structure Structure Elucidation/ Verification interpret->structure

Caption: Workflow for acquiring and analyzing NMR spectral data.

Conclusion

This guide provides a detailed predictive and comparative analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-fluoromandelic acid. By leveraging data from structurally similar compounds, we have established a reliable framework for the interpretation of its spectral features. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data for this and related molecules. This comprehensive guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the accurate structural characterization of novel compounds.

References

Comparative

A Senior Application Scientist's Comparative Guide to Determining Enantiomeric Excess of Resolved 4-Bromo-2-fluoromandelic Acid

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory complia...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules like 4-Bromo-2-fluoromandelic acid, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately quantify the prevalence of one enantiomer over the other is paramount. This guide provides an in-depth, comparative analysis of the three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offers field-proven insights, and grounds its protocols in authoritative standards, ensuring that each method is presented as a self-validating system for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP)

Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high accuracy, sensitivity, and robustness. The technique's power lies in the chiral stationary phase (CSP), which creates a transient diastereomeric interaction with the enantiomers, leading to differential retention times.

The Principle of Chiral Recognition

The separation mechanism relies on the formation of temporary, diastereomeric complexes between the enantiomers of 4-Bromo-2-fluoromandelic acid and the chiral selector immobilized on the stationary phase. These complexes have different association constants, resulting in one enantiomer being retained longer on the column than the other.[1] For mandelic acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are particularly effective.[1][2] Cyclodextrin phases, for instance, have a hydrophobic interior and a hydrophilic exterior, allowing for inclusion complexation where the bromofluorophenyl group of the analyte can interact with the cavity, while the carboxyl and hydroxyl groups can form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin.[2][3] This multi-point interaction is key to effective chiral recognition.

Experimental Protocol: Chiral HPLC

This protocol is a robust starting point for the analysis of 4-Bromo-2-fluoromandelic acid. Method validation in accordance with ICH guidelines is essential for use in a regulated environment.[4][5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: A column such as a Chiralpak® AD-H or a similar amylose-based CSP is a recommended starting point for mandelic acid derivatives.[7]

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample: Resolved 4-Bromo-2-fluoromandelic acid, accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial as it protonates the carboxylic acid, reducing peak tailing and improving chromatographic shape.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Detection: Monitor the elution profile at a wavelength of 254 nm, where the phenyl ring exhibits strong absorbance.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

    • Integrate the peak areas for each enantiomer (Area1 and Area2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Mobile Phase (1 mg/mL) inject Inject 10 µL of Sample prep_sample->inject prep_mobile Prepare Mobile Phase (Hexane:IPA:TFA) equilibrate Equilibrate Chiral Column prep_mobile->equilibrate equilibrate->inject separate Isocratic Elution (1.0 mL/min) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Advantages and Limitations
  • Advantages: High accuracy and precision, high sensitivity (allowing for detection of minor enantiomers), and the ability to simultaneously quantify and separate the enantiomers. It is the most widely accepted method for regulatory submissions.

  • Limitations: Requires specialized and expensive chiral columns, and method development can be time-consuming.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary is required to induce a chemical shift difference between them. This can be achieved using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[8]

The Principle of Diastereomeric Differentiation
  • Chiral Derivatizing Agents (CDAs): A CDA reacts with both enantiomers of the analyte to form two new covalent diastereomers.[9] These diastereomers have distinct physical properties and, crucially, different NMR spectra. By integrating the signals unique to each diastereomer, the enantiomeric ratio can be determined. The choice of CDA is critical; it must react completely with the analyte without causing racemization.

  • Chiral Solvating Agents (CSAs): A CSA forms weak, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking.[10][11] This transient complexation is sufficient to alter the electronic environment of nearby protons in the analyte, leading to separate signals in the ¹H NMR spectrum. The advantage of CSAs is that the sample is not consumed, and the analysis is typically faster as no reaction or workup is required.[12]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

This protocol uses (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol as a CSA, which is known to be effective for chiral carboxylic acids.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution).

  • High-quality NMR tubes.

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Sample: Approximately 5 mg of resolved 4-Bromo-2-fluoromandelic acid.

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve ~5 mg of the 4-Bromo-2-fluoromandelic acid sample in approximately 0.7 mL of CDCl₃.

  • Acquire Reference Spectrum: Transfer the solution to an NMR tube and acquire a standard ¹H NMR spectrum. Note the chemical shift of the methine proton (the proton on the carbon bearing the -OH and -COOH groups).

  • Addition of CSA: Add 1.1 to 1.5 molar equivalents of the CSA directly to the NMR tube. Ensure thorough mixing.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The methine proton signal should now be split into two distinct signals, corresponding to the two diastereomeric complexes.

  • Data Analysis:

    • Carefully integrate the two separated methine proton signals (Integral1 and Integral2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100

Workflow for NMR Analysis with CSA

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing dissolve Dissolve Analyte in CDCl3 transfer Transfer to NMR Tube dissolve->transfer ref_spec Acquire Reference 1H NMR Spectrum transfer->ref_spec add_csa Add Chiral Solvating Agent ref_spec->add_csa chiral_spec Acquire 1H NMR Spectrum of Mixture add_csa->chiral_spec integrate Integrate Diastereotopic Signals chiral_spec->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by NMR with a CSA.

Advantages and Limitations
  • Advantages: Relatively fast, requires no specialized columns, and can provide structural information. The use of CSAs is non-destructive.

  • Limitations: Lower sensitivity compared to HPLC, making it difficult to accurately determine very high ee values (>98%). Peak overlap can be an issue, and the choice of solvent and CSA is critical.

Optical Polarimetry

Polarimetry is the oldest method for assessing enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[13][14]

The Principle of Optical Rotation

Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[15] A solution containing a single enantiomer will rotate light and is termed "optically active." A racemic mixture (50:50 of each enantiomer) will not rotate light. The measured optical rotation is directly proportional to the concentration of the chiral substance and the path length of the sample cell. The specific rotation ([α]) is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).[16]

The enantiomeric excess is determined by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer.

% ee = (Specific Rotation of Sample / Specific Rotation of Pure Enantiomer) * 100

Experimental Protocol: Optical Polarimetry

Instrumentation:

  • Polarimeter (typically using the sodium D-line at 589 nm).

  • Sample cell (e.g., 1 decimeter path length).

  • Volumetric flasks and analytical balance.

Reagents:

  • High-purity solvent (e.g., ethanol).

  • Sample: Resolved 4-Bromo-2-fluoromandelic acid.

  • Reference: A sample of enantiomerically pure (R)- or (S)-4-Bromo-2-fluoromandelic acid to determine the maximum specific rotation.

Procedure:

  • Determine Maximum Specific Rotation:

    • Accurately prepare a solution of the pure enantiomer at a known concentration (c) in a specified solvent.

    • Measure the optical rotation (α_obs) of this solution.

    • Calculate the specific rotation [α]_max = α_obs / (l * c), where 'l' is the path length in decimeters.

  • Sample Measurement:

    • Prepare a solution of the resolved sample at the same concentration (c) and in the same solvent.

    • Measure its optical rotation (α_sample).

  • Data Analysis:

    • Calculate the specific rotation of the sample: [α]_sample = α_sample / (l * c).

    • Calculate the enantiomeric excess using the formula: % ee = ([α]_sample / [α]_max) * 100

Workflow for Polarimetry Analysis

cluster_ref Reference Measurement cluster_sample Sample Measurement cluster_data Data Processing prep_ref Prepare Solution of Pure Enantiomer measure_ref Measure Optical Rotation (α_obs) prep_ref->measure_ref calc_ref Calculate Max. Specific Rotation [α]_max measure_ref->calc_ref calculate_ee Calculate % Enantiomeric Excess calc_ref->calculate_ee prep_sample Prepare Solution of Resolved Sample measure_sample Measure Optical Rotation (α_sample) prep_sample->measure_sample calc_sample Calculate Sample Specific Rotation [α]_sample measure_sample->calc_sample calc_sample->calculate_ee

Caption: Workflow for ee determination by Polarimetry.

Advantages and Limitations
  • Advantages: Fast, non-destructive, and relatively inexpensive instrumentation.

  • Limitations: Low sensitivity and precision; it is highly susceptible to errors from temperature fluctuations, solvent effects, and the presence of other optically active impurities. Crucially, it requires a literature value or an experimentally determined value for the specific rotation of the pure enantiomer, which may not always be available or easy to obtain. It cannot differentiate between a racemic mixture and an achiral sample.

Comparative Summary

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high accuracy, sample throughput, and available instrumentation.

FeatureChiral HPLCNMR Spectroscopy (with CSA/CDA)Optical Polarimetry
Principle Differential partitioning with a CSPFormation of diastereomersMeasurement of optical rotation
Accuracy & Precision ExcellentGood to Very GoodFair to Poor
Sensitivity High (can determine ee > 99.5%)Moderate (less reliable for ee > 98%)Low
Sample Requirement Small (µg scale)Moderate (mg scale)Large (mg to g scale)
Throughput Moderate (15-30 min per sample)High (5-10 min per sample)Very High (<1 min per sample)
Key Requirement Chiral columnChiral auxiliary, high-field NMRPure enantiomer standard
Regulatory Acceptance High (Gold Standard)Moderate (often used for confirmation)Low (generally not sufficient as a standalone method)

Conclusion

For the definitive and accurate determination of the enantiomeric excess of 4-Bromo-2-fluoromandelic acid, Chiral HPLC is the superior method . Its high resolution, accuracy, and sensitivity make it the most trustworthy technique, especially in a drug development context where precise quantification of even trace enantiomeric impurities is critical.

NMR spectroscopy serves as an excellent, rapid secondary or screening method. Its utility in confirming the identity and purity of the sample simultaneously adds significant value.

Optical polarimetry , while historically significant, should be considered an ancillary technique. It can be useful for quick checks if a pure standard is readily available, but it lacks the accuracy and reliability required for rigorous quality control in modern pharmaceutical science.

Ultimately, a multi-faceted approach, potentially combining the strengths of HPLC and NMR, will provide the most comprehensive and self-validating characterization of your resolved chiral material.

References

Sources

Validation

A Comparative Guide to Chiral Resolving Agents: Evaluating 4-Bromo-2-fluoromandelic Acid Against Industry Standards

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is not merely a preference but often a stringent regulatory and functional necessity. The differential pharm...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is not merely a preference but often a stringent regulatory and functional necessity. The differential pharmacological and toxicological profiles of enantiomers demand robust and efficient methods for their separation. Among the classical and industrially scalable techniques, chiral resolution via diastereomeric salt formation remains a cornerstone.[1] This guide provides an in-depth comparison of 4-Bromo-2-fluoromandelic acid with established chiral resolving agents such as mandelic acid, tartaric acid, and camphorsulfonic acid.

While empirical data on the performance of 4-Bromo-2-fluoromandelic acid as a resolving agent is not extensively available in peer-reviewed literature, this guide will establish a framework for its evaluation. We will delve into the principles of diastereomeric salt resolution, present comparative data for widely-used agents, and provide detailed experimental protocols that can be adapted for screening and optimizing the use of novel resolving agents like 4-Bromo-2-fluoromandelic acid.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution by this method is a testament to fundamental principles of stereochemistry. Enantiomers, being mirror images, possess identical physical properties in an achiral environment, making their direct separation by techniques like fractional crystallization impossible. The introduction of a single enantiomer of a second chiral compound—the resolving agent—transforms the pair of enantiomers into a pair of diastereomers.[2]

For a racemic mixture of a base (e.g., a chiral amine), reaction with an enantiomerically pure chiral acid (the resolving agent) yields two diastereomeric salts. These salts, which are not mirror images of each other, have distinct physical properties, most critically, different solubilities in a given solvent.[3] This disparity in solubility allows for the separation of the less soluble diastereomer by fractional crystallization. The purified diastereomeric salt can then be treated to break the salt, liberating the desired enantiomer of the base and recovering the resolving agent.[4]

Caption: Principle of chiral resolution via diastereomeric salt formation.

A Profile of Common Chiral Resolving Agents

The success of a diastereomeric salt resolution is heavily dependent on the choice of the resolving agent. An ideal agent should be enantiomerically pure, readily available, inexpensive, and form well-defined crystalline salts with the racemate, exhibiting a significant difference in the solubility of the resulting diastereomers.

Mandelic Acid

(S)-Mandelic acid is a widely used resolving agent for racemic amines. Its aromatic ring and the presence of both a carboxyl and a hydroxyl group allow for multiple points of interaction, which can lead to effective chiral discrimination and well-formed crystals.

Tartaric Acid

As a naturally occurring and inexpensive dicarboxylic acid, tartaric acid is one of the most common resolving agents. Its derivatives, such as (+)-Dibenzoyl-D-tartaric acid, offer a more rigid structure and different steric and electronic properties, which can be advantageous for the resolution of certain amines.

Camphorsulfonic Acid

(1S)-(+)-10-Camphorsulfonic acid is a strong chiral acid derived from camphor. Its rigid bicyclic structure can lead to highly ordered crystal packing, often resulting in excellent enantiomeric separation.[5] It is particularly effective for the resolution of chiral amines.[6]

Introducing 4-Bromo-2-fluoromandelic Acid: A Theoretical Perspective

While specific experimental data for 4-Bromo-2-fluoromandelic acid as a resolving agent is scarce, we can infer its potential properties based on its structure. As a derivative of mandelic acid, it retains the core functionality necessary for forming diastereomeric salts. The introduction of halogen substituents on the phenyl ring can significantly influence its performance:

  • Acidity: The electron-withdrawing effects of the bromine and fluorine atoms are expected to increase the acidity of the carboxylic acid group compared to unsubstituted mandelic acid. This enhanced acidity could lead to more stable salt formation with a wider range of amines.

  • Crystal Packing: The presence of halogen atoms provides additional sites for intermolecular interactions, such as halogen bonding, which can influence the crystal lattice energy and, consequently, the solubility of the diastereomeric salts.[7] The specific positions of the bromo and fluoro groups (positions 4 and 2, respectively) will dictate the steric and electronic environment, potentially leading to more pronounced differences in the crystal packing of the two diastereomers.

  • Solubility: The overall solubility of the resulting diastereomeric salts in various organic solvents will be altered by the presence of the halogen atoms, offering a different profile compared to salts of mandelic acid.

These factors suggest that 4-Bromo-2-fluoromandelic acid is a promising candidate for a chiral resolving agent, particularly for racemates that are difficult to resolve with conventional agents. Its unique substitution pattern warrants investigation in screening studies.

Comparative Performance of Chiral Resolving Agents

To provide a quantitative comparison, the following table summarizes experimental data for the resolution of the model chiral amine, 1-phenylethylamine, using mandelic acid, tartaric acid, and camphorsulfonic acid. It is crucial to note that these results are compiled from different sources and reaction conditions may vary.

Resolving AgentRacemic CompoundSolventYield of Diastereomeric SaltEnantiomeric Excess (ee%) of Resolved AmineReference
(S)-Mandelic Acid(±)-1-PhenylethylamineEthanol/Water~78%>95%[3]
L-Tartaric Acid(±)-1-PhenylethylamineMethanol~85%>90%[6]
(1S)-(+)-10-Camphorsulfonic Acid(±)-1-PhenylethylamineDichloromethaneHigh98%[5]

Note: The yield and ee% are highly dependent on the specific experimental conditions, including solvent, temperature, and number of recrystallizations.

Experimental Protocols

The following are detailed, step-by-step methodologies for chiral resolution. These protocols can serve as a starting point for the evaluation of 4-Bromo-2-fluoromandelic acid and other novel resolving agents.

General Protocol for Chiral Resolution of a Racemic Amine

This protocol outlines the general steps for diastereomeric salt crystallization. Optimization of the solvent, temperature, and stoichiometry is crucial for success.[8]

general_protocol start Start dissolve_racemate Dissolve Racemic Amine in a suitable solvent start->dissolve_racemate dissolve_agent Dissolve Chiral Resolving Acid (e.g., 4-Bromo-2-fluoromandelic acid) in the same solvent dissolve_racemate->dissolve_agent mix_solutions Mix the two solutions (exothermic reaction may occur) dissolve_agent->mix_solutions crystallization Induce Crystallization (cooling, seeding, slow evaporation) mix_solutions->crystallization filtration Isolate Crystals by Filtration (less soluble diastereomer) crystallization->filtration liberation Liberate Free Amine (add base to the salt) filtration->liberation extraction Extract Pure Enantiomer with an organic solvent liberation->extraction analysis Analyze Yield and Enantiomeric Excess (e.g., Chiral HPLC, NMR) extraction->analysis end End analysis->end

Caption: General experimental workflow for chiral resolution.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, ethyl acetate) with gentle heating.

    • In a separate flask, dissolve the chiral resolving acid (0.5 to 1.0 equivalent) in the same solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • To maximize yield, the flask may be cooled further in an ice bath or refrigerator.[4]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) dropwise until the solution is basic (pH > 10) to liberate the free amine.

    • Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.[8]

Conclusion

The selection of a chiral resolving agent is a critical decision in the development of enantiomerically pure compounds. While established agents like mandelic acid, tartaric acid, and camphorsulfonic acid have a proven track record, the development of novel agents is essential for resolving challenging racemates.

4-Bromo-2-fluoromandelic acid presents itself as a theoretically promising candidate due to the electronic and steric effects of its halogen substituents. Although direct comparative data is currently lacking, the experimental protocols provided in this guide offer a robust framework for its evaluation. Researchers and drug development professionals are encouraged to include 4-Bromo-2-fluoromandelic acid in their screening of resolving agents, as it may offer unique advantages in forming highly crystalline and easily separable diastereomeric salts, ultimately leading to more efficient and cost-effective chiral resolutions.

References

Comparative

comparative study of different synthetic routes to 4-Bromo-2-fluoromandelic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Bromo-2-fluoromandelic Acid 4-Bromo-2-fluoromandelic acid is a valuable building block in medicinal chemistry, primarily...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-2-fluoromandelic Acid

4-Bromo-2-fluoromandelic acid is a valuable building block in medicinal chemistry, primarily due to its unique combination of functional groups: a chiral α-hydroxy acid moiety, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). Its chirality is of particular importance, as the biological activity of many drugs is stereospecific.

This guide will explore and compare the most prevalent and practical synthetic routes to this important molecule, providing detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of 4-bromo-2-fluoromandelic acid have been identified and will be discussed in detail:

  • The Cyanohydrin Route: A classic and widely applicable method for the synthesis of α-hydroxy acids.

  • The Grignard Route: A versatile approach utilizing organometallic reagents to form the key carbon-carbon bond.

A third, less common but potentially viable route involving direct oxidation will also be briefly considered.

Route 1: The Cyanohydrin Route

The cyanohydrin route is a two-step process commencing with the nucleophilic addition of a cyanide ion to the carbonyl group of 4-bromo-2-fluorobenzaldehyde to form the corresponding cyanohydrin, followed by hydrolysis of the nitrile group to the carboxylic acid.

Mechanism and Rationale

The reaction is initiated by the attack of the cyanide anion on the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. This step is typically base-catalyzed to increase the concentration of the cyanide nucleophile. The resulting tetrahedral intermediate is a cyanohydrin, 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile. The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions, with acidic hydrolysis often being preferred to avoid potential side reactions.

Cyanohydrin_Route cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis Aldehyde 4-Bromo-2-fluorobenzaldehyde Intermediate 2-(4-Bromo-2-fluorophenyl)- 2-hydroxyacetonitrile Aldehyde->Intermediate H+ (cat.) Cyanide NaCN / KCN Cyanide->Intermediate Acid 4-Bromo-2-fluoromandelic acid Intermediate->Acid H3O+ / Heat Grignard_Route cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation (Hypothetical) cluster_2 Step 3: Deprotection Starting_Material 1,4-Dibromo-2-fluorobenzene Grignard_Reagent 4-Bromo-2-fluorophenyl- magnesium bromide Starting_Material->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Intermediate Protected Mandelic Acid Derivative Grignard_Reagent->Intermediate Electrophile Protected Glyoxylic Acid Derivative Electrophile->Intermediate Final_Product 4-Bromo-2-fluoromandelic acid Intermediate->Final_Product Hydrolysis

Caption: A Hypothetical Grignard Route to 4-Bromo-2-fluoromandelic Acid.

Experimental Protocol (Hypothetical)

Step 1: Formation of 4-Bromo-2-fluorophenylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1,4-dibromo-2-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2 & 3: Reaction with an Electrophile and Hydrolysis

  • Cool the Grignard solution to -78 °C.

  • Slowly add a solution of a suitable electrophile (e.g., diethyl oxalate) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, and dry.

  • The resulting intermediate would then require further steps (e.g., reduction and hydrolysis) to yield the final product.

Performance and Considerations
ParameterPerformance
Yield Variable and likely lower than the cyanohydrin route due to multiple steps.
Purity May require extensive purification at each step.
Scalability Scalable, but requires strictly anhydrous conditions.
Safety Avoids the use of cyanides, but Grignard reagents are highly reactive and pyrophoric, requiring careful handling under an inert atmosphere.
Cost Starting materials may be more expensive, and the multi-step nature increases overall cost.
Enantioselectivity Racemic product is obtained. Asymmetric induction would require the use of chiral auxiliaries or catalysts.

Enantioselective Synthesis

The synthesis of enantiomerically pure 4-bromo-2-fluoromandelic acid is crucial for its application in pharmaceuticals. This can be achieved through two main strategies:

  • Asymmetric Synthesis: This involves the use of a chiral catalyst during the key bond-forming step to directly produce one enantiomer in excess. For the cyanohydrin route, chiral Lewis acids or organocatalysts can be employed to promote the enantioselective addition of cyanide to the aldehyde.

  • Resolution: This involves the separation of the enantiomers of the racemic product. This can be achieved by:

    • Classical Resolution: Formation of diastereomeric salts with a chiral amine, followed by separation through crystallization and subsequent liberation of the desired enantiomer.

    • Enzymatic Resolution: Utilizing enzymes, such as lipases, that selectively react with one enantiomer of the mandelic acid or a derivative, allowing for the separation of the two enantiomers.

While asymmetric synthesis is often more elegant and atom-economical, resolution of the racemic mixture is a well-established and often practical approach, especially at the laboratory scale.

Conclusion and Recommendation

For the synthesis of 4-bromo-2-fluoromandelic acid, the cyanohydrin route presents a more direct and higher-yielding pathway compared to a multi-step Grignard approach. The primary drawback of the cyanohydrin route is the significant safety hazard associated with the use of cyanide. However, with appropriate engineering controls and safety protocols, this risk can be effectively managed, making it a viable and efficient method for both laboratory and industrial-scale production.

For the preparation of enantiomerically pure material, an enzymatic resolution of the racemic 4-bromo-2-fluoromandelic acid or a suitable derivative is a highly effective and scalable strategy. Alternatively, for direct asymmetric synthesis, the development of a robust, catalytically enantioselective cyanohydrin reaction would be a highly desirable but potentially more research-intensive endeavor.

The choice of synthetic route will ultimately depend on the specific requirements of the project, including the scale of the synthesis, the available equipment and expertise, and the desired level of enantiomeric purity.

References

Validation

A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-fluoromandelic Acid Diastereomeric Salts

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the resolution of racemates is a cornerstone of process developm...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the resolution of racemates is a cornerstone of process development. Among the various chiral molecules, substituted mandelic acids, such as 4-Bromo-2-fluoromandelic acid, represent a class of significant interest due to their prevalence as building blocks in complex molecular architectures. The most robust and industrially scalable method for the separation of their enantiomers is often through the formation of diastereomeric salts with a chiral resolving agent.

This guide provides an in-depth technical comparison of the factors influencing the successful resolution of 4-Bromo-2-fluoromandelic acid via diastereomeric salt crystallization, with a focus on the analysis of their single-crystal X-ray structures. While a specific crystal structure for a diastereomeric salt of 4-Bromo-2-fluoromandelic acid is not publicly available in crystallographic databases as of the writing of this guide, we will draw upon established principles and experimental data from closely related halogenated mandelic acid derivatives to provide a comprehensive and predictive framework. This guide will objectively compare potential outcomes with different resolving agents and provide the supporting experimental data and protocols necessary to undertake such an investigation.

The Critical Role of Diastereomeric Salt Crystallization in Chiral Resolution

The fundamental principle of chiral resolution by diastereomeric salt formation lies in the differential physical properties of diastereomers. Unlike enantiomers, which possess identical physical properties in an achiral environment, diastereomers exhibit distinct solubilities, melting points, and crystal packing arrangements. This divergence allows for their separation by fractional crystallization.[1][2] The success of this technique is not guaranteed and often requires empirical screening of various resolving agents and crystallization conditions to achieve efficient separation.[3]

The selection of an appropriate chiral resolving agent is the most critical step in developing a diastereomeric salt resolution process. For an acidic compound like 4-Bromo-2-fluoromandelic acid, a variety of chiral amines can be employed. The ideal resolving agent should form a stable, crystalline salt with the target acid, and crucially, the two resulting diastereomeric salts should exhibit a significant difference in solubility in a given solvent system.

Comparative Analysis of Chiral Resolving Agents for Halogenated Mandelic Acids

While experimental data for 4-Bromo-2-fluoromandelic acid is limited, extensive research on other halogenated mandelic acids provides valuable insights into the selection of promising chiral resolving agents. Commonly employed and effective resolving agents for mandelic acid and its derivatives include phenylethylamine and ephedrine.

A study on the diastereomeric salts of chloromandelic acid and phenylethylamine revealed that while hydrogen bonding patterns were similar between the more and less soluble salts, weaker interactions such as C-H/π interactions and van der Waals forces played a crucial role in chiral recognition and the resulting solubility differences.[4] This underscores the importance of a detailed analysis of the crystal structure to understand the subtle forces governing separation.

In another comprehensive study, the diastereomeric salts of various monosubstituted (F, Cl, Br) mandelic acids with (-)-ephedrine were investigated. It was observed that the less soluble salts of (2R)-mandelates with ephedrine consistently adopted a more compact and efficient crystal packing, characterized by a specific hydrogen-bonding motif. This greater packing efficiency correlated with higher melting points and lower solubilities, providing a clear physicochemical basis for the resolution.

The following table summarizes the crystallographic data for diastereomeric salts of related halogenated mandelic acids, offering a quantitative comparison of their crystal packing and molecular geometry. This data serves as a predictive tool for what one might expect when studying the diastereomeric salts of 4-Bromo-2-fluoromandelic acid.

Parameter(R)-phenylethylammonium (p-chloro-R)-mandelate[5](S)-phenylethylammonium (p-chloro-R)-mandelate[5](-)-ephedrinium (4-bromo-R)-mandelate(-)-ephedrinium (4-bromo-S)-mandelate
Chemical Formula C₁₆H₁₇ClNO₃C₁₆H₁₇ClNO₃C₁₈H₂₂BrNO₃C₁₈H₂₂BrNO₃
Molecular Weight 306.76 g/mol 306.76 g/mol 380.28 g/mol 380.28 g/mol
Crystal System MonoclinicMonoclinicOrthorhombicMonoclinic
Space Group P2₁P2₁P2₁2₁2₁P2₁
a (Å) 5.968(1)10.457(2)6.877(1)12.083(2)
b (Å) 24.081(5)5.869(1)9.771(2)6.136(1)
c (Å) 10.613(2)12.518(3)25.568(5)12.231(2)
β (°) 102.34(3)101.99(3)90109.28(3)
Volume (ų) 1489.1(5)750.8(3)1718.3(6)856.2(2)
Z 4242
Key Interactions Hydrogen bonding, C-H/π interactionsHydrogen bonding, C-H/π interactionsDouble-layered arrays linked by H-bondsMore variable H-bonding and packing motifs

Experimental Protocols

Achieving high-quality single crystals suitable for X-ray diffraction is paramount for elucidating the three-dimensional atomic arrangement that dictates the success of a chiral resolution. The following protocols outline the key steps for the synthesis of diastereomeric salts and their subsequent analysis.

Synthesis and Crystallization of Diastereomeric Salts
  • Salt Formation: In a clean, dry flask, dissolve racemic 4-Bromo-2-fluoromandelic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (R)-phenylethylamine or (-)-ephedrine) in the same solvent, with gentle heating if necessary.

  • Crystallization: Slowly add the resolving agent solution to the acid solution with constant stirring. Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator can be used to maximize the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity of the salt, a recrystallization step is often necessary.[6] Dissolve the isolated salt in a minimal amount of the hot solvent and allow it to cool slowly to re-precipitate the purified diastereomeric salt.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: Carefully select a well-formed single crystal of the diastereomeric salt and mount it on a goniometer head.[7]

  • Data Collection: The mounted crystal is then placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[8][9]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined to obtain the final, accurate molecular geometry.[10]

Visualization of the Chiral Resolution Workflow

The following diagrams illustrate the general workflow for chiral resolution by diastereomeric salt formation and the logical steps involved in the process.

G cluster_0 Phase 1: Salt Formation & Crystallization cluster_1 Phase 2: Separation & Liberation cluster_2 Phase 3: Analysis racemic_acid Racemic 4-Bromo-2-fluoromandelic Acid mixture Solution of Diastereomeric Salts ((R)-Acid-(R)-Amine & (S)-Acid-(R)-Amine) racemic_acid->mixture resolving_agent Chiral Resolving Agent (e.g., (R)-phenylethylamine) resolving_agent->mixture solvent Suitable Solvent (e.g., Ethanol) solvent->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Crystals of Less Soluble Diastereomeric Salt crystallization->less_soluble mother_liquor Mother Liquor containing More Soluble Diastereomeric Salt crystallization->mother_liquor filtration Filtration less_soluble->filtration xray Single-Crystal X-ray Diffraction less_soluble->xray liberation_more Liberation of Enantiomer 2 mother_liquor->liberation_more liberation_less Liberation of Enantiomer 1 filtration->liberation_less enantiomer_1 Pure Enantiomer 1 liberation_less->enantiomer_1 enantiomer_2 Pure Enantiomer 2 liberation_more->enantiomer_2 hplc Chiral HPLC/SFC enantiomer_1->hplc enantiomer_2->hplc

Caption: General workflow for the chiral resolution of 4-Bromo-2-fluoromandelic acid.

G start Start: Racemic Mixture select_agent Select Chiral Resolving Agent start->select_agent screen_solvents Screen Solvents for Differential Solubility select_agent->screen_solvents form_salts Form Diastereomeric Salts screen_solvents->form_salts crystallize Crystallize Less Soluble Salt form_salts->crystallize separate Separate Crystals (Filtration) crystallize->separate liberate Liberate Free Acid from Each Fraction separate->liberate analyze Analyze Enantiomeric Purity (e.g., Chiral HPLC) liberate->analyze end End: Enantiomerically Pure Acids analyze->end

Caption: Logical steps in diastereomeric salt resolution.

Alternative Chiral Resolution Methods

While diastereomeric salt crystallization is a powerful and widely used technique, it is not always successful. In cases where suitable crystalline salts do not form or the solubility difference between the diastereomers is insufficient, alternative methods for chiral resolution should be considered.

  • Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) to separate enantiomers.[11] It is a highly effective analytical technique and can also be used for preparative separations, although it can be more expensive and less scalable than crystallization-based methods.[11]

  • Enzymatic Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[12] This method can provide very high enantiomeric excess but is limited by the 50% theoretical yield for the unreacted enantiomer.

  • Crystallization-Induced Diastereomer Transformation (CIDT): This is a more advanced technique where the undesired diastereomer in solution is epimerized to the desired, less soluble diastereomer, which then crystallizes.[13] This dynamic process can theoretically lead to a 100% yield of the desired enantiomer.

Conclusion

The successful chiral resolution of 4-Bromo-2-fluoromandelic acid via diastereomeric salt crystallization is a multifactorial process that hinges on the judicious selection of a chiral resolving agent and the optimization of crystallization conditions. While direct crystallographic data for this specific compound's diastereomeric salts are not yet in the public domain, a thorough understanding of the principles of chiral recognition and crystal packing, gleaned from studies of analogous halogenated mandelic acids, provides a strong predictive framework for success.

The detailed analysis of the single-crystal X-ray structures of the resulting diastereomeric salts is not merely an academic exercise; it provides invaluable insights into the intermolecular forces that govern the resolution process. This understanding allows for a more rational, rather than purely empirical, approach to the development of robust and efficient chiral separation processes, which is of paramount importance in the pharmaceutical and fine chemical industries.

References

  • He, Q., Peng, Y. F., & Rohani, S. (2010). Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine. Chirality, 22(1), 16-23. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Minsky, A., & Lahav, M. (1992). Discrimination in resolving systems. II: Ephedrine-substituted mandelic acids. Chirality, 4(3), 159-71. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Redalyc. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. [Link]

  • Addadi, L., Berkovitch-Yellin, Z., Weissbuch, I., van Mil, J., Shimon, L. J., Lahav, M., & Leiserowitz, L. (1985). Reactions of Crystalline (R)-(-)- and (£)-(+)-Mandelic Acid with Amines. Crystal Structure and Dipole Moment of. Journal of the American Chemical Society, 107(10), 3115-3125. [Link]

  • Bohrium. (n.d.). Small Molecule X‐ray Crystal Structures at a Crossroads. [Link]

  • Wang, Z., Chen, J., & Yang, Y. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5565. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1786-1795. [Link]

  • Juvancz, Z., Bodáne-Kendrovics, R., Ágoston, C., Maklári, D., Voller, C. C., & Kaleta, Z. (2023). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 28(13), 5133. [Link]

  • Larsen, S., & Lopez de Diego, H. (1995). l-Phenylethylammonium (S)-Mandelate-Mandelic Acid (1/2). Acta Crystallographica Section C: Crystal Structure Communications, 51(2), 254-257. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • ResearchGate. (2015). Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid. [Link]

  • Belov, F., Lieb, A., & von Langermann, J. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. [Link]

  • He, Q., Peng, Y. F., & Rohani, S. (2010). Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. Chirality, 22(1), 16-23. [Link]

  • Larsen, S., & Lopez de Diego, H. (1993). Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)-mandelate·dimandelic acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 469-473. [Link]

  • Google Patents. (1982). US4322548A - Resolution of racemic mandelic acid.
  • Chemical & Pharmaceutical Research. (2020). Resolution of Racemic Pregabalin and Mandelic Acid Derivatives. [Link]

  • Baar, M. R., & Cerrone-Szakal, A. L. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Journal of Chemical Education, 82(7), 1046. [Link]

  • Minsky, A., & Lahav, M. (1992). Discrimination in Resolving Systems: Ephedrine-Mandelic Acid. DTIC. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-2-fluoromandelic acid. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. [Link]

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Sources

Comparative

A Researcher's Guide to the Biological Activity Screening of Novel 4-Bromo-2-fluoromandelic Acid Derivatives

This guide provides a comprehensive framework for the initial biological evaluation of a novel class of compounds: 4-bromo-2-fluoromandelic acid derivatives. As researchers and drug development professionals, our goal is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation of a novel class of compounds: 4-bromo-2-fluoromandelic acid derivatives. As researchers and drug development professionals, our goal is to efficiently identify promising lead compounds. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices, presenting a blueprint for generating robust and comparable data, and establishing a foundation for understanding structure-activity relationships (SAR).

The core of this guide is built upon the established biological activities of mandelic acid and its analogs, which have shown promise as antimicrobial and anticancer agents.[1][2][3] The introduction of bromine and fluorine atoms onto the phenyl ring of the mandelic acid scaffold is a strategic medicinal chemistry approach. Halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially enhancing therapeutic efficacy. This guide will walk you through a logical screening cascade to explore these possibilities.

Section 1: Synthesis of a Focused Library of 4-Bromo-2-fluoromandelic Acid Derivatives

The journey begins with the synthesis of a focused library of compounds to enable a systematic evaluation of their biological potential. Starting from the commercially available 4-bromo-2-fluoromandelic acid, a series of ester and amide derivatives can be readily prepared to probe the impact of modifying the carboxylic acid moiety. This functional group is a key site for potential interactions with biological targets and for altering the physicochemical properties of the parent molecule.

Proposed Synthetic Schema

The synthesis of ester and amide derivatives of 4-bromo-2-fluoromandelic acid can be achieved through standard, high-yielding reactions. The following diagram illustrates a general synthetic workflow.

G cluster_0 Synthesis of Ester Derivatives cluster_1 Synthesis of Amide Derivatives start_acid 4-Bromo-2-fluoromandelic Acid esterification Esterification (e.g., Fischer Esterification, DCC coupling) start_acid->esterification alcohol R-OH (Various Alcohols) alcohol->esterification ester_product 4-Bromo-2-fluoromandelic Acid Esters esterification->ester_product start_acid2 4-Bromo-2-fluoromandelic Acid amidation Amidation (e.g., EDC/HOBt coupling) start_acid2->amidation amine R1R2-NH (Various Amines) amine->amidation amide_product 4-Bromo-2-fluoromandelic Acid Amides amidation->amide_product

Caption: General synthetic routes to ester and amide derivatives.

Rationale for Derivative Selection

The choice of alcohols (R-OH) and amines (R1R2-NH) should be guided by the desire to systematically explore the effects of steric bulk, lipophilicity, and hydrogen bonding potential. For instance, a library could include:

  • Simple alkyl esters: Methyl, ethyl, and butyl esters to assess the impact of increasing alkyl chain length and lipophilicity.[4]

  • Aromatic esters: A phenyl ester to introduce additional aromatic interactions.

  • Primary and secondary amides: A simple amide (-NH2), N-methylamide, and N,N-dimethylamide to probe hydrogen bonding capabilities.

  • Amides with functionalized groups: An N-benzylamide to explore larger hydrophobic substitutions.

Section 2: In Vitro Biological Activity Screening Cascade

A tiered screening approach is recommended to efficiently identify promising candidates and deprioritize inactive or overly toxic compounds. This cascade will focus on three key areas: anticancer cytotoxicity, antimicrobial activity, and specific enzyme inhibition.

G Library Novel 4-Bromo-2-fluoromandelic Acid Derivatives Cytotoxicity Tier 1: Cytotoxicity Screening (MTT Assay) Library->Cytotoxicity Antimicrobial Tier 2: Antimicrobial Screening (Broth Microdilution) Cytotoxicity->Antimicrobial Enzyme Tier 3: Mechanistic Assay (MMP-9 Inhibition) Antimicrobial->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Enzyme->SAR

Caption: A tiered workflow for biological activity screening.

Tier 1: Anticancer Cytotoxicity Screening

The initial screen aims to identify compounds with cytotoxic effects against cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[5]

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Compound IDR Group (Ester)R1, R2 Group (Amide)MCF-7 IC50 (µM)A549 IC50 (µM)
Parent Acid -->100>100
BFMA-E1 -CH3-85.292.5
BFMA-E2 -CH2CH2CH3-45.751.3
BFMA-A1 --H, -H60.168.9
BFMA-A2 --H, -CH332.438.7
BFMA-A3 --CH2-Ph15.8 19.2
Doxorubicin --0.81.2

Data are hypothetical and for illustrative purposes.

Tier 2: Antimicrobial Activity Screening

Mandelic acid and its derivatives are known for their antimicrobial properties.[2][6] A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds and control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well plate containing appropriate broth media.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Acid 128256>256
BFMA-E1 64128256
BFMA-E2 32 64128
BFMA-A1 64128256
BFMA-A2 32 64128
BFMA-A3 64128256
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Data are hypothetical and for illustrative purposes.

Tier 3: Mechanistic Assay - Matrix Metalloproteinase-9 (MMP-9) Inhibition

To investigate a potential mechanism for the observed anticancer activity, a specific enzyme inhibition assay is crucial. Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process critical for cancer cell invasion and metastasis.[8][9] MMP-9 is a particularly relevant target in many cancers.

  • Reagents: Use a commercially available MMP-9 inhibitor assay kit, which typically includes recombinant human MMP-9, a fluorogenic substrate, and an inhibitor control (e.g., GM6001).

  • Assay Procedure:

    • Pre-incubate the MMP-9 enzyme with various concentrations of the test compounds in an assay buffer.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to an uninhibited control. Determine the IC50 value for the most potent compounds.

Compound IDMMP-9 Inhibition IC50 (µM)
Parent Acid >100
BFMA-E2 78.1
BFMA-A2 42.6
BFMA-A3 9.5
GM6001 0.02

Data are hypothetical and for illustrative purposes.

Section 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade allows for an initial SAR analysis. This is a critical step in understanding how the chemical structure of the derivatives influences their biological activity and for guiding the design of future, more potent analogs.

G cluster_0 Structure-Activity Relationship Insights SAR1 Increased lipophilicity (e.g., longer alkyl chains in esters) appears to enhance antimicrobial activity. SAR2 Amide derivatives, particularly those with bulky aromatic groups (BFMA-A3), show the most promising cytotoxic and MMP-9 inhibitory activity. SAR3 Modification of the carboxylic acid is crucial for activity, as the parent acid is largely inactive.

Caption: Key hypothetical structure-activity relationship takeaways.

  • Anticancer Activity: The conversion of the carboxylic acid to an amide, especially a bulky N-benzylamide (BFMA-A3), significantly enhances cytotoxicity and MMP-9 inhibition. This suggests that the amide moiety may be involved in key binding interactions within the active site of MMP-9, potentially through hydrogen bonding, while the benzyl group could occupy a hydrophobic pocket.

  • Antimicrobial Activity: Increasing the lipophilicity of the ester derivatives (BFMA-E2 vs. BFMA-E1) appears to improve antimicrobial activity.[6] This is a common trend for antimicrobial compounds, as increased lipophilicity can facilitate penetration through microbial cell membranes.

Conclusion and Future Directions

This guide outlines a systematic and scientifically grounded approach to the initial biological screening of novel 4-bromo-2-fluoromandelic acid derivatives. The proposed workflow, from synthesis to a tiered screening cascade and preliminary SAR analysis, provides a clear path to identifying compounds with therapeutic potential.

The most promising hypothetical compound, BFMA-A3 , with its potent cytotoxicity and MMP-9 inhibitory activity, warrants further investigation. Future studies should focus on:

  • Expanding the library of amide derivatives to further probe the SAR.

  • Confirming the mechanism of action through more detailed enzymatic and cellular assays.

  • Evaluating the selectivity of potent compounds against other MMPs and in non-cancerous cell lines to assess potential off-target effects and toxicity.

By following a logical and rigorous screening protocol, researchers can efficiently navigate the early stages of drug discovery and unlock the potential of novel chemical scaffolds like the 4-bromo-2-fluoromandelic acid derivatives.

References

  • The Antibacterial Properties of DL-Mandelic Acid: Applications and Sourcing. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Choińska, R., Dąbrowska, K., Świsłocka, R., Lewandowski, W., & Świergiel, A. H. (2021). Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. Mini reviews in medicinal chemistry, 21(14), 1974–1986. Retrieved from [Link]

  • Folgueras, A. R., & Overall, C. M. (2018). Targeting Matrix Metalloproteinases: Exploring the Dynamics of the S1′ Pocket in the Design of Selective, Small Molecule Inhibitors. Journal of Medicinal Chemistry, 61(17), 7403–7421. Retrieved from [Link]

  • Folgueras, A. R., & Overall, C. M. (2018). Targeting Matrix Metalloproteinases: Exploring the Dynamics of the S1′ Pocket in the Design of Selective, Small Molecule Inhibitors. Journal of Medicinal Chemistry, 61(17), 7403–7421. Retrieved from [Link]

  • Fields, G. B. (2015). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PMC, 7(8), 1463–1479. Retrieved from [Link]

  • Giri, R., & Kumar, S. (2020). Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8. PubMed, 12(8), 3568. Retrieved from [Link]

  • Mohan, V., Talmi-Frank, D., Arkadash, V., Papo, N., & Sagi, I. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Dove Medical Press, 8, 269–283. Retrieved from [Link]

  • Ôeda, H. (1934). Mandelamide. Organic Syntheses, 14, 58. Retrieved from [Link]

  • Prydderch, H., Haiß, A., Spulak, M., Quilty, B., Kümmerer, K., Heise, A., & Gathergood, N. (2017). Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability. Green Chemistry, 19(3), 836–848. Retrieved from [Link]

  • What is Mandelic Acid? (2023). Typology. Retrieved from [Link]

  • Świsłocka, R., Regulska, E., Samsonowicz, M., & Lewandowski, W. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Molecules, 27(15), 5015. Retrieved from [Link]

  • Choińska, R., Dąbrowska, K., Świsłocka, R., Lewandowski, W., & Świergiel, A. H. (2023). Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. Molecules, 28(3), 1438. Retrieved from [Link]

  • Pollender, A. T., et al. (2021). Synthesis of (R)-mandelic acid and (R)-mandelic acid amide by recombinant E. coli strains expressing a (R)-specific oxynitrilase and an arylacetonitrilase. Biotechnology Letters, 43(1), 287-296. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Scheme 1. Synthesis of Mandelic Acid Ester (mandelate). ResearchGate. Retrieved from [Link]

  • The Science Behind Mandelic Acid. (2019). Almond Clear. Retrieved from [Link]

  • Process for the preparation and resolution of mandelic acid derivatives. (n.d.). Google Patents.
  • Gökçe, M., et al. (2022). Synthesis and potential antitumor activities of mandelic acid linked 2-aryl-1,3-thiazolidin-4-ones. Journal of Research in Pharmacy, 26(4), 931-940. Retrieved from [Link]

  • Choińska, R., et al. (2021). Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. ResearchGate. Retrieved from [Link]

  • Current targets for anticancer drug discovery. (n.d.). National Genomics Data Center. Retrieved from [Link]

  • Enzyme Structure Reveals New Drug Targets for Cancer and Other Diseases. (2008). Technology Networks. Retrieved from [Link]

  • Predicting enzyme targets for cancer drugs by profiling human Metabolic reactions in NCI-60 cell lines. (2012). ResearchGate. Retrieved from [Link]

  • Puskás, I., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. Molecules, 28(20), 7010. Retrieved from [Link]

  • Optimized structures of mandelic acid and their derivatives calculated in B3LYP/6-311++G(d,p). (2022). ResearchGate. Retrieved from [Link]

  • Tan, M. L. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Retrieved from [Link]

  • de Mattos, I. H., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56233. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-Bromo-2-fluoromandelic Acid: Personal Protective Equipment and Operational Protocols

This document provides comprehensive safety and operational guidance for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoromandelic acid. As a halogenated aromatic carboxylic acid,...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and operational guidance for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoromandelic acid. As a halogenated aromatic carboxylic acid, this compound requires stringent safety protocols to mitigate risks. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Assessment: Understanding the Risks

4-Bromo-2-fluoromandelic acid is a solid organic compound.[1] While specific toxicological data for this exact compound is limited, the known hazards of structurally similar chemicals, such as 4-Bromo-2-fluorobenzoic acid, provide a strong basis for a thorough risk assessment. The primary hazards are associated with its corrosive nature, particularly as a dust.[2][3] Corrosive solids can react with moisture on the skin or in the respiratory tract, causing irritation and chemical burns.[2]

Based on data for analogous compounds, the following hazards are anticipated and should be assumed for 4-Bromo-2-fluoromandelic acid.[4][5][6]

Hazard Category GHS Classification Description of Risk
Skin Corrosion/Irritation Category 2Causes skin irritation, which can manifest as redness, itching, or blistering upon contact.[4][5]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation. Direct contact can lead to significant eye damage.[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)Dust or vapors may cause respiratory irritation.[4][5] Inhalation should be strictly avoided.
Acute Toxicity (Oral) Category 4 (Assumed)Harmful if swallowed.[6][7] Ingestion may lead to irritation of the digestive tract.[5]

This table synthesizes GHS classification data from safety data sheets for structurally related compounds like 4-Bromo-2-fluorobenzoic acid and 4-Bromophenol.[4][7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier between the researcher and the chemical. The following recommendations are based on a risk assessment that considers all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical insults.[3] Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards are required whenever handling 4-Bromo-2-fluoromandelic acid in solid or solution form.[2]

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., when dissolving larger quantities or during vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles.[2][8][9] A face shield alone does not provide adequate protection.[2]

Causality: The fine, crystalline nature of the solid poses a significant dust hazard. Goggles provide a complete seal around the eyes, preventing airborne particulates from causing severe irritation or damage. The face shield offers a secondary layer of protection for the entire face.

Skin and Body Protection
  • Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of spillage, a chemically resistant apron, such as one made of butyl rubber, should be worn over the lab coat.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact with this type of compound. If prolonged contact is anticipated or if dissolving the compound in a solvent, consult a glove compatibility chart to select the most appropriate material (e.g., butyl rubber).[9] Gloves should be inspected for any signs of damage before use and disposed of immediately after the procedure is complete.[10]

  • Footwear: Fully enclosed shoes made of a non-porous material are mandatory in the laboratory. Open-toed shoes, sandals, or woven-material shoes are strictly prohibited.

Causality: Halogenated organic compounds can cause skin irritation.[4][5] A lab coat and proper gloves prevent direct skin contact. Since corrosive solids can react with skin moisture, preventing this initial contact is a critical safety measure.[2]

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls.

  • Engineering Control: All weighing and handling of solid 4-Bromo-2-fluoromandelic acid must be performed inside a certified chemical fume hood.[2][3] This prevents the inhalation of fine dust particles.

  • Respiratory PPE: In the rare event that engineering controls are not feasible or fail, or during a large spill cleanup, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and acid gases should be used.[9] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Causality: Inhaling the dust of corrosive solids can cause severe irritation to the respiratory tract.[3][5] A chemical fume hood is the most effective way to contain these particulates at the source, protecting the user and the general laboratory environment.

Operational Plan: From Preparation to Disposal

A systematic approach to handling ensures that safety protocols are integrated into the workflow.

Pre-Operational Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting the procedure to minimize movement and potential for accidents.

  • Review Safety Data Sheet (SDS): Although an SDS for this specific compound may not be available, review the SDS for a close analogue like 4-Bromo-2-fluorobenzoic acid.[4][5]

  • Don PPE: Put on all required PPE following the correct sequence.

PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Wash1 Wash Hands Doff1 1. Gloves (Peel off) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Wash2 Wash Hands Doff3->Wash2

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation: Place a weigh boat and any necessary glassware inside the chemical fume hood.

  • Weighing: Carefully weigh the desired amount of 4-Bromo-2-fluoromandelic acid in the fume hood. Minimize the creation of dust by handling the container gently.

  • Dissolving: If preparing a solution, place the beaker with the solvent on a stir plate inside the fume hood. Slowly and carefully add the solid acid to the solvent. Never add the solvent to the solid acid, especially with water, to avoid splashing due to exothermic reactions.[2][3]

  • Transfer: If transferring the solution, use a secondary container to prevent spills.

  • Post-Handling: Once the procedure is complete, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the correct order before leaving the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Response Protocol

Immediate and correct action during an emergency can significantly reduce the severity of an injury.

Exposure Scenario Immediate Action
Skin Contact Immediately remove any contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[2] Seek medical attention.[5]
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Minor Spill (in fume hood) Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Place the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.
Major Spill (outside fume hood) Evacuate the immediate area. Alert laboratory personnel and notify the institutional safety office. Prevent entry to the area. Trained emergency personnel should perform the cleanup.

Decontamination and Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Decontamination
  • Glassware and Equipment: Reusable glassware and equipment should be rinsed with a suitable solvent (one in which the compound is soluble, like ethanol or acetone) in the fume hood. The rinsate must be collected as hazardous waste. Following the initial rinse, equipment can be washed using standard laboratory procedures.

  • Work Surfaces: Wipe down the fume hood sash, airfoil, and work surface with a cloth dampened with 70% ethanol or another suitable solvent. Dispose of the wipe as solid hazardous waste.

Waste Disposal

4-Bromo-2-fluoromandelic acid is a halogenated organic compound.[11] As such, it must be disposed of according to specific protocols to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: This compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[11][12][13]

  • Prohibited Mixing: Do NOT mix halogenated waste with non-halogenated organic waste, strong acids, or bases in the same container.[11][12] Incompatible wastes can lead to dangerous chemical reactions.

  • Labeling: All waste containers must be clearly labeled with their contents, sealed, and stored in a designated satellite accumulation area until they are collected by environmental health and safety personnel.[10]

By adhering to these detailed protocols, researchers can handle 4-Bromo-2-fluoromandelic acid with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Corrosive Materials. Retrieved from [Link]

  • GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

  • Unknown Source. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • Unknown Source. (n.d.). REMOVAL OF BROMATES FROM DRINKING WATER WITH SEVEN TYPES OF SORBENT MATERIALS. Retrieved from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Thermo Fisher Scientific. (2010, September 2). SAFETY DATA SHEET. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-2-fluoromandelic acid. Retrieved from [Link]

  • Wang, J., & Peng, Y. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5477. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Retrieved from [Link]

  • Dr Dray. (2021, October 19). HOW TO USE MANDELIC ACID | The Ordinary, WISHTREND, & MORE | Dr Dray [Video]. YouTube. Retrieved from [Link]

  • Uslu, H. (2022). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Processes, 10(4), 748. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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